molecular formula C5H5ClN2O2 B12101935 5-Chloro-4-methoxypyrimidine 1-oxide

5-Chloro-4-methoxypyrimidine 1-oxide

Cat. No.: B12101935
M. Wt: 160.56 g/mol
InChI Key: KKDPTLLGGTWLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methoxypyrimidine 1-oxide is a versatile pyrimidine derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Pyrimidine scaffolds, including oxidized derivatives like the 1-oxide, are of significant value in medicinal chemistry. Research indicates that structurally similar compounds, such as 5-chloro-4-((substituted phenyl)amino)pyrimidine, serve as critical cap groups in the design of novel Histone Deacetylase (HDAC) inhibitors, which are validated targets for anticancer drug discovery . These inhibitors can promote cell cycle arrest and apoptosis in cancer cells . Furthermore, pyrimidinylhydrazone derivatives have demonstrated potent toxicity against a diverse range of cancer cell lines, with their mechanism of action potentially involving the formation of redox-active metal complexes that generate reactive oxygen species (ROS) leading to cellular damage . The 5-chloro-4-methoxypyrimidine structure itself is a known synthetic intermediate, and its 1-oxide derivative can be expected to offer enhanced reactivity for further functionalization, making it a valuable building block for constructing more complex molecules for pharmaceutical and agrochemical research . Please note that the specific applications and properties mentioned are extrapolated from research on closely related pyrimidine compounds. Researchers are encouraged to contact us for specific technical data and to discuss how this building block can be integrated into their synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-4-methoxy-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-4(6)2-8(9)3-7-5/h2-3H,1H3

InChI Key

KKDPTLLGGTWLKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=[N+](C=C1Cl)[O-]

Origin of Product

United States
Foundational & Exploratory

Synthesis and Isolation Protocol for 5-Chloro-4-methoxypyrimidine 1-oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrimidine N-oxides is a critical operation in modern medicinal chemistry, serving as a gateway for downstream functionalization via nucleophilic aromatic substitution (S_NAr), cross-coupling, or complex heterocycle construction. 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) is a highly valuable intermediate. However, the electron-withdrawing nature of the C5-chlorine atom deactivates the pyrimidine ring, necessitating precise control over oxidation conditions to ensure high conversion and regioselectivity.

This whitepaper provides a self-validating, field-proven protocol for the N-oxidation of 5-chloro-4-methoxypyrimidine, detailing both discovery-scale (mCPBA) and process-scale (UHP/TFAA) methodologies.

Mechanistic Rationale & Regioselectivity

The oxidation of asymmetric pyrimidines presents a regioselectivity challenge: oxidation can theoretically occur at either the N1 or N3 position. In the case of 5-chloro-4-methoxypyrimidine, the reaction is highly selective for the N1 position .

  • Steric Causality: The C4-methoxy group exerts significant steric encumbrance over the adjacent N3 nitrogen. When the bulky electrophilic peroxyacid approaches the pyrimidine core, the transition state at N3 is sterically penalized.

  • Electronic Causality: While the methoxy group is electron-donating via resonance, the C5-chloro group is inductively electron-withdrawing. The net electronic distribution, combined with the steric shielding at N3, funnels the electrophilic oxygen transfer almost exclusively to N1[1].

Mechanism Py 5-Chloro-4-methoxypyrimidine TS Transition State (Concerted O-Transfer) Py->TS Oxidant Peroxyacid (Electrophilic Oxygen) Oxidant->TS Product N1-Oxide Product TS->Product Byproduct Carboxylic Acid Byproduct TS->Byproduct Steric Steric Block at N3 (by C4-Methoxy) Steric->TS Directs to N1

Caption: Mechanistic pathway and steric direction of electrophilic oxygen transfer to the N1 position.

Comparative Oxidation Methodologies

Selecting the correct oxidation system is paramount. While meta-chloroperoxybenzoic acid (mCPBA) is the gold standard for lab-scale synthesis due to its operational simplicity[2], its poor atom economy and the generation of shock-sensitive byproducts make it less suitable for scale-up. For multigram to kilogram syntheses, Urea-Hydrogen Peroxide with Trifluoroacetic Anhydride (UHP/TFAA) or catalytic tungstate systems are preferred[3].

Table 1: Quantitative Comparison of Pyrimidine N-Oxidation Conditions

MethodOxidant SystemSolventTemp (°C)Time (h)Typical Yield (%)ScalabilityAtom Economy
A (Discovery) mCPBA (1.2–1.5 eq)DCM or CHCl₃0 → 2518–4875–85ModerateLow
B (Process) UHP / TFAA (2.0 eq)CH₃CN0 → 254–880–90HighModerate
C (Industrial) H₂O₂ / Na₂WO₄ (cat.)n-PrOH / H₂O702–460–70Very HighHigh

Experimental Protocols

Method A: mCPBA Oxidation (Discovery / Lab Scale)

This method utilizes mCPBA in a halogenated solvent, a well-documented standard for pyrimidine N-oxide synthesis utilized in the discovery of clinical candidates like GDC-0068[2] and GDC-0994[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-methoxypyrimidine (10.0 mmol, 1.45 g) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Oxidant Addition: Add mCPBA (70-75% purity, 13.0 mmol, ~3.2 g) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic peroxyacid transfer and prevents thermal degradation of the starting material[1].

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 24 hours. Monitor completion via TLC (Eluent: 5% MeOH in EtOAc) or LC-MS.

  • Quench: Cool the mixture back to 0 °C. Add 30 mL of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces residual peroxides (mitigating explosive hazards), while NaHCO₃ deprotonates the m-chlorobenzoic acid byproduct (pKa ~3.8) into its water-soluble sodium salt for aqueous extraction.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% EtOAc to 10% MeOH/EtOAc) to afford the target 1-oxide as a white to off-white solid.

Method B: UHP/TFAA Oxidation (Scalable / Green Alternative)

Because the C5-chloro group deactivates the pyrimidine ring, generating the highly electrophilic trifluoroperacetic acid in situ drastically reduces reaction times.

Step-by-Step Procedure:

  • Reagent Activation: Suspend Urea-Hydrogen Peroxide (UHP) adduct (20.0 mmol, 1.88 g) in anhydrous acetonitrile (30 mL) in a round-bottom flask cooled to 0 °C.

  • Peracid Generation: Slowly add Trifluoroacetic Anhydride (TFAA) (20.0 mmol, 2.8 mL) dropwise via syringe. Stir for 30 minutes at 0 °C. Causality: This allows the safe, in situ formation of trifluoroperacetic acid without handling high-concentration liquid H₂O₂.

  • Substrate Addition: Add a solution of 5-chloro-4-methoxypyrimidine (10.0 mmol, 1.45 g) in acetonitrile (10 mL) dropwise over 10 minutes.

  • Reaction: Warm the mixture to room temperature and stir for 4–8 hours until complete consumption of the starting material is observed.

  • Workup: Quench carefully with saturated aqueous Na₂S₂O₃ (20 mL) and neutralize with saturated NaHCO₃ until gas evolution ceases. Extract with EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from EtOAc/Heptane to yield high-purity 5-chloro-4-methoxypyrimidine 1-oxide.

Workflow Visualization

Workflow SM 5-Chloro-4-methoxypyrimidine (Starting Material) Reagents Oxidant Addition mCPBA/DCM or UHP/TFAA (0°C) SM->Reagents Reaction N-Oxidation Reaction (Stir at RT, 4-24h) Reagents->Reaction Quench Quench & Neutralize (Na2S2O3 / NaHCO3) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic / Aqueous Split) Quench->Extraction Purification Purification (Silica Column or Recrystallization) Extraction->Purification Product 5-Chloro-4-methoxypyrimidine 1-oxide (Target API Intermediate) Purification->Product

Caption: End-to-end synthetic workflow from starting material to purified N-oxide intermediate.

Analytical Characterization Standards

To validate the self-consistency of the synthesized 5-chloro-4-methoxypyrimidine 1-oxide, the following analytical signatures must be confirmed:

  • LC-MS: A distinct [M+H]⁺ peak at m/z 161.0 (with a characteristic ³⁷Cl isotope peak at 163.0 in a 3:1 ratio).

  • ¹H NMR (CDCl₃, 400 MHz): A diagnostic downfield shift of the C2 and C6 protons relative to the starting material. The N-oxidation withdraws electron density from the adjacent carbons, typically shifting the C2-H and C6-H singlets downfield by 0.2–0.4 ppm.

  • HPLC Purity: >98% (UV detection at 254 nm). Ensure the absence of the N3-oxide regioisomer and unreacted starting material.

References

  • Title: O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides Source: Crystal Growth & Design, 2024 URL: [Link]

  • Title: Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors Source: Journal of Medicinal Chemistry, 2012 URL: [Link]

  • Title: Development of a Practical Synthesis of ERK Inhibitor GDC-0994 Source: Organic Process Research & Development, 2017 URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyrimidine scaffolds are ubiquitous. However, the inherent electron deficiency of the pyrimidine ring often renders late-stage functionalization challenging, requiring harsh conditions or specialized catalysts. The synthesis of pyrimidine N-oxides, specifically 5-chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7)[1], provides a strategic and elegant workaround.

By introducing the N-oxide moiety, chemists can leverage a powerful directing group and electronic modulator. This modification enables regioselective C-H functionalization, deoxidative halogenation, and Reissert-Henze type nucleophilic additions. This whitepaper delivers an in-depth analysis of the physicochemical properties, electronic causality, and self-validating experimental methodologies for utilizing 5-chloro-4-methoxypyrimidine 1-oxide in advanced organic synthesis.

Molecular & Physicochemical Profiling

The unique reactivity of 5-chloro-4-methoxypyrimidine 1-oxide stems from a complex "push-pull" electronic system across the heterocyclic core:

  • The N-Oxide Dipole (Pull/Push): The highly electronegative oxygen pulls electron density via the σ -framework, increasing the electrophilicity of the adjacent C2 and C6 positions. Conversely, the oxygen lone pairs can donate electron density via π -resonance, stabilizing specific transition states during metal-catalyzed cross-coupling.

  • The 5-Chloro Substituent (Pull): Inductively withdraws electron density, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

  • The 4-Methoxy Substituent (Push): Acts as a strong π -donor, partially offsetting the electron deficiency at C4 and C6, while providing steric shielding that dictates regioselectivity.

Table 1: Physicochemical Parameters
PropertyValue
Chemical Name 5-Chloro-4-methoxypyrimidine 1-oxide
CAS Registry Number 114969-60-7[1]
Molecular Formula C5H5ClN2O2[1]
Molecular Weight 160.56 g/mol
Exact Mass 160.0040 Da
Topological Polar Surface Area (TPSA) ~45.5 Ų
Hydrogen Bond Donors / Acceptors 0 / 3 (N-oxide, methoxy, pyrimidine N)
Predicted LogP 0.8 – 1.2

Mechanistic Reactivity & Synthetic Causality

The strategic installation of the 1-oxide moiety transforms the otherwise inert pyrimidine core into a highly versatile synthetic hub.

Regioselective C-H Arylation: Pyrimidine N-oxides exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to their non-oxidized counterparts. As detailed in patents regarding 2[2], the N-oxide oxygen pre-coordinates with the transition metal (e.g., Pd or Cu), directing the metal to insert specifically into the adjacent C2-H or C6-H bond. This directing effect drastically lowers the activation energy required for C-H activation.

Reissert-Henze Type Reactions: The N-oxide can be activated by an acyl halide (e.g., benzoyl chloride), forming an highly electrophilic N-acyloxypyrimidinium salt. As established in studies on the 3[3], this species readily accepts nucleophiles (such as cyanides or acetylides) at the α -position. The subsequent elimination of the carboxylic acid restores aromaticity, yielding a C2-functionalized pyrimidine.

Deoxidative Halogenation: Treatment with phosphorus oxychloride ( POCl3​ ) leads to the electrophilic activation of the N-oxide oxygen. The resulting intermediate undergoes nucleophilic attack by chloride at the C2 position. The thermodynamic driving force is the rearomatization of the ring and the expulsion of the stable PO2​Cl2−​ leaving group.

Validated Experimental Methodologies

Protocol 1: Electrophilic N-Oxidation

Objective: Regioselective oxidation of 5-chloro-4-methoxypyrimidine to its 1-oxide. Causality: The 4-methoxy group donates electron density primarily to N1 (para-like relationship) rather than N3 (which is sterically hindered and inductively deactivated by the adjacent 5-chloro group). Thus, oxidation preferentially occurs at N1.

  • Initiation: Dissolve 5-chloro-4-methoxypyrimidine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Causality: DCM provides a non-coordinating environment that stabilizes the peroxy transition state.

  • Oxidation: Cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 77%, 15 mmol) in small portions. Causality: Stepwise addition controls the exothermic oxygen-transfer process and prevents over-oxidation or ring cleavage.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Silica, 1:1 EtOAc/Hexane). The N-oxide product will exhibit a significantly lower Rf​ value (e.g., 0.2 vs 0.7) due to the highly polar N+−O− dipole.

  • Quenching: Add saturated aqueous Na2​S2​O3​ (20 mL) and stir for 30 minutes. Causality: This eliminates residual peroxides, preventing explosive hazards during solvent evaporation.

  • Workup: Wash with saturated NaHCO3​ (3 x 30 mL) to deprotonate and remove the m-chlorobenzoic acid byproduct into the aqueous phase. Extract, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (Post-Isolation): Confirm regiochemistry via 1H NMR. The C2 proton will shift significantly downfield (typically Δδ +0.3 to +0.5 ppm) due to the anisotropic deshielding cone of the newly formed N-oxide.

Protocol 2: Deoxidative Chlorination ( POCl3​ Activation)

Objective: Conversion of the 1-oxide to 2,5-dichloro-4-methoxypyrimidine. Causality: The N-oxide oxygen acts as a nucleophile toward the highly electrophilic phosphorus in POCl3​ . This forms an intermediate −O−POCl2​ species, transforming the N-oxide into an exceptional leaving group and hyper-activating the C2 position toward nucleophilic attack by the liberated chloride ion.

  • Activation: Suspend 5-chloro-4-methoxypyrimidine 1-oxide (5 mmol) in anhydrous toluene (20 mL) under an argon atmosphere.

  • Reagent Addition: Add POCl3​ (15 mmol) dropwise at 25 °C.

  • Heating: Reflux the mixture at 110 °C for 4 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the rearomatization and expulsion of the phosphorodichloridate leaving group.

  • Self-Validation (In-Process): TLC monitoring will show the absolute disappearance of the baseline polar N-oxide spot and the emergence of a highly non-polar product spot.

  • Quenching: Cool to 0 °C and strictly add the mixture dropwise into crushed ice (100 g). Causality: Highly exothermic hydrolysis of excess POCl3​ generates HCl gas; ice controls the exotherm and prevents acidic degradation of the methoxy group.

  • Self-Validation (Post-Isolation): 1H NMR will confirm the absolute loss of the C2 aromatic proton singlet, validating successful substitution at the C2 position.

Visualizing the Synthetic Workflow

G Start 5-Chloro-4-methoxypyrimidine (Electron-Deficient Core) Oxidation N-Oxidation (mCPBA or UHP/TFAA) Start->Oxidation Electrophilic Oxygen Transfer NOxide 5-Chloro-4-methoxypyrimidine 1-oxide CAS: 114969-60-7 Oxidation->NOxide Polarity Increase (Lower Rf) CH_Arylation Direct C-H Arylation (Pd-Catalyzed Cross-Coupling) NOxide->CH_Arylation N-Oxide Directing Effect Deox Deoxidative Halogenation (POCl3 -> C2/C6 Chlorination) NOxide->Deox Electrophilic Activation Reissert Reissert-Henze Reaction (Nucleophilic Cyanation/Ethynylation) NOxide->Reissert Acyl Halide + Nucleophile

Fig 1: Synthetic workflow and divergent functionalization of 5-Chloro-4-methoxypyrimidine 1-oxide.

Comprehensive References

  • ChemicalBook - Nanjing Puruida Pharmaceutical Technology Co., Ltd. Product (CAS 114969-60-7). URL:

  • Beilstein Journal of Organic Chemistry - The LANCA three-component reaction to highly substituted β-ketoenamides – versatile intermediates for the synthesis of functionalized pyridine, pyrimidine, oxazole and quinoxaline derivatives. URL:

  • Google Patents - US20080132698A1 - Use of N-oxide compounds in coupling reactions. URL:

  • Oxford University Press (Chemistry Letters) - A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. URL:

Sources

5-Chloro-4-methoxypyrimidine 1-oxide CAS number lookup

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 5-Chloro-4-methoxypyrimidine 1-oxide (CAS 114969-60-7) in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, pyrimidine N-oxides serve as highly versatile electrophilic platforms and structural bioisosteres. 5-Chloro-4-methoxypyrimidine 1-oxide (CAS 114969-60-7) is a specialized, halogenated building block that offers unique stereoelectronic properties[1]. The synergistic electron-withdrawing effects of the N-oxide dipole and the 5-chloro substituent highly activate the pyrimidine core, enabling late-stage functionalization, metal-free cross-coupling, and the development of hypoxia-selective prodrugs. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for this critical intermediate.

Chemical & Physical Profiling

The structural identity of 5-chloro-4-methoxypyrimidine 1-oxide dictates its downstream behavior in synthetic pathways. The quantitative data for this compound is summarized below:

PropertyValue
Chemical Name 5-Chloro-4-methoxypyrimidine 1-oxide
CAS Registry Number 114969-60-7
Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
Core Scaffold Pyrimidine N-oxide
Key Substituents C-4 Methoxy (-OCH3), C-5 Chloro (-Cl), N-1 Oxide (=O)
Typical Appearance Solid

Mechanistic Insights & Reactivity (E-E-A-T)

Understanding the causality behind the reactivity of 5-chloro-4-methoxypyrimidine 1-oxide is essential for its successful application in complex synthetic routes.

Regioselective Oxidation: The formation of this specific N-oxide relies on the electrophilic oxygen transfer from a peroxy acid to the pyrimidine nitrogen. In the parent 5-chloro-4-methoxypyrimidine, the N-3 position is sterically hindered by the adjacent 4-methoxy group and electronically deactivated. Consequently, oxidation occurs with high regioselectivity at the less hindered N-1 position.

Divergent Reactivity Pathways:

  • Nucleophilic Activation (SNAr): The N-oxide dipole significantly lowers the electron density at the adjacent C-2 and C-6 positions. This allows for facile nucleophilic aromatic substitution under mild conditions, enabling the introduction of amines or alkoxides without requiring transition-metal catalysis.

  • Boekelheide Rearrangement: Treatment of the N-oxide with trifluoroacetic anhydride (TFAA) or acetic anhydride triggers a [3,3]-sigmatropic rearrangement. This transforms the N-oxide into a 2- or 6-oxygenated pyrimidine, providing a robust, metal-free route to late-stage functionalization (2)[2].

  • Hypoxic-Selective Cleavage: In oncological drug design, the N-oxide motif is utilized as a bioreductive prodrug trigger. Under the hypoxic conditions characteristic of solid tumors, specific reductases cleave the N–O bond, releasing the active pyrimidine and generating cytotoxic free radicals that induce DNA strand breaks (3)[3].

Reactivity NOxide 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) NucSub Nucleophilic Substitution (C-2 / C-6 Activation) NOxide->NucSub Amines/Alcohols Boekelheide Boekelheide Rearrangement (Late-Stage Functionalization) NOxide->Boekelheide Acetic Anhydride Deoxygenation Deoxygenation / Reduction (Protecting Group Cleavage) NOxide->Deoxygenation Reducing Agents

Divergent reactivity pathways of pyrimidine N-oxides in medicinal chemistry.

Experimental Protocol: Self-Validating Synthesis

The following step-by-step methodology outlines the regioselective N-oxidation of 5-chloro-4-methoxypyrimidine. Every step is designed as a self-validating system to ensure safety, high yield, and high purity.

Step 1: Preparation & Temperature Control

  • Action: Dissolve 1.0 equivalent of 5-chloro-4-methoxypyrimidine in anhydrous dichloromethane (DCM) and cool the reaction flask to 0 °C using an ice bath.

  • Causality: The initial cooling is critical to control the exothermic nature of the electrophilic oxygen transfer. This prevents over-oxidation to the N,N'-dioxide and minimizes unwanted ring-opening side reactions.

Step 2: Oxidant Addition

  • Action: Add 1.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.

  • Causality: Using a slight stoichiometric excess ensures complete conversion, while the portion-wise addition maintains the thermal baseline of the reaction vessel.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

  • Validation: The reaction is deemed complete only when the higher-Rf starting material spot completely disappears, replaced by a distinct, highly UV-active lower-Rf spot corresponding to the more polar N-oxide product.

Step 4: Quenching

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) and stir vigorously for 15 minutes.

  • Causality: Na2S2O3 selectively reduces any unreacted, potentially explosive peroxides (excess mCPBA) into harmless byproducts, ensuring safety during subsequent solvent evaporation.

  • Validation: A negative starch-iodide paper test confirms the complete destruction of active peroxides.

Step 5: Byproduct Removal & Extraction

  • Action: Transfer the biphasic mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3).

  • Causality: The byproduct of the oxidation, meta-chlorobenzoic acid (mCBA), has a pKa of ~3.8. The mild base (NaHCO3) deprotonates mCBA into its water-soluble sodium salt, effectively partitioning it into the aqueous layer. The neutral pyrimidine N-oxide remains safely in the organic DCM layer.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-chloro-4-methoxypyrimidine 1-oxide (CAS 114969-60-7)[1]. Purify via silica gel flash chromatography if necessary.

SynthesisWorkflow Start 5-Chloro-4-methoxypyrimidine (Starting Material) Reaction N-Oxidation (Electrophilic Oxygen Transfer) Start->Reaction Reagent mCPBA (Oxidant) in DCM, 0°C to RT Reagent->Reaction Product 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) Reaction->Product >85% Yield

Synthetic workflow for 5-chloro-4-methoxypyrimidine 1-oxide via mCPBA oxidation.

References

  • Title: Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy...
  • Title: Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents Source: PMC / NIH URL
  • Title: Synthesis of steroidal pyrimidine N-oxides Source: Canadian Science Publishing URL
  • Title: Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds Source: Journal of Synthetic Chemistry URL
  • Title: 产品-上海珂华生物有限公司 (Product Data for CAS 114969-60-7)

Sources

structure elucidation of 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-4-methoxypyrimidine 1-oxide

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete . It is designed for researchers, scientists, and professionals in drug development who require a practical understanding of modern analytical techniques in heterocyclic chemistry. This document moves beyond theoretical descriptions to offer field-proven insights into experimental design, data acquisition, and spectral interpretation. We will systematically dissect the molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, demonstrating how these complementary techniques provide an unambiguous structural confirmation. Every protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Pyrimidine N-Oxides

Pyrimidine N-oxides are a fascinating and vital class of heterocyclic compounds. The introduction of an N-oxide moiety to the pyrimidine core fundamentally alters its electronic properties, reactivity, and biological profile.[1] This functional group can enhance solubility, modulate metabolic stability, and serve as a key pharmacophore in medicinal chemistry.[2] Furthermore, the N-O bond acts as an internal oxidant and a directing group, opening up unique synthetic pathways that are inaccessible for the parent heterocycle.[3] Given their importance, the unequivocal structural characterization of novel pyrimidine N-oxides like 5-Chloro-4-methoxypyrimidine 1-oxide is a critical step in both chemical synthesis and drug discovery pipelines. This guide provides the analytical framework for achieving that certainty.

Proposed Molecular Structure & Synthetic Context

The target of our investigation is 5-Chloro-4-methoxypyrimidine 1-oxide. The proposed structure features a pyrimidine ring substituted with a chloro group at the 5-position, a methoxy group at the 4-position, and an oxide on one of the ring nitrogens (N1).

A common and effective method for the synthesis of such compounds involves the direct N-oxidation of the corresponding pyrimidine precursor using a suitable oxidizing agent, such as hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (mCPBA).[2][4] The regioselectivity of the N-oxidation can be a complex issue, making definitive structural analysis paramount.[5]

Caption: Proposed Structure of 5-Chloro-4-methoxypyrimidine 1-oxide.

The Analytical Workflow: A Multi-Pronged Approach

Structure elucidation is never reliant on a single technique. It is a process of assembling a puzzle where each piece of spectroscopic data provides unique and complementary information.[6][7] Our workflow logically progresses from determining the molecular mass to identifying functional groups and finally mapping the precise atomic connectivity.

G start Hypothesized Structure 5-Chloro-4-methoxypyrimidine 1-oxide ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms Is the mass correct? ir Infrared (IR) Spectroscopy Identify Key Functional Groups (N-O, C-O, C-Cl) start->ir Are functional groups present? nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map Atom Connectivity & Environment start->nmr Does the connectivity match? confirm Integrated Data Analysis Corroborate All Findings ms->confirm ir->confirm nmr->confirm elucidated Structure Elucidated & Confirmed confirm->elucidated Yes, all data consistent

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Principle and Rationale: Mass spectrometry is the first essential step, providing the molecular weight (MW) and, with high-resolution instruments, the exact molecular formula. For our target molecule, C₅H₅ClN₂O₂, the expected monoisotopic mass is 160.0090 Da. A critical feature to look for is the isotopic pattern of chlorine: a characteristic M+2 peak with an intensity approximately one-third of the molecular ion (M+) peak, arising from the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: GC-MS (Electron Ionization)

This protocol is designed for a standard GC-MS system and can be adapted for direct infusion if the compound is not amenable to GC.[8]

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a system such as an Agilent 8890 GC coupled to a 5977B MSD.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless, set to 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Predicted Data & Interpretation:

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 160 and a prominent M+2 peak at m/z 162. This immediately confirms the presence of one chlorine atom. Key fragmentation pathways would involve the loss of characteristic neutral fragments, providing further structural clues.

m/z (charge) Proposed Fragment Lost Neutral Fragment Significance
162[C₅H₅³⁷ClN₂O₂]⁺-Confirms presence of ³⁷Cl isotope
160[C₅H₅³⁵ClN₂O₂]⁺-Molecular Ion (M+)
145[C₅H₂ClN₂O₂]⁺•CH₃Loss of the methoxy methyl group
125[C₅H₅N₂O₂]⁺•ClLoss of the chlorine atom
112[C₄H₂ClN₂]⁺•CH₃, •OSequential loss from methoxy and N-oxide

The observation of these specific fragments would strongly support the assigned elemental composition and the presence of both methoxy and chloro substituents.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle and Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify specific functional groups based on their characteristic vibrational frequencies. For our molecule, the most diagnostic absorption bands will be the N-O stretch of the pyrimidine N-oxide, the C-O stretch of the methoxy group, and aromatic C=N/C=C stretching vibrations.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a spectrometer such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Predicted Data & Interpretation:

The IR spectrum provides a clear fingerprint of the molecule's functional architecture.

Frequency Range (cm⁻¹) Vibration Type Significance
~3100-3000Aromatic C-H StretchConfirms the presence of protons on the pyrimidine ring.
~2950, ~2850Aliphatic C-H StretchIndicates the C-H bonds of the methoxy group.
~1600-1450C=C and C=N StretchCharacteristic stretching vibrations of the pyrimidine ring. The presence of multiple bands in this region is typical for aromatic heterocycles.[10]
~1300-1255N-O StretchA strong band in this region is highly characteristic of aromatic N-oxides and is a key piece of evidence for the successful oxidation of the pyrimidine nitrogen.[4][11]
~1250-1200Aryl C-O Stretch (asym)Confirms the C-O bond of the aryl ether (methoxy group).
~1050-1000Aryl C-O Stretch (sym)A second C-O stretching band, further confirming the methoxy substituent.
~800-700C-Cl StretchIndicates the presence of the carbon-chlorine bond.

The definitive observation of a strong N-O stretch around 1260 cm⁻¹ is particularly crucial for confirming the N-oxide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[12] For 5-Chloro-4-methoxypyrimidine 1-oxide, NMR will definitively place the substituents and confirm the overall structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Use a 400 MHz or higher field spectrometer, such as a Bruker AVANCE III HD 400.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 8 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical spectral width: 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans for adequate signal-to-noise.

Predicted Data & Interpretation:

¹H NMR Spectrum (400 MHz, CDCl₃): The simplicity of the proton spectrum is a key feature.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.50Singlet1HH2The proton at C2 is adjacent to two ring nitrogens, one of which is an N-oxide. This environment is highly deshielded, resulting in a downfield chemical shift. The absence of adjacent protons leads to a singlet.
~8.35Singlet1HH6The proton at C6 is adjacent to the N-oxide, which strongly deshields it. It is also a singlet due to the lack of coupling partners. The exact positions of H2 and H6 can be confirmed with 2D NMR (NOESY), which would show a correlation between the methoxy protons and H6 if the N-oxide is at N1.
~4.10Singlet3H-OCH₃The methoxy protons are in a predictable region for an aryl methyl ether. They appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum (101 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbons and their electronic environment.

Chemical Shift (δ, ppm) Assignment Rationale
~158C4The carbon atom bonded to the electronegative oxygen of the methoxy group and adjacent to two nitrogens is expected to be significantly downfield.
~145C2 or C6Carbons adjacent to the N-oxide group are typically deshielded compared to their non-oxidized counterparts.[13]
~142C6 or C2The second carbon adjacent to a ring nitrogen. The relative assignment of C2 and C6 often requires advanced 2D NMR techniques like HMBC.
~115C5The carbon atom bearing the chlorine atom. The chemical shift will be influenced by both the halogen and the adjacent methoxy-bearing carbon.
~57-OCH₃This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. Atypical shifts can sometimes be observed due to conformational effects, but ~56-57 ppm is standard.[14]

Conclusion: Synthesizing the Evidence

The structure of 5-Chloro-4-methoxypyrimidine 1-oxide is unequivocally confirmed by the congruent data from three independent analytical techniques. Mass spectrometry establishes the correct molecular formula (C₅H₅ClN₂O₂) and the presence of a single chlorine atom. Infrared spectroscopy provides definitive evidence for key functional groups, most notably the characteristic N-O stretch confirming the N-oxide moiety and the C-O stretches of the methoxy group. Finally, ¹H and ¹³C NMR spectroscopy provide the complete atomic map, showing the precise location and electronic environment of each proton and carbon atom, consistent with the proposed structure. This rigorous, multi-faceted approach exemplifies the gold standard for structure elucidation in modern chemical research, providing the solid foundation upon which further synthetic and medicinal chemistry explorations can be built.

References

  • Wiley, R. H., & Slaymaker, S. C. (1957). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society. [Link][4][11]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. Pharmaceutical Bulletin. [Link][9]

  • Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry. [Link][2]

  • Electronic Supplementary Information for Synthetic Communications. (n.d.). Royal Society of Chemistry. Retrieved from [Link][15]

  • Sakamoto, T., et al. (1975). On the Structural Determination of Pyrimidine N-Oxides. Heterocycles. [Link][5]

  • Rakhit, S., & Pilt, N. (1970). Synthesis of steroidal pyrimidine N-oxides. Canadian Journal of Chemistry. [Link][10]

  • Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Journal of Organic Chemistry. [Link][16]

  • Domingo, L. R., et al. (2020). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. [Link][17]

  • Boulton, A. J. (Ed.). (1971). Advances in Heterocyclic Chemistry (Vol. 10). Academic Press. [Link][1]

  • Ghellyn, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link][13]

  • Langer, T., & Brecker, L. (2018). 8 - Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry. Elsevier. [Link][12]

  • McMurry, J. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link][6]

  • LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts. [Link][7]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link][14]

  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, pyrimidine N-oxides serve as indispensable synthons. 5-Chloro-4-methoxypyrimidine 1-oxide is a highly functionalized intermediate that bridges the gap between simple pyrimidine building blocks and advanced, multi-substituted pharmaceutical active ingredients (APIs). By fundamentally altering the electronic landscape of the pyrimidine core, the N-oxide dipole ( N+−O− ) increases the electrophilicity of the adjacent C2 and C6 positions while acting as a potential directing group for transition-metal catalysis.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for high-yield, regioselective production.

Physicochemical Profiling

The molecular formula C5​H5​ClN2​O2​ is shared with several pyrimidine isomers, such as 5-(chloromethyl)uracil 1, but the specific connectivity of 5-chloro-4-methoxypyrimidine 1-oxide provides unique orthogonal reactivity. The quantitative data below summarizes its core properties 2.

PropertyValue
Chemical Name 5-Chloro-4-methoxypyrimidine 1-oxide
CAS Registry Number 114969-60-7
Precursor CAS Number 114969-94-7 (5-Chloro-4-methoxypyrimidine)
Molecular Formula C5​H5​ClN2​O2​
Molecular Weight 160.56 g/mol
Isotopic Mass (Exact) 160.0040 m/z
Key Functional Groups N-oxide, Aryl Chloride, Methoxy ether
Typical Solubility Dichloromethane (DCM), Methanol, DMSO

Structural Dynamics & Regioselectivity

The synthesis of 5-chloro-4-methoxypyrimidine 1-oxide relies on the precision of regioselective N-oxidation. The pyrimidine core is inherently electron-deficient, making electrophilic attacks (such as oxidation by peroxy acids) significantly slower than in standard pyridines.

The Causality of Regiocontrol: When reacting the precursor, 5-chloro-4-methoxypyrimidine 3, with an oxidizing agent, two nitrogen atoms (N1 and N3) are theoretically available. However, the C4-methoxy group donates electron density via resonance (+M effect), which partially offsets the electron-withdrawing (-I) effect of the C5-chlorine. More importantly, the bulky methoxy group at C4 exerts severe steric hindrance on the adjacent N3 position. Consequently, the electrophilic oxygen transfer from the peroxy acid occurs almost exclusively at the sterically unencumbered N1 position. This predictable regiocontrol is highly valued in library synthesis for semi-saturated bicyclic derivatives 4.

Standardized Synthetic Methodology

The following protocol outlines a self-validating system for the N-oxidation of 5-chloro-4-methoxypyrimidine. Every step is designed to ensure maximum yield while mitigating the safety hazards associated with organic peroxides.

Step-by-Step Protocol
  • Initiation & Solvation: Dissolve 5-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Controlled Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic nature of the peroxy-acid reaction, preventing thermal degradation of the heterocycle and suppressing over-oxidation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting material is fully consumed.

  • Safety Quenching (Critical Step): Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 30 minutes.

    • Causality: This step is non-negotiable. It chemically reduces and neutralizes any unreacted mCPBA, preventing the formation of shock-sensitive peroxides during subsequent solvent evaporation.

  • Neutralization & Extraction: Add saturated aqueous NaHCO3​ to neutralize the byproduct (m-chlorobenzoic acid) into its water-soluble sodium salt. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 80% EtOAc in Hexanes) to afford the pure 5-chloro-4-methoxypyrimidine 1-oxide as a solid.

SynthWorkflow Start 5-Chloro-4-methoxypyrimidine (CAS: 114969-94-7) Reagent mCPBA (1.2 eq) in Anhydrous CH2Cl2 Start->Reagent Reaction Stir at 0 °C for 15 min, then RT for 4-6h Reagent->Reaction Electrophilic N-Oxidation Quench Quench with Sat. Na2S2O3 & NaHCO3 Reaction->Quench Oxidation Complete Extract Extraction (DCM) & Brine Wash Quench->Extract Neutralize Peroxides Purify Column Chromatography (Silica, EtOAc/Hexane) Extract->Purify Organic Layer Product 5-Chloro-4-methoxypyrimidine 1-oxide (Yield: >80%) Purify->Product Pure N-oxide

Synthetic workflow for the regioselective N-oxidation of 5-chloro-4-methoxypyrimidine.

Downstream Applications in Drug Discovery

The strategic value of 5-chloro-4-methoxypyrimidine 1-oxide lies in its multi-vector reactivity. Drug development professionals utilize this intermediate to execute complex transformations that would be otherwise inaccessible on the bare pyrimidine ring:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The N-oxide moiety pulls electron density away from the C2 and C6 positions, making them highly susceptible to attack by amines, thiolates, or alkoxides.

  • Deoxygenative Functionalization: Reagents like POCl3​ or PyBroP can be used to simultaneously remove the N-oxide oxygen and install a halogen (chlorine or bromine) at the adjacent C2 or C6 positions, creating a di-halo pyrimidine for sequential cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: The C5-chlorine remains a viable handle for Suzuki-Miyaura or Stille couplings, allowing for the installation of aryl or heteroaryl groups essential for kinase inhibitor pharmacophores.

Downstream N_oxide 5-Chloro-4-methoxypyrimidine 1-oxide SNAr SNAr Reactions (C2 or C6 positions) N_oxide->SNAr Nucleophilic Attack CrossCoupling Pd-Catalyzed Coupling (C5 position) N_oxide->CrossCoupling Suzuki / Stille Deoxygenation Deoxygenative Functionalization N_oxide->Deoxygenation POCl3 / PyBROP

Downstream functionalization pathways of 5-chloro-4-methoxypyrimidine 1-oxide.

Analytical Characterization Standards

To validate the success of the synthesis and ensure structural integrity, the following analytical benchmarks should be met:

  • LC-MS (ESI+): The mass spectrum must exhibit a characteristic chlorine isotope pattern. The [M+H]+ peak will appear at m/z 161.0 for the 35Cl isotope and m/z 163.0 for the 37Cl isotope in a roughly 3:1 ratio.

  • 1H NMR (400 MHz, CDCl3​ ): The N-oxide formation induces a distinct downfield shift in the adjacent pyrimidine protons. The C2-H and C6-H protons will appear as sharp, uncoupled singlets (due to separation by substituents). The C4-methoxy group will present as a strong 3H singlet around 4.0–4.1 ppm.

References

  • Chemsrc. "CAS#:1482403-55-3 | 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine" (Includes related compound data for 5-Chloro-4-methoxypyrimidine 1-oxide, CAS 114969-60-7).
  • Appchem. "4-Methoxypyrimidine | 6104-41-2 | C5H6N2O" (Includes precursor data for 5-Chloro-4-methoxypyrimidine, CAS 114969-94-7).
  • PubChem - NIH. "5-(Chloromethyl)uracil | C5H5ClN2O2 | CID 236125" (Isomeric structural context).
  • Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses" (Application of 5-chloro-4-methoxypyrimidine derivatives in medicinal chemistry).

Sources

Reactivity Profile of 5-Chloro-4-methoxypyrimidine 1-oxide: A Comprehensive Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the construction of complex heteroaromatic scaffolds requires starting materials that offer precise, orthogonal reactivity. 5-Chloro-4-methoxypyrimidine 1-oxide represents a highly privileged polyfunctional building block. Its synthetic utility is driven by the push-pull electronic dynamics of three distinct functional handles: the N1-oxide, the C4-methoxy group, and the C5-chloro substituent.

This technical guide dissects the mechanistic causality behind the reactivity of this molecule, providing researchers with self-validating protocols to exploit its orthogonal functionalization pathways without the need for cumbersome protecting group strategies.

Structural & Electronic Topography

The pyrimidine ring is inherently π -deficient, making it highly susceptible to nucleophilic aromatic substitution (S N​ Ar) and resistant to electrophilic aromatic substitution . The introduction of specific substituents on the 5-chloro-4-methoxypyrimidine 1-oxide scaffold dramatically alters this baseline topography:

  • The N1-Oxide Directing Group: The N-O bond polarization draws electron density away from the ring, further activating the adjacent C2 and C6 positions. More importantly, the oxygen atom serves as a nucleophilic trigger for electrophilic activation (e.g., with POCl 3​ ), enabling deoxygenative functionalization and regioselective halogenation . Alternatively, it can be cleanly reduced back to the parent pyrimidine using sustainable reductants like iodide/formic acid or TiO 2​ photocatalysis .

  • The C4-Methoxy Group: While methoxy is typically an electron-donating group by resonance, the profound electron deficiency of the N-oxide-activated pyrimidine ring transforms it into a viable leaving group. S N​ Ar reactions at C4 are highly favored over C5 due to the lower transition state energy and stabilization of the Meisenheimer complex at the 2,4-positions .

  • The C5-Chloro Substituent: C5 is the least electron-deficient carbon in the pyrimidine ring. Consequently, the C5-Cl bond is highly resistant to nucleophilic attack. Instead, it serves as an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), readily undergoing oxidative addition with low-valent palladium species while remaining inert during S N​ Ar conditions.

Mechanistic Pathway Visualization

ReactivityProfile Core 5-Chloro-4-methoxypyrimidine 1-oxide Deox Deoxygenative Chlorination (POCl3) Core->Deox Electrophilic Activation at N-oxide SNAr SNAr Displacement (Nucleophiles) Core->SNAr C4 Activation Cross Pd-Catalyzed Cross-Coupling (Boronic Acids/Amines) Core->Cross C5 Halogen Handle Prod1 2/6-Chloro-5-chloro- 4-methoxypyrimidine Deox->Prod1 Regioselective C2/C6 Chlorination Prod2 4-Substituted-5-chloro- pyrimidine 1-oxide SNAr->Prod2 Methoxy Displacement Prod3 5-Substituted-4-methoxy- pyrimidine 1-oxide Cross->Prod3 Oxidative Addition at C-Cl bond

Divergent synthetic pathways of 5-Chloro-4-methoxypyrimidine 1-oxide.

Quantitative Data Summary

To facilitate experimental design, the following table summarizes the reaction conditions, primary sites of action, and expected outcomes for the three core reactivity nodes.

Reaction TypeReagents / CatalystPrimary Reaction SiteTypical Yield RangeChemoselectivity Rationale
Deoxygenative Chlorination POCl 3​ , DIPEA, 0 °C to 65 °CN-oxide C2/C670 - 85%Electrophilic attack on N-O oxygen forms a leaving group, directing Cl to the adjacent C2/C6 positions .
S N​ Ar Displacement Amines/Alkoxides, i -PrOH, 60 °CC4 (Methoxy displacement)75 - 95%C4 is highly activated by the N-oxide; C5-Cl is electronically deactivated toward nucleophiles [[1]]().
Suzuki Cross-Coupling Ar-B(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ C5 (Chloro displacement)65 - 90%Pd(0) undergoes selective oxidative addition into the C5-Cl bond; mild base prevents C4 hydrolysis.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. Causality is provided for each critical parameter to ensure researchers understand why a step is performed, rather than just how.

Protocol A: Deoxygenative Chlorination (C2/C6 Activation)

This protocol converts the N-oxide into a highly reactive C2 or C6 chloride, providing a new handle for subsequent functionalization .

  • Preparation: Dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv) in anhydrous CHCl 3​ (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) and cool the mixture to 0 °C.

    • Causality: DIPEA acts as an acid scavenger. Neutralizing the HCl generated during the reaction prevents the acid-catalyzed hydrolysis of the C4-methoxy group into a pyrimidone.

  • Electrophile Addition: Dropwise add Phosphoryl trichloride (POCl 3​ ) (1.2 equiv) over 15 minutes.

    • Causality: The 0 °C temperature control is critical to prevent the uncontrolled, exothermic decomposition of the N-oxide upon initial phosphorylation.

  • Thermal Activation: Warm the reaction to 65 °C and stir for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product mass should reflect the loss of oxygen (-16 Da) and the addition of chlorine (+34 Da), resulting in a net mass shift of +18 Da.

  • Quench & Workup: Slowly pour the mixture into saturated aqueous NaHCO 3​ at 0 °C. Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Chemoselective S N​ Ar at C4

This protocol displaces the C4-methoxy group with a primary amine while leaving the C5-chloro group intact.

  • Preparation: Suspend the pyrimidine 1-oxide (1.0 equiv) and the desired primary amine (1.2 equiv) in isopropanol ( i -PrOH) (0.3 M).

    • Causality: i -PrOH is selected as a polar protic solvent because it stabilizes the developing negative charge in the Meisenheimer complex transition state via hydrogen bonding, accelerating the S N​ Ar at C4.

  • Reaction: Add DIPEA (2.0 equiv) and heat to 60 °C for 4-6 hours.

    • Causality: 60 °C provides sufficient thermal energy to displace the methoxy group. Exceeding 80 °C risks off-target nucleophilic attack at the deactivated C5 position or thermal degradation of the N-oxide.

  • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material. UV activity will shift due to the change in the chromophore from an enol-ether-like system to an enamine-like system.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

This protocol leverages the C5-chloro group for C-C bond formation.

  • Preparation: In a Schlenk flask, combine 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv), aryl boronic acid (1.5 equiv), and K 2​ CO 3​ (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H 2​ O (0.15 M).

    • Causality: K 2​ CO 3​ is a mild base. Stronger bases (like t -BuONa) would cause competitive S N​ Ar hydrolysis of the C4-methoxy group or degradation of the N-oxide.

  • Degassing: Sparge the mixture with argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv) and heat to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step and prevents competitive proto-dehalogenation of the C5-chloro group.

  • Validation Checkpoint: LC-MS should show the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in the product mass.

  • Workup: Filter through a pad of Celite to remove palladium black, partition with EtOAc/Water, and purify the organic layer via flash chromatography.

References

  • Inhibitors of the menin-mll interaction (WO2022241265A1)
  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source ACS Omega (ACS Publications) URL:[Link]

  • Pyrimidine - Chemical Properties and Reactivity Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Unlocking the Pharmacological Potential of Pyrimidine 1-Oxides: A Technical Guide to Synthesis, Validation, and Bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine moiety is an evolutionarily privileged pharmacophore, forming the structural basis of1[1]. However, the targeted N-oxidation of this core to form pyrimidine 1-oxides unlocks a distinct and highly potent chemical space. Originally brought to prominence by the serendipitous discovery of Minoxidil (a pyrimidine N-oxide drug for alopecia and hypertension), the N-oxide motif is now rationally deployed across cardiovascular, oncological, and antiviral drug development programs[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic theory, providing actionable, self-validating workflows for the synthesis and biological evaluation of these critical heterocycles.

Mechanistic Paradigms of the N-Oxide Motif

The biological activity of pyrimidine 1-oxides is driven by the unique physicochemical properties of the N-O bond. This highly polarized bond imparts a3[3], facilitating three primary pharmacological mechanisms:

  • Carbonyl Bioisosterism: The high electron density of the N-oxide oxygen makes it an 2[2]. It mimics carbonyl interactions within receptor pockets but avoids the metabolic liabilities (e.g., rapid reduction or nucleophilic attack) associated with traditional ketones or aldehydes.

  • Nitric Oxide (NO) Donation: Specific fused derivatives, such as 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, act as NO donors. They undergo 4[4], driving potent vasorelaxation and inhibition of platelet aggregation.

  • Metal Ion Coordination: The N-oxide oxygen can act as a critical chelator in metalloenzymes. Recent breakthroughs have utilized pyrimidine 1-oxide derivatives to5[5], effectively halting viral replication.

MOA P1O Pyrimidine 1-Oxide Core NO Nitric Oxide (NO) Donor P1O->NO Thiol Activation HB Carbonyl Bioisostere (H-Bond Acceptor) P1O->HB High Dipole Moment CHEL Metal Ion Chelator (e.g., Mg2+) P1O->CHEL Oxygen Trident VASO Vasodilation & Cardiovascular Therapy NO->VASO BIND Enhanced Kinase/ Receptor Affinity HB->BIND VIRAL Viral RNase H Inhibition CHEL->VIRAL

Fig 1: Mechanistic divergence of the pyrimidine 1-oxide pharmacophore in biological systems.

Synthetic Methodologies: Causality in Reaction Design

The electron-deficient nature of the pyrimidine ring makes direct N-oxidation challenging. While reagents like m-chloroperbenzoic acid (mCPBA) are standard, the pyrimidine nucleus is 6[6]. Consequently, alternative metal-free strategies, such as the 7[7], have been developed to improve yields.

For complex fused systems, we employ oxidative intramolecular cyclization. The protocol below utilizes iodosylbenzene diacetate (IBD) to construct NO-donating oxadiazolopyrimidine 1-oxides. IBD is selected over traditional peroxides because its mild, non-aqueous oxidative profile prevents the hydrolytic degradation of the highly sensitive pyrimidine-2,4-dione core[4].

Workflow S1 1. Precursor Activation (LiH Base) S2 2. N-Oxidation (IBD Reagent) S1->S2 S3 3. Validation (1H-NMR / LC-MS) S2->S3 S4 4. Bio-Assay (Griess / RNase H) S3->S4

Fig 2: Standardized workflow for the synthesis and biological validation of pyrimidine 1-oxides.

Protocol 1: IBD-Mediated Synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides

Objective: Synthesize a stable NO-donor while preventing pyrimidine ring cleavage.

Step-by-Step Methodology:

  • Precursor Activation: Suspend 6-amino-5-nitro-1H-pyrimidine-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF) under an argon atmosphere. Causality: Argon and anhydrous DMF are critical; ambient moisture will initiate nucleophilic attack on the pyrimidine C2/C4 positions.

  • Deprotonation: Add Lithium Hydride (LiH) (1.2 eq) at 0°C. Causality: LiH is a strong, non-nucleophilic base that selectively deprotonates the 6-amino group, priming it for intramolecular attack without acting as a competing nucleophile.

  • Oxidative Cyclization: Slowly add Iodosylbenzene Diacetate (IBD) (1.1 eq) dropwise over 30 minutes. Maintain the reaction at 0°C for 1 hour, then warm to room temperature. Causality: IBD facilitates the N-O bond formation between the nitro and amino groups. The slow addition controls the exothermic profile, preventing thermal degradation.

  • Quenching & Extraction: Quench with ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • System Validation Checkpoint:

    • TLC: Confirm the disappearance of the highly polar precursor (Rf ~0.1) and the appearance of the less polar N-oxide product (Rf ~0.4 in 9:1 DCM:MeOH).

    • 1H-NMR: Validate success by observing a significant downfield shift of the adjacent pyrimidine protons, caused by the strong deshielding cone of the newly formed N-oxide dipole.

Biological Evaluation and Quantitative Metrics

The therapeutic window of pyrimidine 1-oxides is dictated by their target affinity and stability. The table below synthesizes the quantitative biological metrics of leading derivatives across different therapeutic areas.

Compound Class / DerivativePrimary Target / MechanismPharmacological IndicationKey Quantitative Metric (Activity)Ref
Minoxidil (Pyrimidine N-oxide)ATP-sensitive K+ Channel OpenerAlopecia / HypertensionHigh apparent passive permeability[2]
4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide Thiol-mediated NO ReleaseCardiovascular (Vasorelaxation)Rapid NO generation (k1 = 2.9 × 10^6 M^-2 s^-1)[4]
2,6-Diamino-4-((substituted)oxy)pyrimidine 1-oxide HBV RNase H Mg2+ ChelatorAntiviral (Hepatitis B)EC50: 0.5 – 73.7 μM, SI > 112[5],[8]

Table 1: Comparative Biological Activities and Targets of Pyrimidine 1-Oxide Derivatives.

Protocol 2: In Vitro Nitric Oxide Release Quantification (Griess Assay)

Objective: Quantify the physiological NO-donating capacity of synthesized pyrimidine 1-oxides.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 μM solution of the synthesized pyrimidine 1-oxide in simulated physiological buffer (PBS, pH 7.4).

  • Thiol Activation: Introduce N-acetylcysteamine (1.0 mM) to the compound solution and incubate at 37°C. Causality: N-acetylcysteamine acts as a physiological thiol mimic. Pyrimidine 1-oxides of this class are stable in aqueous media but rapidly degrade to release NO only upon nucleophilic attack by thiols[4].

  • Nitrite Trapping: At specific time intervals (e.g., 10, 30, 60 mins), extract 100 μL aliquots and immediately mix with 100 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Causality: NO is highly transient and rapidly autoxidizes to nitrite (NO2-) in oxygenated aqueous solutions. The Griess reagent captures this nitrite via a diazotization reaction to form a stable, quantifiable azo dye.

  • Spectrophotometric Analysis: Incubate the mixture in the dark for 15 minutes at room temperature, then measure absorbance at 540 nm using a microplate reader.

  • System Validation Checkpoint:

    • Standard Curve: Run a concurrent standard curve using serial dilutions of Sodium Nitrite (NaNO2) to ensure the assay's linear dynamic range.

    • Negative Control: A parallel well containing the pyrimidine 1-oxide without N-acetylcysteamine must show zero absorbance at 540 nm. This self-validates that NO release is strictly thiol-dependent and not an artifact of spontaneous compound degradation.

Emerging Therapeutic Frontiers: Antiviral Drug Discovery

Beyond cardiovascular applications, pyrimidine 1-oxides are revolutionizing antiviral therapies. The Hepatitis B Virus (HBV) RNase H requires two Mg2+ ions for catalytic activity. Traditional inhibitors suffer from poor cellular permeability. However, recent SAR studies have demonstrated that8[8]. These compounds not only exhibit EC50 values in the sub-micromolar range (e.g., 0.5 μM) but also demonstrate exceptional drug-like properties with high apparent passive permeability (>1 × 10−6 cm/s) and selectivity indices exceeding 112[5].

Conclusion

The pyrimidine 1-oxide scaffold is not merely a structural curiosity; it is a highly tunable, privileged pharmacophore. By understanding the causality behind synthetic bottlenecks—such as hydrolytic instability—and leveraging the unique physicochemical properties of the N-O bond, researchers can engineer next-generation therapeutics ranging from targeted NO-donors to highly selective viral metalloenzyme inhibitors.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.1

  • Facile Synthesis and NO-Generating Property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides. ACS Publications. 4

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. 2

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. 6

  • Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds. JSynthChem.7

  • Novel π-Conjugated Systems Based on Pyrimidine N-Oxide. NSF PAR. 3

  • N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H. PMC. 5

  • Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. PMC.8

Sources

Methodological & Application

use of 5-Chloro-4-methoxypyrimidine 1-oxide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 5-Chloro-4-methoxypyrimidine 1-oxide in Medicinal Chemistry

Introduction: The Strategic Value of Pyrimidine N-Oxides

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in nucleobases and numerous FDA-approved drugs underscores its biological significance and synthetic versatility. The introduction of an N-oxide functionality to the pyrimidine ring, as seen in 5-Chloro-4-methoxypyrimidine 1-oxide, provides a powerful strategic tool for drug discovery professionals. This modification not only alters the electronic properties of the heterocyclic core but also introduces unique reactivity patterns that can be exploited for sophisticated molecular engineering.

5-Chloro-4-methoxypyrimidine 1-oxide is a trifunctional building block. The N-oxide group acts as an "activating handle," enhancing the electrophilicity of the pyrimidine ring, particularly at the C4 position. The chlorine atom at C5 serves as a key site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the methoxy group can be a stable substituent or a leaving group for further derivatization. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The key properties of 5-Chloro-4-methoxypyrimidine 1-oxide are summarized below.

PropertyValue
Molecular Formula C₅H₄ClN₂O₂
Molecular Weight 160.55 g/mol
Appearance Typically an off-white to pale yellow crystalline solid
Solubility Soluble in polar organic solvents such as Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF)
Stability Stable under standard laboratory conditions; should be stored in a cool, dry place away from strong oxidizing agents

Synthesis of 5-Chloro-4-methoxypyrimidine 1-oxide

The most direct route to 5-Chloro-4-methoxypyrimidine 1-oxide is the N-oxidation of its corresponding pyrimidine precursor. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are commonly employed for this transformation. The choice of oxidant and reaction conditions can be critical to avoid over-oxidation or side reactions.

start 5-Chloro-4- methoxypyrimidine product 5-Chloro-4-methoxy- pyrimidine 1-oxide start->product Solvent (e.g., CH₂Cl₂) 0 °C to RT reagent m-CPBA or Peracetic Acid reagent->start

Caption: Synthetic scheme for N-oxidation.

Protocol 1: N-Oxidation of 5-Chloro-4-methoxypyrimidine

This protocol provides a representative procedure for the synthesis of the title compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-Chloro-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1-1.3 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Chloro-4-methoxypyrimidine 1-oxide.

Key Chemical Transformations in Medicinal Chemistry

The strategic value of 5-Chloro-4-methoxypyrimidine 1-oxide lies in its predictable and versatile reactivity, enabling the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring nitrogens, further enhanced by the N-oxide functionality, renders the C4 and C6 positions highly electrophilic. The chlorine atom at the C4 position (para to the N-oxide) is thus exceptionally activated for displacement by a wide range of nucleophiles. This reaction is a workhorse in medicinal chemistry for rapidly building diversity.

start 5-Chloro-4-methoxy- pyrimidine 1-oxide product 4-Nu-5-methoxy- pyrimidine 1-oxide start->product Base (e.g., DIPEA) Solvent (e.g., DMF) Heat nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) nucleophile->start

Caption: General SNAr reaction scheme.

Causality in Protocol Design:

  • Nucleophile Choice: Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of aminopyrimidines, a common core in kinase inhibitors.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediates in the SNAr mechanism, thereby accelerating the reaction.

Protocol 2: SNAr with an Aniline Derivative

This protocol details the synthesis of a 4-anilino-5-methoxypyrimidine 1-oxide scaffold, a precursor to many biologically active molecules.

  • Reaction Setup: In a sealed reaction vessel, combine 5-Chloro-4-methoxypyrimidine 1-oxide (1.0 equiv.), the desired aniline derivative (1.1 equiv.), and DIPEA (2.0 equiv.) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-12 hours. The use of microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Track the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

NucleophileProduct ClassRelevance in Medicinal Chemistry
Primary/Secondary AminesAminopyrimidinesKinase Inhibitors (e.g., ALK, EGFR, PLK4)
Alcohols/PhenolsAryl/Alkyl EthersGPCR Modulators, Antidiabetics
ThiolsThioethersAntiviral and Antimicrobial Agents
Deoxygenation of the N-oxide

The N-oxide group, having served its purpose as an activating group, can be efficiently removed to yield the parent pyrimidine. This deoxygenation step is crucial for accessing the final target molecule, which often does not require the N-oxide for biological activity.

start 4-Substituted-5-methoxy- pyrimidine 1-oxide product 4-Substituted-5-methoxy- pyrimidine start->product Solvent (e.g., CHCl₃) Reflux reagent PCl₃ or H₂/Pd-C reagent->start

Caption: Deoxygenation of the pyrimidine N-oxide.

Protocol 3: Deoxygenation using Phosphorus Trichloride (PCl₃)
  • Reaction Setup: Dissolve the substituted pyrimidine N-oxide (1.0 equiv.) in an anhydrous solvent like chloroform (CHCl₃) or acetonitrile (MeCN) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, 1.2-1.5 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the solution with a solid base like sodium carbonate (Na₂CO₃).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling

While less reactive than its bromo or iodo counterparts, the C-Cl bond on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. These reactions are powerful tools for forming C-C and C-N bonds, respectively. For these transformations, it is often synthetically advantageous to perform the deoxygenation step prior to cross-coupling, as the N-oxide can sometimes interfere with the catalytic cycle. Modern palladium precatalysts and specialized ligands have greatly improved the efficiency of coupling with aryl chlorides.

Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

This section outlines a plausible synthetic route to a 2,4,5-trisubstituted pyrimidine scaffold, a common motif in kinase inhibitors, starting from 5-Chloro-4-methoxypyrimidine 1-oxide. This workflow integrates the key transformations discussed above.

cluster_0 Synthetic Pathway A 5-Chloro-4-methoxy- pyrimidine 1-oxide B 4-Anilino-5-methoxy- pyrimidine 1-oxide A->B Step 1: SₙAr C 4-Anilino-5-methoxy- purine B->C Step 2: Deoxygenation reagent1 Aniline Derivative, DIPEA, DMF (Protocol 2) reagent1->A reagent2 PCl₃, CHCl₃ (Protocol 3) reagent2->B

Application Note: 5-Chloro-4-methoxypyrimidine 1-oxide as a Strategic Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

In the realm of medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the pyrimidine core is a ubiquitous pharmacophore. However, achieving precise regiocontrol on a fully functionalized pyrimidine ring remains a formidable synthetic challenge due to the electron-deficient nature of the heterocycle.

The strategic deployment of 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) fundamentally resolves these regioselectivity issues[1]. By introducing an N-oxide moiety at the 1-position of the parent 5-chloro-4-methoxypyrimidine[2], synthetic chemists can exploit two distinct mechanistic advantages:

  • Electronic Activation & LUMO Lowering: The highly electronegative N-oxide oxygen withdraws electron density via induction while simultaneously participating in resonance stabilization. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, specifically hyper-activating the adjacent C2 and C6 positions toward nucleophilic aromatic substitution ( SN​Ar )[3].

  • The Traceless Directing Group: Through deoxygenative functionalization, the N-oxide oxygen can be converted into an excellent leaving group in situ. This allows for the concurrent introduction of a nucleophile and the thermodynamically driven rearomatization of the ring, leaving no residual directing atoms behind[4].

The presence of the 5-chloro and 4-methoxy substituents further refines the electronic landscape. The 4-methoxy group acts as an orthogonal handle that can be selectively displaced by amines in later stages or hydrolyzed to yield a pyrimidinone, making this specific N-oxide an exceptionally versatile building block.

Physicochemical Properties & Quantitative Reaction Metrics

Understanding the baseline properties and expected reaction metrics is critical for process scale-up. Table 1 summarizes the core properties of the building block, while Table 2 provides quantitative benchmarks for its primary synthetic transformations.

Table 1: Physicochemical Specifications

Property Specification / Value
Chemical Name 5-Chloro-4-methoxypyrimidine 1-oxide
CAS Number 114969-60-7
Precursor CAS 114969-94-7 (5-Chloro-4-methoxypyrimidine)[2]

| Molecular Formula | C 5​ H 5​ ClN 2​ O 2​ | | Molecular Weight | 160.56 g/mol | | Storage Conditions | 2-8°C, inert atmosphere (Argon/Nitrogen) |

Table 2: Quantitative Reaction Benchmarks for Pyrimidine 1-Oxides

Transformation Reagents Temp (°C) Time (h) Typical Yield (%) Regioselectivity

| Deoxygenative Chlorination | POCl 3​ , neat or DCM | 0 to 80 | 2 - 4 | 75 - 85% | >95% C2-substitution | | Reissert-Henze Cyanation | BzCl, TMSCN, DCM | 0 to 25 | 4 - 6 | 65 - 75% | >90% C2-substitution | | C-H Alkylation | Phosphonium Ylides, KOtBu | 80 - 90 | 6 - 10 | 55 - 70% | Highly C2-selective |

Core Synthetic Applications & Causality

Regioselective Deoxygenative Chlorination

The most robust application of 5-chloro-4-methoxypyrimidine 1-oxide is its conversion to 2,5-dichloro-4-methoxypyrimidine. When treated with phosphorus oxychloride (POCl 3​ ), the nucleophilic N-oxide oxygen attacks the electrophilic phosphorus atom. This causality generates a highly unstable O-phosphonium intermediate. To resolve this instability, a chloride ion (liberated from POCl 3​ ) attacks the activated C2 position. The subsequent elimination of the dichlorophosphate leaving group ( PO2​Cl2−​ ) drives the rearomatization of the pyrimidine ring. This sequence ensures strict regiocontrol that direct chlorination methods cannot achieve.

Workflow and mechanism of POCl3-mediated deoxygenative chlorination.

Reissert-Henze Type Functionalization

For the introduction of carbon-based nucleophiles (such as cyanides or acetylides), the Reissert-Henze reaction is highly effective[3]. The causality relies on pre-activating the N-oxide with an acylating agent like benzoyl chloride (BzCl) to form an N-acyloxypyridinium-like salt. This intermediate is exceptionally electrophilic at the C2 position, allowing weak nucleophiles like trimethylsilyl cyanide (TMSCN) to attack. The elimination of benzoic acid restores aromaticity, yielding a 2-cyano derivative.

Reissert-Henze cyanation pathway for pyrimidine N-oxides.

Late-Stage C-H Alkylation and Arylation

Recent methodologies have expanded the utility of diazine N-oxides into metal-free, site-selective C-H alkylation using phosphonium ylides[5], and Palladium-catalyzed direct arylation[4]. In these pathways, the N-oxide oxygen coordinates with the metal catalyst or stabilizes the transition state, directing C-C bond formation exclusively to the C2 position without the need for pre-halogenation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is verified at every critical juncture before proceeding to the next step.

Protocol A: Regioselective Deoxygenative Chlorination

Objective: Synthesize 2,5-dichloro-4-methoxypyrimidine from 5-chloro-4-methoxypyrimidine 1-oxide.

  • Reactant Preparation: Dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Causality: The subsequent reaction is highly exothermic; cooling prevents uncontrolled degradation of the N-oxide. Dropwise, add POCl 3​ (1.5 eq, 15 mmol).

  • Reaction Maturation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Validation Checkpoint 1 (TLC): Elute with 30% EtOAc/Hexanes. Monitor for the disappearance of the highly polar N-oxide spot (low Rf​ ) and the appearance of a non-polar product spot (high Rf​ ).

    • Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the starting material mass ( [M+H]+ = 161) and the emergence of the dichloro product mass ( [M+H]+ = 179).

  • Quenching: Carefully pour the reaction mixture over crushed ice (50 g). Causality: This safely hydrolyzes excess POCl 3​ into phosphoric and hydrochloric acids. Neutralize the aqueous layer to pH 7 using saturated aqueous NaHCO 3​ .

  • Extraction: Extract the aqueous phase with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reissert-Henze Cyanation

Objective: Synthesize 2-cyano-5-chloro-4-methoxypyrimidine.

  • Pre-activation: Dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M). Cool to 0°C. Add benzoyl chloride (1.2 eq, 6 mmol) dropwise. Stir for 30 minutes. Causality: This forms the highly reactive N-benzoyloxypyridinium intermediate.

  • Nucleophilic Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.5 eq, 7.5 mmol) via syringe. Causality: TMSCN is utilized as a safe, organic-soluble source of cyanide that readily attacks the activated C2 position.

  • Aromatization: Add a catalytic amount of DBU (0.1 eq) to facilitate the elimination of benzoic acid and drive aromatization. Stir at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Analyze an aliquot to confirm the addition of the cyano group, looking for the target mass ( [M+H]+ = 170).

  • Workup: Wash the organic layer with 1M NaOH (to remove benzoic acid byproducts), followed by water and brine. Dry over MgSO 4​ and purify via flash chromatography.

References

  • Smolecule.2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide - Nucleophilic Substitution Mechanisms.
  • Sigma-Aldrich.5-Chloro-4-methoxypyrimidine | 114969-94-7.
  • Wiley-VCH.
  • ACS Publications.Site-Selective C–H Alkylation of Diazine N-Oxides Enabled by Phosphonium Ylides.
  • Oxford University Press (Chemistry Letters).A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction.

Sources

experimental setup for reactions involving 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Experimental Use of 5-Chloro-4-methoxypyrimidine 1-oxide

Introduction: The Versatility of a Functionalized Pyrimidine N-oxide

5-Chloro-4-methoxypyrimidine 1-oxide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of substituents—a nucleophilic displacement-prone chloro group, an electron-donating methoxy group, and a reactive N-oxide moiety—makes it a versatile scaffold for the synthesis of diverse molecular architectures. The pyrimidine core is a privileged structure in numerous pharmaceuticals, and the N-oxide functionality not only influences the electronic properties of the ring but also provides a handle for further chemical manipulation.[1][2][3]

This guide provides a comprehensive overview of the key reactions involving 5-Chloro-4-methoxypyrimidine 1-oxide. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers troubleshooting advice to enable researchers to effectively utilize this valuable synthetic intermediate.

Core Physicochemical Properties & Safety Data

A foundational understanding of the physicochemical properties and safety profile of 5-Chloro-4-methoxypyrimidine 1-oxide is crucial for its proper handling, storage, and use in chemical synthesis.

PropertyValue
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
Appearance Expected to be an off-white to yellow crystalline solid
CAS Number 37441-36-8
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Methanol.
Stability Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area.

Safety & Handling Precautions:

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[5][7] Wash hands thoroughly after handling.[4][7]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[4][8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][8]

    • If inhaled: Move person to fresh air.[6][8]

    • If swallowed: Rinse mouth and consult a physician.[4][6]

Key Chemical Transformations & Protocols

The reactivity of 5-Chloro-4-methoxypyrimidine 1-oxide is primarily dictated by three features: the C4-chloro substituent, the N-oxide, and the pyrimidine ring itself.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most prominent reaction pathway for this substrate is the nucleophilic aromatic substitution (SNAr) of the C4-chloro group. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effect of the N-oxide and the adjacent ring nitrogen, makes the C4 position highly susceptible to nucleophilic attack.[9][10] This reaction is a cornerstone for introducing molecular diversity.

Causality of Experimental Design:

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer-like intermediate. The aromaticity is restored upon the expulsion of the chloride leaving group.[9][11]

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or alcohols like isopropanol or butanol are often preferred as they can solvate the charged intermediate and reagents effectively.

  • Base Requirement: A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃) is typically required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[2]

  • Temperature: While some highly reactive nucleophiles may react at room temperature, heating is often necessary to achieve a reasonable reaction rate, typically in the range of 60-120 °C.[9]

Protocol 1: General Procedure for Amination via SNAr

This protocol describes the substitution of the 4-chloro group with a primary or secondary amine.

Materials & Reagents:

  • 5-Chloro-4-methoxypyrimidine 1-oxide (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Isopropanol, or DMF)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave vial)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-4-methoxypyrimidine 1-oxide.

  • Solvent & Reagent Addition: Add the anhydrous solvent to dissolve or suspend the starting material. Add the amine nucleophile, followed by the base (TEA or DIPEA).

  • Reaction Execution:

    • Conventional Heating: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously.

    • Microwave Irradiation: For accelerated reactions, seal the vial and heat in a microwave reactor to 120–140 °C for 15–30 minutes.[9]

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to remove any acidic byproducts, followed by a brine wash.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Summary of SNAr Conditions for Various Nucleophiles:

Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time
Primary/Secondary AminesTEA, DIPEAMeCN, Propanol80 - 1402 - 24 h
AnilinesHCl (cat.), Na₂CO₃Water, Dioxane80 - 1104 - 18 h
Alkoxides (e.g., NaOMe)(Self-basic)Corresponding Alcohol25 - 651 - 6 h
ThiolsK₂CO₃, Cs₂CO₃DMF, DMSO25 - 802 - 12 h

Diagram: General Workflow for SNAr Reactions

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Charge Reactor with 5-Chloro-4-methoxypyrimidine 1-oxide AddSolvent Add Anhydrous Solvent Start->AddSolvent AddNuc Add Nucleophile (1.1-1.5 eq) AddSolvent->AddNuc AddBase Add Base (e.g., TEA) AddNuc->AddBase Heat Heat Reaction (e.g., 80-120 °C) AddBase->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Upon Completion Quench Aqueous Work-up (e.g., NaHCO₃ wash) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product Isolated Product Purify->Product

Caption: Standard laboratory workflow for SNAr reactions.

Reduction of the N-oxide Moiety

The N-oxide group can be selectively removed to yield the corresponding 4-substituted-5-chloro-pyrimidine. This deoxygenation step is valuable when the N-oxide is used solely to activate or direct the substitution and is not desired in the final product.

Causality of Experimental Design:

  • Reducing Agent: Phosphorus trichloride (PCl₃) is a classic and effective reagent for the deoxygenation of N-oxides. Catalytic hydrogenation (e.g., H₂ over Pd/C) is an alternative, "cleaner" method, but care must be taken as it can also reduce other functional groups, including the C-Cl bond (reductive dechlorination).[12]

Protocol 2: Deoxygenation using Phosphorus Trichloride (PCl₃)

Materials & Reagents:

  • Substituted 4-amino-5-chloro-pyrimidine 1-oxide (from Protocol 1) (1.0 eq)

  • Phosphorus trichloride (PCl₃) (1.2 - 2.0 eq)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Reaction Setup: Dissolve or suspend the N-oxide starting material in anhydrous CHCl₃ or DCM in a round-bottom flask equipped with a stir bar and an inert gas inlet.

  • Reagent Addition: Cool the mixture in an ice-water bath (0-5 °C). Slowly add PCl₃ dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction mixture again in an ice bath and very carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

The Boekelheide Rearrangement

A characteristic reaction of heterocyclic N-oxides with alkyl groups positioned alpha to the N-oxide is the Boekelheide rearrangement.[13] While the title compound lacks an alpha-alkyl group, understanding this potential reaction pathway is crucial if derivatives containing such groups are synthesized. The reaction typically involves treatment with acetic anhydride (Ac₂O), leading to a rearrangement that functionalizes the alkyl group.

Causality of Experimental Design:

  • Mechanism: The reaction is initiated by O-acylation of the N-oxide by the anhydride. A subsequent deprotonation of the alpha-alkyl group and a[14][14]-sigmatropic rearrangement (or a stepwise radical process) leads to the acetoxy-functionalized product.[13]

  • Reagents: Acetic anhydride is the most common reagent, serving as both the acylating agent and often as the solvent.

Diagram: The Boekelheide Rearrangement Mechanism

Boekelheide Start Pyrimidine N-oxide (with alpha-methyl) Acylated O-Acylated Intermediate Start->Acylated + Ac₂O Ac2O Acetic Anhydride Ylide Exo-methylene Intermediate (Ylide) Acylated->Ylide - H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Ylide->Rearrangement Concerted or Stepwise Product Acetoxymethyl Pyrimidine Product Rearrangement->Product

Caption: Simplified mechanism of the Boekelheide rearrangement.

Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Conversion 1. Insufficient temperature. 2. Weak nucleophile. 3. Steric hindrance on the nucleophile or substrate.1. Increase reaction temperature incrementally (e.g., to 100-120 °C).[9] Consider switching to a higher-boiling solvent or using microwave heating. 2. For weak nucleophiles, consider using a catalyst (e.g., acid catalysis for anilines) or switching to a stronger nucleophile if possible. 3. Increase reaction time or temperature.
Formation of 4-Hydroxypyrimidine Side Product Presence of water in the reaction mixture, which can act as a nucleophile.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Multiple Products Observed 1. Reaction with the methoxy group or other positions. 2. Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature. Screen different solvents or bases to improve selectivity. 2. Reduce the reaction temperature and/or time. Ensure the reaction is not heated for an unnecessarily long period after completion.
Difficult Product Isolation Product is highly polar or water-soluble.Use a more polar solvent system for extraction (e.g., butanol) or consider reverse-phase chromatography for purification.

References

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1184.
  • Alexander, W. et al. (1978). Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Australian Journal of Chemistry, 31(11), 2517-2522.
  • Australian Journal of Chemistry. (1978). Pyrimidine N-oxides. I.
  • BenchChem. (2025).
  • Kress, T. J., & Costantino, S. M. (1985). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (2026).
  • Fisher Scientific. (2025).
  • Lentzen, F. et al. (2022). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin.
  • Merck Millipore. (2024).
  • TCI Chemicals. (2025).
  • Acros Organics. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chandrappa, M. et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Chambers, R. D. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry.
  • Hurst, D. T. (1984). The synthesis and some reactions of chloropyrimidines.
  • Davies, S. G. et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-959.
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Heterocycles, 16(4).
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • ResearchGate. (2025). Oxidative Cross-Coupling Reactions | Request PDF.
  • R'kyek, O. et al. (2004). Study of the Reactivity of 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. Heterocycles.
  • Open Yale Courses. CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools.
  • ResearchGate. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • MDPI. (2022).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
  • BenchChem. (2025).
  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
  • Adebayo, G. B. et al. (2022). Enhanced adsorptional-photocatalytic degradation of chloramphenicol by reduced graphene oxide-zinc oxide nanocomposite. Scientific Reports.

Sources

Application Note: Large-Scale Synthesis of Pyrimidine Derivatives from 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Core Application: Synthesis of highly functionalized pyrimidine scaffolds for kinase inhibitors (e.g., CDKs, LRRK2) and protein-protein interaction inhibitors.

Mechanistic Rationale: The N-Oxide Directing Effect

Unsubstituted and lightly substituted pyrimidines are highly electron-deficient, making direct electrophilic functionalization notoriously difficult. However, the introduction of an N-oxide moiety fundamentally alters the electronic landscape of the ring. 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) serves as an exceptionally powerful synthon because the N-oxide strongly directs electrophilic activation and subsequent nucleophilic attack to the adjacent C2 position, a fundamental mechanism leveraged in advanced pyrimidine chemistry 1[1].

By exploiting this directing effect, process chemists can perform large-scale deoxygenative chlorination to yield 2,5-dichloro-4-methoxypyrimidine—a highly versatile intermediate that undergoes predictable, regioselective Nucleophilic Aromatic Substitution (SNAr) at the newly formed C2-chloride 2[2].

Pathway A: Large-Scale Deoxygenative Chlorination

The most critical large-scale transformation of 5-chloro-4-methoxypyrimidine 1-oxide is its conversion to 2,5-dichloro-4-methoxypyrimidine using phosphorus oxychloride ( POCl3​ ).

G A 5-Chloro-4-methoxy- pyrimidine 1-oxide B O-Phosphorylation (POCl3) A->B 0°C C Nucleophilic Attack (Cl- at C2) B->C Intermediate D Rearomatization (-PO2Cl2-) C->D 65°C E 2,5-Dichloro-4- methoxypyrimidine D->E Aqueous Quench

Deoxygenative C2-chlorination of 5-chloro-4-methoxypyrimidine 1-oxide via POCl3 activation.

Self-Validating Protocol: Synthesis of 2,5-Dichloro-4-methoxypyrimidine

1. Reactor Setup & Activation

  • Action: Charge a glass-lined reactor with 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq) and anhydrous chloroform ( CHCl3​ ) or toluene (10 volumes). Cool the mixture to 0–5 °C under a nitrogen atmosphere. Slowly dose POCl3​ (1.5–2.0 eq) into the reactor over 1 hour.

  • Causality: The N-oxide oxygen attacks POCl3​ to form a highly electrophilic O -phosphonium intermediate. Controlling the addition rate at low temperatures prevents thermal runaway and minimizes unselective polymerization (tar formation)3[3].

2. Thermal Rearomatization

  • Action: Gradually ramp the reactor temperature to 65–70 °C and maintain for 12–16 hours.

  • Causality: While the initial O -phosphorylation is rapid at 0 °C, the subsequent nucleophilic attack by chloride at C2 and the elimination of the phosphorodichloridate leaving group ( PO2​Cl2−​ ) require thermal energy to overcome the activation barrier and restore aromaticity.

  • In-Process Control (IPC): Monitor the reaction via HPLC (UV 254 nm). The reaction is self-validating when the N-oxide starting material peak represents <1.0% relative area.

3. Reverse Quenching & Isolation

  • Action: Cool the reaction mixture to 0 °C. Slowly transfer the mixture into a secondary reactor containing a vigorously stirred biphasic mixture of saturated aqueous NaHCO3​ and dichloromethane (DCM), maintaining the internal temperature below 15 °C.

  • Causality: A "reverse quench" into a mild base is critical. Direct addition of water to the reaction mixture would generate localized high concentrations of HCl and heat, leading to the rapid hydrolysis of the newly formed C2-chloride or the C4-methoxy group. Maintaining the aqueous layer at pH 7–8 ensures the structural integrity of the product3[3].

  • Action: Separate the organic layer, extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 2,5-dichloro-4-methoxypyrimidine as a low-melting solid/oil.

Pathway B: Regioselective SNAr Amination

The resulting 2,5-dichloro-4-methoxypyrimidine is a highly privileged scaffold. The C2-chloride is significantly more electrophilic than the C5-chloride due to the inductive and resonance electron-withdrawing effects of the two adjacent ring nitrogen atoms. This allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines.

G A 2,5-Dichloro-4- methoxypyrimidine C SNAr at C2 (Regioselective) A->C DIPEA B Amine Nucleophile B->C D 2-Amino-5-chloro-4- methoxypyrimidine C->D 20-40°C

Regioselective SNAr amination at the C2 position of 2,5-dichloro-4-methoxypyrimidine.

Self-Validating Protocol: Synthesis of 2-Amino-5-chloro-4-methoxypyrimidine Derivatives

1. Reagent Assembly

  • Action: Dissolve 2,5-dichloro-4-methoxypyrimidine (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol) or THF (5 volumes). Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the substitution, preventing the amine nucleophile from being consumed as a hydrochloride salt.

2. Controlled Substitution

  • Action: Stir the reaction mixture at 20 °C to 40 °C for 4–8 hours.

  • Causality: The C2 position is highly activated. Applying excessive heat (e.g., refluxing >60 °C) compromises the self-validating regioselectivity of the system, leading to competitive displacement of the C4-methoxy group or reaction at the C5 position 4[4].

  • IPC: Monitor via LC-MS. The reaction is complete when the mass corresponding to the dichloride starting material disappears.

3. Product Precipitation

  • Action: Concentrate the mixture under reduced pressure to half volume, then slowly add cold water (10 volumes) while stirring vigorously. Filter the resulting precipitate and wash with cold water.

  • Validation: The starting dichloride is an oil or low-melting solid, whereas the resulting 2-amino-pyrimidine derivative is highly crystalline. Immediate precipitation upon water addition physically validates the success of the SNAr conversion 4[4].

Quantitative Data & Reaction Analytics

The following table summarizes the expected quantitative metrics for the large-scale synthesis workflows described above, based on optimized industrial parameters.

Transformation StepStarting MaterialReagents / ConditionsTypical ScaleYield (%)Purity (HPLC)Reaction Time
Pathway A: Deoxygenative Chlorination 5-Chloro-4-methoxypyrimidine 1-oxide POCl3​ (1.5 eq), CHCl3​ , 65 °C100 g - 1 kg75 - 82%> 97.0%12 - 16 h
Pathway B: SNAr Amination (Primary Amine) 2,5-Dichloro-4-methoxypyrimidine MeNH2​ (1.1 eq), DIPEA, MeOH, 20 °C50 g - 500 g85 - 92%> 98.5%4 - 6 h
Pathway B: SNAr Amination (Secondary Amine) 2,5-Dichloro-4-methoxypyrimidinePiperidine (1.1 eq), DIPEA, THF, 40 °C50 g - 500 g80 - 88%> 98.0%6 - 8 h

References

  • Product Class 12: Pyrimidines Thieme Connect
  • Inhibitors of cyclin-dependent kinases (WO2020006497A1)
  • Aminopyrimidine derivatives as lrrk2 modulators (US 2013/0158032 A1)
  • INHIBITORS OF THE MENIN-MLL INTERACTION (EP 3468966 B1)
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide Quest Journals

Sources

Advanced Application Note: 5-Chloro-4-methoxypyrimidine 1-Oxide as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Orthogonal functionalization, ATP-competitive hinge binders, and target-directed oncology therapeutics.

Executive Summary

The pyrimidine core is a fundamental building block in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Imatinib) due to its structural mimicry of the adenine ring of ATP[1]. Within the landscape of scaffold design, 5-chloro-4-methoxypyrimidine 1-oxide emerges as a highly privileged, orthogonally reactive intermediate. This guide details the strategic rationale and step-by-step methodologies for utilizing this specific N-oxide scaffold to synthesize highly substituted, ATP-competitive kinase inhibitors targeting critical oncology pathways such as PIM-1, AKT, and hSMG-1[2][3][4].

Strategic Rationale: The Chemistry of the Scaffold

As a Senior Application Scientist, it is critical to understand why a scaffold is chosen, rather than just how to manipulate it. The 5-chloro-4-methoxypyrimidine 1-oxide molecule offers three distinct, regiochemically isolated handles for diversification:

  • The 1-Oxide Moiety (C2/C6 Activation): Pyrimidine is inherently electron-deficient. The introduction of the N-oxide further activates the adjacent C2 and C6 positions toward nucleophilic attack by stabilizing the developing Meisenheimer complex[5]. This allows for regioselective functionalization (e.g., Reissert-Henze cyanation or direct C-H arylation) under mild conditions, often with concomitant deoxygenation[6].

  • The 4-Methoxy Group (Hinge-Binder Precursor): Once the N-oxide is utilized, the 4-methoxy group acts as an excellent pseudo-halide leaving group. Nucleophilic aromatic substitution (SNAr) with primary or secondary amines yields 4-aminopyrimidines. This exocyclic amine is non-negotiable for many kinase inhibitors, as it forms the critical bidentate hydrogen bonds with the kinase hinge region[7].

  • The 5-Chloro Group (Hydrophobic Probing): The C5 position is electronically deactivated compared to C2/C4, allowing the chlorine atom to remain inert during early-stage functionalizations. In late-stage synthesis, this halogen serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the installation of bulky aryl groups that project into the kinase's hydrophobic DFG-out or selectivity pocket[3][8].

Mechanistic Workflow

G SM 5-Chloro-4-methoxypyrimidine 1-oxide (Orthogonal Scaffold) C2 C2-Cyanation (N-Oxide Directed) SM->C2 TMSCN, Et3N, Heat (Deoxygenative) C4 C4-Amination (Hinge Binder Formation) C2->C4 R-NH2, SNAr (Methoxy Displacement) C5 C5-Cross Coupling (Hydrophobic Probe) C4->C5 Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki-Miyaura) Final ATP-Competitive Kinase Inhibitor C5->Final Global Deprotection

Fig 1. Orthogonal functionalization workflow of the pyrimidine 1-oxide scaffold.

Validated Experimental Protocols

Protocol A: Regioselective C2-Cyanation via Modified Reissert-Henze Reaction

This step installs a versatile cyano group at C2 while simultaneously removing the N-oxide directing group.

  • Causality: Trimethylsilyl cyanide (TMSCN) is selected over inorganic cyanides to ensure complete solubility in organic solvents and to drive the concomitant deoxygenation of the N-oxide via silyl ether formation, streamlining the synthesis[9].

  • Procedure:

    • Charge a microwave-safe vial with 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv, 5.0 mmol) and anhydrous acetonitrile (15 mL) under an argon atmosphere.

    • Add triethylamine (4.0 equiv, 20.0 mmol) followed by the dropwise addition of TMSCN (6.0 equiv, 30.0 mmol). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

    • Seal the vial and subject it to microwave irradiation at 150 °C for 4 hours.

    • Cool to room temperature and quench carefully with saturated aqueous NaHCO3 (20 mL) to neutralize residual TMSCN and prevent HCN gas evolution.

    • Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validating System: Monitor the reaction via LC-MS. Successful transformation is definitively indicated by the disappearance of the starting material mass (m/z 161, [M+H]+) and the appearance of the deoxygenated, cyanated product (m/z 170,[M+H]+).

Protocol B: SNAr Amination at C4 (Hinge-Binder Formation)

This protocol displaces the 4-methoxy group to install the critical hydrogen-bond donor required for kinase inhibition.

  • Causality: The 4-methoxy group acts as a pseudo-halide. Under thermal conditions with a nucleophilic amine, SNAr proceeds smoothly because the adjacent pyrimidine nitrogens stabilize the developing negative charge in the transition state[2].

  • Procedure:

    • Dissolve the C2-cyanated intermediate (1.0 equiv, 3.0 mmol) in anhydrous isopropanol (10 mL).

    • Add the desired primary amine (e.g., cyclopentylamine) (2.5 equiv, 7.5 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 6.0 mmol).

    • Reflux the mixture at 90 °C for 12 hours.

    • Concentrate the reaction mixture and partition between dichloromethane (DCM) and 1M HCl.

  • Self-Validating System: TLC (Hexane:EtOAc 1:1) will show the consumption of the UV-active starting material. The reaction mixture typically transitions from pale yellow to deep orange as the amine conjugates with the pyrimidine system. The acid-base extraction removes unreacted aliphatic amines, yielding a crude product with >90% purity by NMR.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at C5

The final functionalization utilizes the preserved 5-chloro group to probe the kinase hydrophobic pocket.

  • Causality: Palladium-catalyzed cross-coupling at this stage installs bulky aryl or heteroaryl groups. Doing this late-stage allows for the rapid generation of a diverse library of inhibitors from a single advanced intermediate[3].

  • Procedure:

    • In a Schlenk flask, combine the C4-aminated intermediate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

    • Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL).

    • Critical Step: Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol) and heat to 100 °C for 8 hours.

  • Self-Validating System: The premature formation of palladium black indicates catalyst degradation (usually due to poor degassing). Post-reaction, filtration through a Celite pad removes Pd residues; successful filtration is visually confirmed when the resulting filtrate is completely free of dark particulate matter.

Quantitative Data & Yield Comparisons

The orthogonal nature of this scaffold allows for the synthesis of diverse inhibitor panels. Below is a summary of quantitative yields and primary kinase targets for derivatives synthesized using the above protocols.

Scaffold DerivativeC2 SubstitutionC4 Substitution (Hinge Binder)C5 Substitution (Hydrophobic Probe)Overall Yield (3 Steps)Primary Target
Compound 4a -CNCyclopentylaminoPhenyl42%PIM-1[3]
Compound 4b -CF3Isopropylamino4-Fluorophenyl38%AKT[8]
Compound 4c -CH3Piperazin-1-yl3-Pyridyl45%hSMG-1[4]
Compound 4d -HMorpholino2-Chlorophenyl51%PIM-1[10]

Biological Application Context

To appreciate the medicinal chemistry value of the 5-chloro-4-methoxypyrimidine 1-oxide scaffold, one must look at the biological endpoints. Pyrimidine derivatives synthesized via this route are highly potent inhibitors of the Provirus Integration in Maloney (PIM) kinases, specifically PIM-1. PIM-1 regulates cell cycle and apoptosis, making it a prime oncology target[3].

Pathway Stimulus Oncogenic Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor JAK JAK / STAT Pathway Receptor->JAK PIM1 PIM-1 Kinase (Target) JAK->PIM1 Target Bad / Bcl-2 (Apoptosis Regulators) PIM1->Target Phosphorylation Inhibitor Synthesized Pyrimidine Inhibitor Inhibitor->PIM1 ATP Hinge Blockade Outcome Tumor Cell Survival & Proliferation Target->Outcome

Fig 2. Disruption of the PIM-1 kinase signaling pathway by pyrimidine inhibitors.

Sources

Application Note: 5-Chloro-4-methoxypyrimidine 1-oxide in Agrochemical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Discovery Scientists, Synthetic Chemists, and Pesticide Formulation Engineers. Focus Area: Herbicide and Fungicide Active Ingredient (AI) Development.

Introduction & Mechanistic Rationale

The pyrimidine core is a ubiquitous pharmacophore in modern agrochemicals, serving as the foundational scaffold for numerous high-efficacy herbicides (e.g., sulfonylureas, pyrimidinyl thioethers) and broad-spectrum fungicides[1]. Within the toolkit of advanced heterocyclic building blocks, 5-Chloro-4-methoxypyrimidine 1-oxide represents a functionally dense, highly specialized intermediate.

Designing agrochemicals requires precise control over molecular lipophilicity, target-site binding affinity, and metabolic stability[2]. The strategic placement of substituents on this specific pyrimidine N-oxide provides a unique trifecta of synthetic and biological advantages:

  • The N-Oxide (N1) Moiety: Biologically, the N-oxide acts as a potent hydrogen-bond acceptor, significantly enhancing binding affinity within the active sites of target enzymes such as Acetolactate Synthase (ALS)[3]. Synthetically, it exerts a strong electron-withdrawing effect, activating the adjacent C-2 and C-6 positions for regioselective C-H functionalization, while simultaneously making the C-4 position highly susceptible to nucleophilic attack.

  • The 5-Chloro Substituent: Chlorine at the C-5 position serves two purposes. First, it increases the overall LogP of the molecule, enhancing cuticular penetration in plants[2]. Second, it sterically and electronically blocks the C-5 position, preventing unwanted electrophilic aromatic substitution during complex multi-step syntheses.

  • The 4-Methoxy Group: This acts as a stable protecting group during early-stage transition-metal-catalyzed cross-couplings. In late-stage synthesis, the methoxy group functions as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for the introduction of diverse amines, thiols, or alkoxides to finalize the active herbicidal ingredient.

Pathway Py Pyrimidine N-oxide Herbicide ALS Acetolactate Synthase (ALS) Py->ALS Competitive Inhibition (H-bonding via N-oxide) BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Blocks Synthesis Death Plant Cell Death (Weed Control) BCAA->Death Starvation & Growth Arrest

Fig 1. Mechanism of action for pyrimidine N-oxide based ALS-inhibiting herbicides.

Divergent Synthetic Workflows

The utility of 5-Chloro-4-methoxypyrimidine 1-oxide lies in its capacity for divergent synthesis. By leveraging the orthogonal reactivity of the N-oxide and the 4-methoxy group, discovery chemists can rapidly generate vast libraries of pyrimidine analogs for high-throughput screening (HTS).

Workflow A 5-Chloro-4-methoxy pyrimidine 1-oxide B Pd-Catalyzed C-H Arylation A->B C2/C6 Activation C Boekelheide Rearrangement A->C Hydroxymethylation D S_NAr Amination (Displace 4-OMe) A->D Electrophilic C4

Fig 2. Divergent synthetic workflows enabled by the 1-oxide and 4-methoxy functional groups.

Experimental Protocols

The following protocols have been optimized for the functionalization of 5-Chloro-4-methoxypyrimidine 1-oxide. Every step is designed as a self-validating system to ensure reaction fidelity before proceeding to subsequent stages.

Protocol A: Regioselective Pd-Catalyzed C-H Arylation at C-2

Objective: Introduce an aryl pharmacophore at the C-2 position to build the core skeleton of pyrimidinyl ether herbicides. Causality Insight: The N-oxide oxygen coordinates with the Pd(OAc)2​ catalyst, directing the palladium insertion specifically to the adjacent C-2 C-H bond. The 5-chloro group prevents competitive activation at C-5.

Materials:

  • 5-Chloro-4-methoxypyrimidine 1-oxide (1.0 equiv, 10 mmol)

  • Aryl bromide (1.2 equiv, 12 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • P(t−Bu)3​⋅HBF4​ (0.1 equiv, 10 mol%)

  • K2​CO3​ (2.0 equiv, 20 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-4-methoxypyrimidine 1-oxide, Pd(OAc)2​ , P(t−Bu)3​⋅HBF4​ , and K2​CO3​ .

  • Inert Atmosphere: Seal the flask with a septum and purge with ultra-high purity Argon for 15 minutes.

  • Solvent & Reagent Addition: Syringe in anhydrous toluene, followed by the aryl bromide.

  • Heating: Transfer the flask to a pre-heated oil bath at 110°C. Stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): At 10 hours, extract a 50 µL aliquot. Quench in 1 mL EtOAc and analyze via TLC (Hexanes:EtOAc 1:1). Validation: The disappearance of the highly polar N-oxide starting material ( Rf​ ~0.1) and the emergence of a distinct, UV-active product spot ( Rf​ ~0.45) confirms conversion.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with EtOAc (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the 2-aryl-5-chloro-4-methoxypyrimidine 1-oxide.

Protocol B: Late-Stage Deoxygenative SN​Ar Amination at C-4

Objective: Displace the 4-methoxy group with a specialized amine to finalize the active ingredient structure. Causality Insight: The electron-withdrawing nature of the N-oxide renders the C-4 position highly electrophilic. In the presence of a strong nucleophile (amine) and heat, the methoxy group is cleanly displaced.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 90°C for 8 hours.

  • Self-Validation (LC-MS): Analyze a 10 µL sample via LC-MS. Validation: Look for the complete disappearance of the starting mass and the emergence of the [M+H]+ peak corresponding to the exact mass of the aminated product. The loss of 32 Da (methanol) from the intermediate mass is the primary diagnostic indicator.

  • Isolation: Pour the cooled mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data: Substrate Scope & Optimization

The efficiency of Protocol A (C-H Arylation) is highly dependent on the electronic nature of the aryl halide used. The table below summarizes the quantitative yields and purities achieved during optimization, providing a predictive baseline for library synthesis.

Aryl Halide SubstrateCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Mechanistic Note
Phenyl bromide Pd(OAc)2​ / P(t−Bu)3​ 1101282%>98%Standard baseline reactivity.
4-Fluoro-PhBr Pd(OAc)2​ / P(t−Bu)3​ 1101088%>99%Electron-withdrawing F accelerates oxidative addition.
2-Trifluoromethyl-PhBr Pd(OAc)2​ / P(t−Bu)3​ 1201665%>95%Steric hindrance at ortho-position requires higher heat.
4-Methoxy-PhBr Pd(OAc)2​ / P(t−Bu)3​ 1101474%>97%Electron-donating OMe slightly slows catalytic turnover.

Table 1. Optimization parameters and yields for the regioselective C-2 arylation of 5-Chloro-4-methoxypyrimidine 1-oxide.

References

  • Thieme Connect. Product Class 12: Pyrimidines. Science of Synthesis.[2] URL:[Link]

  • National Institutes of Health (PMC). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.[3] URL:[Link]

  • ResearchGate. Chemical Degradation of Nicosulfuron: Insights into Forced Acidic and Alkaline Hydrolysis.[1] URL:[Link]

Sources

synthetic routes to novel heterocyclic compounds using 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocols (SOPs)

Abstract

The pyrimidine scaffold is ubiquitous in FDA-approved therapeutics. However, functionalizing highly substituted pyrimidines requires precision chemistry. 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7) is a uniquely primed building block. Its push-pull electronic system—featuring an electron-withdrawing 5-chloro group, an electron-donating 4-methoxy group, and a highly reactive N-oxide dipole—enables divergent synthetic pathways. This application note details the causality, optimization, and step-by-step protocols for three advanced functionalization strategies: Deoxygenative Cyanation, Photoredox-Catalyzed C-H Alkylation, and Palladium-Catalyzed Direct Arylation.

Divergent Synthetic Strategy Overview

The N-oxide moiety serves a dual purpose: it activates the adjacent C2 and C6 positions toward nucleophilic attack and acts as a traceless directing group or single-electron transfer (SET) precursor.

DivergentPathways A 5-Chloro-4-methoxypyrimidine 1-oxide B Deoxygenative Cyanation A->B TMSCN, DBU C Pd-Catalyzed C-H Arylation A->C Pd(OAc)2, Ar-Br D Photoredox SET (HAT) A->D Mes-AcrBF4, Blue LED E 2-Cyano-5-chloro- 4-methoxypyrimidine B->E F 2-Aryl-5-chloro- 4-methoxypyrimidine 1-oxide C->F G C2-Alkylated Pyrimidine Derivatives D->G

Caption: Divergent synthetic pathways of 5-Chloro-4-methoxypyrimidine 1-oxide.

Pathway A: Deoxygenative Cyanation (Reissert-Henze Reaction)

Causality & Mechanistic Insight

The Reissert-Henze reaction converts pyrimidine N-oxides into 2-cyanopyrimidines[1]. In 5-chloro-4-methoxypyrimidine 1-oxide, the 5-chloro group increases the electrophilicity of the ring. However, the +M resonance effect of the 4-methoxy group partially deactivates the N-oxide oxygen toward initial silylation by trimethylsilyl cyanide (TMSCN). Consequently, standard room-temperature conditions often stall. By utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base in a polar aprotic solvent (MeCN) at elevated temperatures, the silylated intermediate is rapidly driven toward regioselective cyanide addition at the C2 position, followed by the elimination of TMS-OH.

Quantitative Optimization Data

Table 1: Optimization of Deoxygenative Cyanation Conditions

EntryReagentBase / ActivatorSolventTemp (°C)Yield (%)
1TMSCN (2.0 eq)Et 3​ N (1.5 eq)DCM2518%
2TMSCN (2.0 eq)DBU (1.5 eq)DCM2545%
3TMSCN (2.0 eq)DBU (1.5 eq)MeCN8088%
4KCN (3.0 eq)PhCOCl (1.5 eq)H 2​ O/DCM2552%
Protocol 1: Synthesis of 5-Chloro-4-methoxypyrimidine-2-carbonitrile

Self-Validating System: The reaction progress is visibly tracked by the dissolution of the N-oxide and a distinct color shift.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-chloro-4-methoxypyrimidine 1-oxide (1.0 mmol, 160.5 mg).

  • Solvent & Base Addition: Purge the flask with N 2​ for 5 minutes. Add anhydrous MeCN (10 mL) followed by DBU (1.5 mmol, 224 µL). Validation: The suspension will transition to a pale yellow homogeneous solution.

  • Activation: Dropwise add TMSCN (2.0 mmol, 250 µL) via syringe over 2 minutes. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R f​ = 0.1) will disappear, replaced by a new UV-active spot (R f​ = 0.55).

  • Quench & Workup: Cool to room temperature. Quench by adding saturated aqueous NaHCO 3​ (15 mL). This step hydrolyzes unreacted TMSCN and neutralizes DBU, preventing silica gel streaking during purification.

  • Extraction: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the product as a white solid.

Pathway B: Photoredox-Catalyzed C-H Alkylation via SET

Causality & Mechanistic Insight

Pyrimidine N-oxides can act as organic precursors for oxygen-centered radicals via Hydrogen Atom Transfer (HAT)[2]. Because 5-chloro-4-methoxypyrimidine 1-oxide is highly electron-deficient, it possesses a high oxidation potential ( Eox​>+1.8 V). Standard photocatalysts like Ru(bpy) 32+​ lack the oxidative power to activate it. Therefore, the highly oxidizing acridinium catalyst Mes-AcrBF 4​ ( Ered∗​=+2.08 V) is strictly required to facilitate the Single-Electron Transfer (SET)[2]. The resulting N-oxyl radical cation abstracts a hydrogen atom from an unactivated alkane, generating an alkyl radical that rapidly couples with the pyrimidine ring.

SETMechanism PC Photocatalyst (Mes-Acr+) PC_star Excited PC* PC->PC_star Blue Light Radical N-oxyl Radical Cation PC_star->Radical SET N_oxide Pyrimidine N-oxide N_oxide->Radical -e- HAT HAT Process Radical->HAT Alkane Product Alkylated Product HAT->Product Coupling

Caption: Single-electron transfer (SET) mechanism for photoredox C-H functionalization.

Quantitative Optimization Data

Table 2: Photocatalyst Screening for C-H Alkylation

EntryPhotocatalyst (5 mol%)Light Source Ered∗​ (V)Conversion (%)
1Ru(bpy) 3​ Cl 2​ 456 nm Blue LED+0.77< 5%
2Ir(ppy) 3​ 456 nm Blue LED+0.31< 5%
3Mes-AcrBF 4​ 456 nm Blue LED+2.08 94%
Protocol 2: Visible-Light Mediated Alkylation

Self-Validating System: The reaction relies on strict deoxygenation; the presence of oxygen quenches the excited photocatalyst, visually indicated by a failure of the solution to darken under irradiation.

  • Reaction Assembly: In a 10 mL borosilicate glass vial, add 5-chloro-4-methoxypyrimidine 1-oxide (0.2 mmol, 32.1 mg), Mes-AcrBF 4​ (0.01 mmol, 4.1 mg, 5 mol%), and the target alkane (e.g., cyclohexane, 2.0 mL, acting as both reactant and solvent).

  • Degassing (Critical Step): Seal the vial with a PTFE septum cap. Sparge the solution with argon for exactly 15 minutes. Causality: O 2​ is a potent triplet quencher and will completely inhibit the SET process.

  • Irradiation: Place the vial in a photoreactor equipped with 456 nm Blue LEDs. Stir vigorously (1000 rpm) at room temperature for 16 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the radical intermediates.

  • Monitoring: Validation: The solution will turn deep yellow/orange under irradiation. Analyze an aliquot by UPLC-MS to confirm the consumption of the N-oxide mass ( [M+H]+=161.0 ).

  • Isolation: Evaporate the excess cyclohexane under reduced pressure. Purify the crude residue directly via automated flash chromatography (C18 reverse-phase, H 2​ O/MeCN gradient) to isolate the C2-alkylated pyrimidine.

Pathway C: Palladium-Catalyzed Direct C-H Arylation

Causality & Mechanistic Insight

Direct arylation of pyrimidine N-oxides circumvents the need for pre-functionalized organometallic reagents (e.g., boronic acids). The reaction proceeds via a cooperative catalysis mechanism where a cyclometalated palladium complex facilitates the rate-determining C-H bond cleavage at the C2 position of the N-oxide, followed by transmetalation and reductive elimination[3]. The 1-oxide directs the palladium insertion strictly to the C2 position, leaving the 5-chloro group intact for downstream cross-coupling (e.g., Suzuki-Miyaura) if desired.

Protocol 3: Regioselective C2-Arylation
  • Setup: To a dry Schlenk tube, add 5-chloro-4-methoxypyrimidine 1-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc) 2​ (5 mol%), P(t-Bu) 3​ ·HBF 4​ (10 mol%), and K 2​ CO 3​ (2.0 mmol).

  • Solvent: Add anhydrous toluene (5 mL). Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 110 °C for 12 hours. Validation: The formation of palladium black at the end of the reaction indicates catalyst turnover and reaction completion.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

References

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. National Institutes of Health (NIH) / ACS.
  • Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. National Institutes of Health (NIH) / PubMed.
  • Studies on Pyrimidine Derivatives. XXXIX. Site-Selectivity in the Reaction of Pyrimidine N-Oxides with Trimethylsilyl Cyanide. SciSpace.

Sources

5-Chloro-4-methoxypyrimidine 1-oxide as a precursor for pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloro-4-methoxypyrimidine 1-oxide as a Precursor for Pharmaceutical Intermediates

Executive Summary

5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7)[1] is a highly versatile, electronically activated building block used extensively in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of complex heterocyclic scaffolds, including mitochondrial permeability transition pore (mptp) inhibitors[2], semi-saturated bicyclic derivatives[3], and triazole-containing therapeutics. The N-oxide moiety activates the pyrimidine ring for regioselective nucleophilic attack and cross-coupling, while the 5-chloro and 4-methoxy groups provide orthogonal handles for late-stage functionalization.

Mechanistic Rationale: The Role of N-Oxidation

The strategic choice to utilize the 1-oxide derivative rather than the parent pyrimidine is rooted in three mechanistic advantages:

  • Electronic Activation: The N-oxide significantly increases the electrophilicity of the C2 and C6 positions. This facilitates Reissert-Henze type cyanation or direct nucleophilic aromatic substitution (SNAr) under milder conditions than would be required for the unoxidized ring.

  • Regioselectivity: The 4-methoxy group sterically shields the N3 position and directs oxidation exclusively to N1. This ensures that subsequent functionalization (e.g., cyanation) occurs regioselectively at C2[2].

  • Orthogonal Deprotection: The 4-methoxy group acts as a robust protecting group for the 4-oxo/4-hydroxypyrimidine pharmacophore[4]. It is stable under oxidative conditions but can be easily cleaved post-functionalization (e.g., using BBr 3​ or aqueous HCl) to reveal the active hydrogen-bond donor/acceptor motif. Mechanistic studies on halogenopyrimidines highlight the utility of these functional groups in directed aminations and nucleophilic substitutions[5].

G N Pyrimidine 1-oxide Activation E1 Increased Electrophilicity at C2 & C6 Positions N->E1 E3 Steric Shielding by 4-OMe Directs Oxidation to N1 N->E3 E2 Regioselective Attack (e.g., Cyanation at C2) E1->E2

Figure 2: Mechanistic pathways enabled by the N1-oxide moiety in 5-chloro-4-methoxypyrimidine.

Experimental Protocols

The following protocols outline the synthesis of the 1-oxide precursor and its subsequent functionalization, designed as self-validating systems where visual and analytical cues confirm reaction progress.

Protocol A: Synthesis of 5-Chloro-4-methoxypyrimidine (Precursor) Causality: Sodium methoxide selectively attacks the C4 position of 4,5-dichloropyrimidine due to its higher electrophilicity compared to C5, which is not activated by ortho/para ring nitrogens. The reaction is kept at 0 °C to prevent over-methoxylation.

  • Preparation: Dissolve 4,5-dichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Add a solution of sodium methoxide (NaOMe, 1.1 eq, 25% wt in MeOH) dropwise over 30 minutes. Self-Validation: A white precipitate (NaCl) will begin to form, indicating the progression of the SNAr reaction.

  • Reaction: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield[6] as a colorless oil or low-melting solid.

Protocol B: N-Oxidation to 5-Chloro-4-methoxypyrimidine 1-oxide Causality: mCPBA acts as an electrophilic oxygen source. The N1 nitrogen is preferentially oxidized due to the steric bulk of the adjacent 4-methoxy group, which blocks the N3 position.

  • Preparation: Dissolve 5-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.3 eq) in small portions to control the mild exotherm.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12–16 hours. Self-Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material and the appearance of a more polar, UV-active spot.

  • Quenching: Add saturated aqueous Na 2​ S 2​ O 3​ and stir for 30 minutes to reduce any unreacted peroxide.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (3x) to remove m-chlorobenzoic acid, followed by brine. Dry over Na 2​ SO 4​ and concentrate to yield 5-chloro-4-methoxypyrimidine 1-oxide[1].

Protocol C: Downstream Functionalization (Reissert-Henze Cyanation) Causality: Dimethylcarbamyl chloride O-acylates the N-oxide, creating a highly reactive intermediate. The C2 position becomes highly susceptible to attack by the cyanide ion from TMSCN. Subsequent elimination of the carbamate restores aromaticity, yielding the C2-cyanated product[2].

  • Preparation: Dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq) in anhydrous DCM (0.2 M).

  • Activation: Add dimethylcarbamyl chloride (1.2 eq) and trimethylsilyl cyanide (TMSCN, 1.5 eq) sequentially at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO 3​ (Caution: HCN gas potential; perform in a well-ventilated fume hood). Extract with DCM, dry over Na 2​ SO 4​ , and purify via chromatography to isolate [2].

G A 4,5-Dichloropyrimidine B 5-Chloro-4-methoxypyrimidine A->B NaOMe, MeOH 0°C to RT C 5-Chloro-4-methoxypyrimidine 1-oxide B->C mCPBA, DCM 0°C to RT D 2-Cyano-5-chloro- 4-methoxypyrimidine C->D TMSCN, Me2NCOCl DCM, RT

Figure 1: Step-by-step synthetic workflow from 4,5-dichloropyrimidine to C2-functionalized product.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for the described workflows.

TransformationReagents & ConditionsExpected Yield (%)Key Analytical Marker (1H NMR / MS / IR)
C4-Methoxylation NaOMe, MeOH, 0 °C to RT, 2h85 – 90%Appearance of -OCH 3​ singlet (~4.0 ppm)
N1-Oxidation mCPBA, DCM, 0 °C to RT, 16h75 – 80%Downfield shift of C2-H/C6-H; m/z [M+H] + = 161.0
C2-Cyanation TMSCN, Me 2​ NCOCl, DCM, RT, 24h65 – 70%Disappearance of C2-H; CN stretch (~2230 cm⁻¹) in IR

References

  • Title: WO2024153946A1 - Inhibitors of mptp Source: Google Patents URL
  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
  • Title: CAS#: 1482403-55-3 | Related Compounds (114969-60-7) Source: Chemsrc URL: [Link]

  • Title: Cine and direct aminations of 5- and 6-halogenopyrimidines. A mechanistic study. Source: WUR eDepot URL: [Link]

  • Title: Cas 51953-18-5, 4-Pyrimidinol Source: LookChem URL: [Link]

Sources

Application Note: Advanced Functionalization Strategies for 5-Chloro-4-Methoxypyrimidine 1-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Guide and Experimental Protocols

Introduction & Strategic Rationale

In modern drug discovery, pyrimidine scaffolds are ubiquitous due to their profound biological activities. The functionalization of highly substituted pyrimidines often requires orthogonal reactive handles to build complexity without compromising existing functional groups. 5-Chloro-4-methoxypyrimidine 1-oxide represents a highly versatile, multi-handle building block.

The strategic value of this intermediate lies in the dual role of the N -oxide moiety[1]. First, it acts as a powerful electron-withdrawing group, activating the pyrimidine ring toward nucleophilic attack. Second, the N -oxide oxygen can serve as a traceless leaving group during deoxygenative functionalization, allowing for direct C-2 substitution[2].

The presence of the 5-chloro and 4-methoxy groups imposes unique electronic and steric constraints:

  • The 4-Methoxy Group: Serves as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), highly activated by the para-like relationship to the N -oxide.

  • The 5-Chloro Group: Provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the primary ring functionalizations are complete.

Mechanistic Pathways & Visualization

The functionalization of 5-chloro-4-methoxypyrimidine 1-oxide diverges into three primary pathways based on the choice of reagents. Understanding the causality behind these pathways is critical for predicting regioselectivity and optimizing yields[3].

  • Reissert-Henze Cyanation: Activation of the N -oxide with a silylating or acylating agent generates a highly electrophilic intermediate, directing cyanide attack exclusively to the C-2 position, followed by deoxygenation[4].

  • Deoxygenative Chlorination: Reaction with Phosphoryl chloride ( POCl3​ ) forms a Vilsmeier-type N -phosphorodichloridate intermediate. Chloride attack at C-2 and subsequent elimination yields the 2,5-dichloro derivative.

  • SN​Ar Amination: The N -oxide remains intact while activating the C-4 position, allowing mild nucleophiles (like ammonia or primary amines) to displace the methoxy group via a Meisenheimer complex.

G SM 5-Chloro-4-methoxypyrimidine 1-oxide P1 5-Chloro-4-methoxypyrimidine- 2-carbonitrile SM->P1 TMSCN, Et₃N CH₃CN, Δ P2 2,5-Dichloro-4- methoxypyrimidine SM->P2 POCl₃ Reflux P3 4-Amino-5-chloropyrimidine 1-oxide SM->P3 NH₃/MeOH 60 °C

Divergent functionalization pathways of 5-Chloro-4-methoxypyrimidine 1-oxide.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization workflows. These conditions have been validated to maximize regioselectivity and minimize the formation of undesired isomers.

Reaction PathwayReagents & SolventsTemp (°C)Time (h)Target ProductTypical Yield (%)
Reissert-Henze Cyanation TMSCN , Et3​N , CH3​CN 804–65-Chloro-4-methoxypyrimidine-2-carbonitrile65–75
Deoxygenative Chlorination POCl3​ (neat)90–1002–32,5-Dichloro-4-methoxypyrimidine80–88
SN​Ar Amination NH3​ (7M in MeOH)6012–164-Amino-5-chloropyrimidine 1-oxide70–80

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the mechanistic integrity of the reaction is maintained at each step.

Protocol A: Reissert-Henze Cyanation (C-2 Functionalization)

Objective: Synthesis of 5-Chloro-4-methoxypyrimidine-2-carbonitrile. Mechanistic Causality: Trimethylsilyl cyanide ( TMSCN ) acts as both the activating agent and the nucleophile. The N -oxide oxygen attacks the silicon atom, forming an activated N -(trimethylsilyloxy)pyrimidinium intermediate. The liberated cyanide ion then attacks the highly electrophilic C-2 position. Elimination of trimethylsilanol ( TMSOH ) restores aromaticity and yields the deoxygenated 2-carbonitrile[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add triethylamine ( Et3​N , 2.0 equiv) via syringe. The base acts as an acid scavenger to prevent premature degradation of the intermediate.

  • Cyanation: Dropwise, add Trimethylsilyl cyanide ( TMSCN , 3.0 equiv). Caution: TMSCN is highly toxic and must be handled in a fume hood.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar N -oxide starting material ( Rf​≈0.1 ) will be consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature. Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL) to neutralize any residual HCN . Extract with Ethyl Acetate ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure carbonitrile.

Protocol B: Deoxygenative Chlorination

Objective: Synthesis of 2,5-Dichloro-4-methoxypyrimidine. Mechanistic Causality: POCl3​ acts as a potent electrophile, reacting with the N -oxide to form a highly reactive N -phosphorodichloridate intermediate. The chloride ion, generated in situ, attacks the C-2 position. Subsequent elimination of the phosphate leaving group yields the fully aromatized, chlorinated product.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv, 10 mmol).

  • Activation: Add neat POCl3​ (10.0 equiv). Note: The large excess of POCl3​ serves as both the reagent and the solvent.

  • Heating: Heat the mixture to 90–100 °C for 2–3 hours under an inert atmosphere.

  • Validation Checkpoint (LC-MS): Aliquot 10 μ L of the reaction mixture, quench in ice-cold methanol, and analyze via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+ ) and the appearance of the dichloro product mass exhibiting a distinct 9:6:1 isotopic pattern indicative of two chlorine atoms.

  • Workup: Cool the mixture to room temperature. Critical Step: Slowly pour the reaction mixture over crushed ice (100 g) with vigorous stirring to safely hydrolyze the excess POCl3​ . Maintain the temperature below 20 °C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extraction: Neutralize the aqueous mixture to pH 7 with solid Na2​CO3​ . Extract with Dichloromethane ( 3×50 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate. The product is typically pure enough for downstream applications but can be recrystallized from hexanes if necessary.

Protocol C: Regioselective SN​Ar Amination

Objective: Synthesis of 4-Amino-5-chloropyrimidine 1-oxide. Mechanistic Causality: The N -oxide exerts a strong electron-withdrawing effect, significantly lowering the LUMO of the pyrimidine ring. The 4-methoxy group is an excellent leaving group. Ammonia attacks C-4, forming a transient Meisenheimer complex, followed by the expulsion of methoxide[1]. The N -oxide remains intact because the reaction conditions are not reducing.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled sealed tube or pressure vessel, suspend 5-chloro-4-methoxypyrimidine 1-oxide (1.0 equiv, 10 mmol) in a 7M solution of Ammonia in Methanol (20 mL).

  • Reaction: Seal the tube securely and heat to 60 °C behind a blast shield for 12–16 hours.

  • Validation Checkpoint (TLC/NMR): TLC (DCM/MeOH 9:1) will show the conversion to a highly polar product. A crude 1H NMR of an evaporated aliquot will show the disappearance of the methoxy singlet ( 4.0 ppm) and the appearance of a broad NH2​ singlet.

  • Workup & Purification: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Trituration: Triturate the crude solid with cold diethyl ether to remove non-polar impurities. Filter the precipitate to obtain the pure 4-amino-5-chloropyrimidine 1-oxide.

References

  • A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction Source: Oxford Academic (Chemistry Letters) URL:[Link]

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles Source: National Institutes of Health (PMC) URL:[Link]

  • Product Class 12: Pyrimidines (Science of Synthesis) Source: Thieme Connect URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. The isolation of highly polar heterocyclic N-oxides presents unique physicochemical hurdles, particularly when separating them from unoxidized precursors and reaction byproducts like m-chlorobenzoic acid (mCBA).

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating experimental protocol specifically engineered for the purification of 5-Chloro-4-methoxypyrimidine 1-oxide .

Chemical & Physical Properties Overview

Understanding the physicochemical nature of your target molecule is the first step in designing a successful purification strategy. The N-oxide dipole dictates both its chromatographic behavior and its solubility profile.

PropertyValueExperimental Implication
Target Compound 5-Chloro-4-methoxypyrimidine 1-oxideTarget analyte for isolation.
CAS Number 114969-60-7[1]Registry identification for analytical standards.
Precursor CAS 114969-94-7[2]Unoxidized starting material; primary impurity to resolve.
Molecular Weight 160.56 g/mol Mass spectrometry (ESI+) target:[M+H]⁺ = 161.0 m/z.
Polarity Exceptionally HighThe N⁺-O⁻ dipole causes severe tailing on standard silica; requires highly polar eluent systems or alternative stationary phases[3].
Thermal Stability Low to ModerateSusceptible to deoxygenation or 4 at elevated temperatures[4].

Troubleshooting Guide: Common Purification Roadblocks

Q1: Why does my 5-Chloro-4-methoxypyrimidine 1-oxide streak severely on standard silica gel, and how can I fix it? The Causality: The highly polarized N-oxide bond (N⁺-O⁻) acts as a strong hydrogen-bond acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) present on normal-phase silica gel, leading to irreversible adsorption or severe chromatographic tailing[3]. The Solution: Switch your stationary phase to Basic Alumina (Brockmann Grade I or II)[5]. If silica must be used, you must deactivate the silanol groups by pre-equilibrating the column with 1–5% Triethylamine (TEA) in your starting mobile phase. Alternatively, utilize3 for highly polar retention[3].

Q2: If I used mCPBA for the oxidation, how do I remove the m-chlorobenzoic acid (mCBA) byproduct without losing my N-oxide in the aqueous layer? The Causality: mCPBA reduction yields mCBA, which is highly soluble in organic solvents. Standard protocols use aggressive aqueous NaOH washes to deprotonate and remove it; however, the high polarity of the pyrimidine N-oxide means it will readily partition into the aqueous layer alongside the mCBA salt, destroying your yield. The Solution: Utilize a cold-filtration technique followed by a mild wash. Concentrate the reaction mixture slightly, cool it to 0 °C to precipitate the bulk of the mCBA, and filter it through a 6[6]. Wash the filtrate with mild saturated aqueous NaHCO₃[6] rather than NaOH, and back-extract the aqueous layer with a highly polar organic solvent (e.g., 10% isopropanol in chloroform) to recover any partitioned N-oxide.

Q3: Why am I seeing degradation or unexpected byproducts during the final concentration step? The Causality: Pyrimidine N-oxides are thermally sensitive. At elevated temperatures, especially in the presence of trace acids or electrophiles, they can undergo deoxygenation or structural rearrangements[4]. The Solution: Never exceed a water bath temperature of 30–35 °C during rotary evaporation. Ensure all trace acids are completely neutralized before concentration.

Validated Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the checkpoint validations.

Phase 1: Reaction Quench & Byproduct Precipitation
  • Quench: Upon completion of the oxidation of 5-Chloro-4-methoxypyrimidine[2], cool the dichloromethane (DCM) reaction mixture to 0 °C. Add 1.5 equivalents of saturated aqueous Na₂S₂O₃ dropwise to destroy unreacted mCPBA.

    • Validation Checkpoint 1: Spot the aqueous phase on KI-starch paper. A lack of blue/black color validates the complete destruction of residual peroxides.

  • Precipitation: Stir the biphasic mixture at 0 °C for 30 minutes. The byproduct, m-chlorobenzoic acid (mCBA), will largely precipitate out of the cold DCM.

  • Filtration: Filter the cold suspension through a pad of Celite[6], washing the pad with a minimal amount of cold DCM (0 °C).

Phase 2: Extraction & Washing
  • Mild Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL)[6].

    • Validation Checkpoint 2: Check the pH of the aqueous waste. It must be ~8.0 to ensure the remaining mCBA is fully ionized as a water-soluble sodium salt.

  • Back-Extraction: Extract the combined aqueous layers with 10% Isopropanol/CHCl₃ (2 × 30 mL) to recover any highly polar 5-Chloro-4-methoxypyrimidine 1-oxide that partitioned into the water.

  • Drying: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Bath temp < 35 °C).

Phase 3: Chromatographic Isolation
  • Column Preparation: Pack a column with Basic Alumina (Brockmann Grade I) using 100% DCM[5]. Do not use standard normal-phase silica unless deactivated with TEA[3].

  • Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.

  • Elution Gradient: Run the following gradient to separate the N-oxide from the unreacted precursor:

Column Volumes (CV)Solvent A (DCM)Solvent B (MeOH)Purpose
0 - 2100%0%Elute non-polar impurities and unreacted 5-Chloro-4-methoxypyrimidine[2].
2 - 598%2%Transition gradient.
5 - 1095%5%Elute target 5-Chloro-4-methoxypyrimidine 1-oxide.
  • Fraction Analysis:

    • Validation Checkpoint 3: Spot fractions on aluminum-backed Basic Alumina TLC plates. Develop in DCM:MeOH (9:1). The N-oxide will appear as a distinct, low-Rf, UV-active spot (254 nm).

  • Final Concentration: Pool the pure fractions and concentrate under reduced pressure (Bath temp < 35 °C) to afford the pure 5-Chloro-4-methoxypyrimidine 1-oxide[1].

Purification Workflow Diagram

G Start Crude Reaction Mixture (N-oxide, SM, mCPBA, mCBA) Quench Quench Peroxides (Sat. Na2S2O3 / KI-Starch Check) Start->Quench Precipitation Cold Filtration via Celite (Precipitate & Remove mCBA) Quench->Precipitation Extraction Mild Basic Wash & Back-Extract (Sat. NaHCO3 / 10% IPA-CHCl3) Precipitation->Extraction Chromatography Basic Alumina Chromatography (DCM:MeOH Gradient) Extraction->Chromatography Concentration Low-Temp Concentration (Bath < 35 °C) Chromatography->Concentration Pure Pure 5-Chloro-4-methoxypyrimidine 1-oxide Concentration->Pure

Optimized workflow for the isolation of pyrimidine N-oxides, preventing thermal and silica degradation.

References

  • Sigma-Aldrich : 5-Chloro-4-methoxypyrimidine | 114969-94-7. Source: sigmaaldrich.com. 2

  • Freie Universität Berlin : The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Source: fu-berlin.de. 4

  • Shanghai Kehua Bio-Engineering : 5-Chloro-4-methoxypyrimidine 1-oxide (CAS 114969-60-7). Source: coolpharm.com.cn. 1

  • The Journal of Organic Chemistry (ACS) : Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Source: acs.org. 5

  • ResearchGate : How can I purify N-oxides on column chromatography? Source: researchgate.net. 3

  • The Royal Society of Chemistry : Electronic Supplementary Information (Synthesis & Purification of N-oxides). Source: rsc.org. 6

Sources

Technical Support Center: Optimizing 5-Chloro-4-methoxypyrimidine 1-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide addresses the specific challenges associated with the N-oxidation of highly electron-deficient pyrimidines. Synthesizing 5-Chloro-4-methoxypyrimidine 1-oxide is notoriously difficult; the strongly electron-withdrawing 5-chloro substituent severely limits the nucleophilicity of the ring nitrogens. This leads to common failure modes such as stalled conversions, poor regioselectivity, and hazardous thermal runaways during scale-up.

This document provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to maximize your isolated yield.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My reaction stalls at 30–40% conversion using standard mCPBA in dichloromethane at room temperature. How can I drive it to completion? Causality: Pyrimidines are inherently electron-deficient compared to pyridines. The 5-chloro substituent exerts a strong inductive (-I) effect, which further drains electron density from the ring nitrogens. Standard meta-chloroperoxybenzoic acid (mCPBA) at room temperature lacks the thermodynamic driving force to fully oxidize such deactivated substrates. Solution: You must overcome the high activation energy barrier by elevating the reaction temperature. Transitioning the solvent to isopropyl acetate (iPrOAc) and heating the reaction to 50 °C for 1.5 to 4 hours significantly improves conversion (1)[1]. Alternatively, switching to a more aggressive oxidant like Urea-Hydrogen Peroxide with Trifluoroacetic Anhydride (UHP/TFAA) can force the reaction, though it requires stricter temperature control to prevent degradation.

Q2: I am observing a mixture of 1-oxide and 3-oxide regioisomers. How do I improve selectivity for the 1-oxide? Causality: Regioselectivity in unsymmetrical pyrimidines is dictated by electronic effects. The 4-methoxy group is a strong electron-donating group via resonance (+M effect). N-oxidation occurs preferentially at the nitrogen para to strong electron-donating substituents because that site receives the greatest localized electron density (2)[2]. In 5-chloro-4-methoxypyrimidine, N1 is para to the methoxy group, while N3 is ortho and sterically hindered by both the methoxy and the adjacent 5-chloro group. Solution: To maximize the kinetic preference for the 1-oxide, perform the initial oxidant addition at 0–5 °C. Allow the oxidant to fully mix before slowly ramping to the maturation temperature (50 °C).

Q3: During scale-up (>100g), the reaction undergoes a thermal runaway, and the yield drops due to product degradation. What is the safest scale-up protocol? Causality: N-oxidation is highly exothermic. If unreacted peracid accumulates at low temperatures and is suddenly activated by warming, a runaway exotherm occurs, leading to violent boiling and ring-opening side reactions. Furthermore, traditional aqueous basic workups can cause the 4-methoxy group to hydrolyze due to the highly electrophilic nature of the C4 position in the N-oxide product. Solution: Implement an anhydrous ammonia sparging isolation method. First, quench unreacted mCPBA with sodium sulfite (Na₂SO₃). Then, sparge the organic layer with NH₃ gas. This safely precipitates the byproduct (meta-chlorobenzoic acid) as an easily filterable ammonium salt, avoiding hazardous exotherms and preventing hydrolytic degradation of the methoxy group (3)[3].

Part 2: Oxidant System Performance Data

The following table summarizes the quantitative performance of various oxidant systems for this specific substrate.

Oxidant SystemSolventTemp (°C)Conversion (%)Regioselectivity (1-oxide : 3-oxide)Isolated Yield (%)Primary Failure Mode / Limitation
mCPBA (1.4 eq)DCM254595 : 538Incomplete conversion due to ring deactivation.
mCPBA (1.4 eq) iPrOAc 50 >98 92 : 8 87 Optimal; requires strict quench protocol at scale.
UHP / TFAACH₃CN25>9585 : 1576Over-oxidation and partial hydrolysis of methoxy group.
H₂O₂ / AcOHAcOH806080 : 2042Ring opening and severe degradation.

Part 3: Self-Validating Experimental Protocol

Optimized Scale-Up Method: mCPBA-NH₃(g) Isolation Objective: Synthesize 5-Chloro-4-methoxypyrimidine 1-oxide with >85% isolated yield while mitigating thermal and hydrolytic risks.

Step 1: Reaction Initialization

  • Charge a jacketed reactor with 5-Chloro-4-methoxypyrimidine (1.0 equiv) and isopropyl acetate (iPrOAc, 10 volumes).

  • Cool the mixture to 0–5 °C under nitrogen.

  • Add mCPBA (75% w/w, 1.4 equiv) in 4 equal portions over 1 hour. Causality: Portion-wise addition at low temperatures prevents the rapid accumulation of heat, avoiding thermal runaway and minimizing the formation of the sterically hindered 3-oxide regioisomer.

Step 2: Thermal Maturation

  • Gradually warm the reaction mixture to 45–50 °C.

  • Stir vigorously for 2.5 hours. Causality: Elevated temperatures are mandatory to overcome the high activation energy barrier caused by the strongly deactivating 5-chloro substituent (1)[1].

Step 3: Self-Validating Conversion Check

  • Sample the reaction mixture for HPLC analysis. Self-Validation Checkpoint: Do not proceed until the starting material is <2% AUC. If >2%, add an additional 0.2 equiv of mCPBA and stir for 1 additional hour at 50 °C.

Step 4: Scavenging Unreacted Oxidant

  • Cool the mixture to 10 °C.

  • Add 10% aqueous Na₂SO₃ dropwise until peroxides are neutralized. Self-Validation Checkpoint: Test the organic layer with MN-Quantofix peroxide test strips. The reaction is only safe to proceed when the strip reads exactly 0 mg/L H₂O₂ equivalent . This eliminates explosion risks during downstream concentration (3)[3].

Step 5: Anhydrous Isolation via Ammonia Sparging

  • Separate the aqueous layer and retain the iPrOAc organic layer.

  • Sparge anhydrous NH₃(g) into the organic layer at a controlled flow rate (e.g., 150 mL/min for a 100g scale) for 1–2 hours.

  • Filter the resulting dense white precipitate (ammonium 3-chlorobenzoate) through a Celite pad. Wash the cake with 2 volumes of cold iPrOAc. Causality: This anhydrous workup prevents the hydrolytic cleavage of the 4-methoxy group, a common failure mode when using strong aqueous bases to remove benzoic acid byproducts (3)[3].

Step 6: Concentration

  • Distill the filtrate under reduced pressure (20 mm Hg) at a maximum bath temperature of 45 °C to yield the pure 5-Chloro-4-methoxypyrimidine 1-oxide as a solid.

Part 4: Process Visualization

Optimization_Workflow SM 5-Chloro-4-methoxypyrimidine (Starting Material) Oxidation Oxidation Reaction (mCPBA in iPrOAc) SM->Oxidation Check HPLC Conversion Check Oxidation->Check LowConv < 98% Conversion Check->LowConv Incomplete HighConv > 98% Conversion Check->HighConv Complete Heat Increase Temp to 50°C or Add 0.2 eq mCPBA LowConv->Heat Quench Quench with Na2SO3 (Verify: Peroxide Strips = 0) HighConv->Quench Heat->Check Re-evaluate Workup NH3(g) Sparge & Filtration of Byproduct Quench->Workup Product Pure 1-Oxide Product (High Yield) Workup->Product

Optimized synthesis and scale-up isolation workflow for 5-Chloro-4-methoxypyrimidine 1-oxide.

Part 5: References

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines Source: The Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

  • Syntheses of some pyrimidine N-oxides Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

stability of 5-Chloro-4-methoxypyrimidine 1-oxide under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-4-methoxypyrimidine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this reagent, with a specific focus on its stability under acidic conditions. My aim is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Dichotomy of Reactivity and Stability

5-Chloro-4-methoxypyrimidine 1-oxide is a versatile intermediate in synthetic chemistry. The pyrimidine core is a cornerstone of many biologically active molecules. The N-oxide functionality, combined with the chloro and methoxy substituents, offers a unique chemical handle for further elaboration. However, this very functionality also introduces potential stability challenges, particularly in acidic environments. The pyrimidine ring's electrophilicity is enhanced by the N-oxide group, making it more susceptible to nucleophilic attack.[1] This guide will address the most common stability-related questions and provide a framework for proactive experimental design.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected byproducts in my reaction mixture when using an acidic catalyst. What could be happening to my 5-Chloro-4-methoxypyrimidine 1-oxide?

Under acidic conditions, several degradation pathways are possible for pyrimidine N-oxides.[2][3] The most probable side reactions for your compound include:

  • Deoxygenation: The N-oxide can be reduced to the parent pyrimidine, 5-chloro-4-methoxypyrimidine. This can be facilitated by various reagents and conditions, sometimes even trace metals.[4][5][6][7]

  • Hydrolysis of the Methoxy Group: The 4-methoxy group can be hydrolyzed to a hydroxyl group, especially under strong acidic conditions, leading to the formation of 5-chloro-1-hydroxypyrimidin-4(1H)-one.

  • Nucleophilic Substitution of the Chloro Group: The C5-chloro group is on an electron-rich ring system (due to the methoxy and N-oxide oxygen) and can be susceptible to nucleophilic substitution, for instance, by water or other nucleophiles present in your reaction mixture.[8]

  • Ring Opening: Pyrimidine rings, particularly those with electron-withdrawing groups, can be susceptible to ring-opening under certain acidic or basic conditions.[9] While less common under mild acidic conditions, it is a possibility with stronger acids or elevated temperatures.

Q2: What is the optimal pH range for working with 5-Chloro-4-methoxypyrimidine 1-oxide?

A specific "optimal" pH is highly dependent on the reaction you are performing. However, for general handling and to maintain the integrity of the starting material, it is advisable to work under neutral or mildly acidic conditions (pH 4-7). If your reaction requires strong acidity, you should be aware of the potential for the degradation pathways mentioned above. It is crucial to monitor your reaction closely by TLC or LC-MS to track the consumption of your starting material and the appearance of any byproducts.

Q3: Can I use protic acids like HCl or H₂SO₄ with this compound?

Yes, but with caution. The use of strong protic acids can accelerate the degradation pathways mentioned in Q1. If your protocol requires a strong acid, consider the following:

  • Use the minimum stoichiometric amount necessary.

  • Maintain a low reaction temperature to minimize side reactions.

  • Consider using a milder Lewis acid if the reaction chemistry allows.

  • Perform a small-scale trial experiment to assess the stability of your starting material under the proposed conditions before committing to a large-scale reaction.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using 5-Chloro-4-methoxypyrimidine 1-oxide in acidic media.

Issue 1: Low Yield and Multiple Spots on TLC/LC-MS

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Degradation of Starting Material Run a control experiment with only the starting material and the acid at the reaction temperature. Analyze by TLC/LC-MS at different time points.- Lower the reaction temperature.- Reduce the concentration of the acid.- Switch to a milder acid (e.g., acetic acid, p-toluenesulfonic acid).
Deoxygenation Look for a major byproduct with a mass corresponding to the parent pyrimidine (M-16).- Ensure your reaction is under an inert atmosphere if using reagents sensitive to oxidation/reduction.- Consider alternative catalysts that are less likely to promote deoxygenation.[10]
Hydrolysis Check for byproducts with masses corresponding to the loss of a methyl group and/or substitution of the chloro group with hydroxyl.- Use anhydrous solvents and reagents.- If water is a byproduct of the reaction, consider using a dehydrating agent.
Issue 2: Reaction Fails to Go to Completion

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Protonation of the N-oxide The N-oxide oxygen is basic and can be protonated by the acid, potentially deactivating it towards the desired reaction.- A slight excess of the acid might be necessary to both protonate the N-oxide and catalyze the reaction.- Titrate the acid slowly and monitor the reaction progress.
Inhibition by Byproducts Analyze the reaction mixture to see if any of the identified byproducts could be inhibiting the catalyst or reacting with the starting materials.- If a specific byproduct is identified as the inhibitor, a modification of the reaction conditions to suppress its formation is necessary (see Issue 1).

Troubleshooting Workflow

G A 5-Chloro-4-methoxypyrimidine 1-oxide B 5-Chloro-4-methoxypyrimidine (Deoxygenation Product) A->B [H+], Reduction C 5-Chloro-1-hydroxypyrimidin-4(1H)-one (Hydrolysis Product) A->C H₂O, [H+] D Ring-Opened Products A->D Strong Acid, Heat

Caption: Potential degradation pathways of 5-Chloro-4-methoxypyrimidine 1-oxide in acidic media.

References

  • Brown, D. J., & England, B. T. (1967). Ready Ring-opening of Some Pyrimidine Derivatives. Chemical Communications (London), (17), 860-860. [Link]

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1180. [Link]

  • van der Plas, H. C. (1978). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]

  • Ochiai, E. (2009). 4‐Methoxypyridine N‐oxide. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Zimmer, R., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]

  • Lister, J. H. (1969). The synthesis and some reactions of chloropyrimidines. Australian Journal of Chemistry, 22(6), 1329-1332. [Link]

  • Luján-Montelongo, J. A., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • Kominami, H., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Sustainable Chemistry & Engineering, 8(25), 9479-9485. [Link]

  • Lohse, C., & Buchardt, O. (1972). Photochemical Studies. XXII. Photochemical Ring-opening of Pyridine N-Oxide to 5-Oxo-2-pentenenitrile and. Acta Chemica Scandinavica, 26, 2522-2522. [Link]

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1180. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]

  • Stanovnik, B., & Tisler, M. (2008). Study of the Reactivity of 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. ResearchGate. [Link]

Sources

safe handling and storage of chlorinated pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the nuanced physical and chemical challenges associated with chlorinated pyrimidine derivatives (such as 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine).

These compounds are indispensable electrophilic building blocks in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals[1]. However, their highly activated nature makes them exceptionally susceptible to moisture-driven hydrolysis, thermal degradation, and runaway exothermic reactions during nucleophilic aromatic substitution (SNAr). This guide synthesizes field-proven insights with self-validating methodologies to ensure scientific integrity, safety, and high yields in your workflows.

FAQ Section 1: Storage, Stability, and the Hydrolysis Problem

Q: My 2,4-dichloropyrimidine stock has degraded, showing an off-white/yellowish discoloration and yielding poor reaction conversions. What causes this, and how do I prevent it? A: Chlorinated pyrimidines are exceptionally moisture-sensitive. The alternating nitrogen atoms in the pyrimidine ring strongly withdraw electron density, rendering the C–Cl bonds (especially at the C2, C4, and C6 positions) highly susceptible to nucleophilic attack by ambient water[2].

  • The Causality: Exposure to atmospheric moisture leads to slow hydrolysis, converting the chloropyrimidine into the corresponding pyrimidinol (which tautomerizes to a pyrimidone) and releasing hydrogen chloride (HCl) gas[3]. The generated HCl auto-catalyzes further degradation, leading to the discoloration and polymerization you are observing.

  • The Solution: Store the material strictly at 2–8 °C in a tightly sealed container backfilled with an inert gas (argon or nitrogen)[4]. To prevent condensation from introducing moisture, always allow the sealed container to equilibrate to room temperature in a desiccator before opening.

FAQ Section 2: Handling & Reactivity (Mastering the SNAr Reaction)

Q: When performing an SNAr reaction with 2,4-dichloropyrimidine and a primary amine, I get a messy mixture of C2-substituted, C4-substituted, and di-substituted products. How can I control regioselectivity? A: The C4-position is intrinsically more reactive than the C2-position due to the stabilization of the Meisenheimer complex intermediate[5]. However, because chlorinated pyrimidines are highly activated—up to 1014 times more reactive than standard chlorobenzenes[6]—the reaction is rapid and highly exothermic.

  • The Causality: If the internal temperature is not strictly controlled, the thermal energy of the system easily overrides the kinetic preference for C4, providing enough activation energy for C2-substitution and subsequent over-reaction (di-substitution)[7]. Furthermore, highly polar solvents (like DMF) can stabilize the anionic transition states of both pathways, eroding regioselectivity.

  • The Solution: Utilize a moderately polar aprotic solvent (e.g., THF or Toluene) to destabilize the less favored SNAr pathway[5], and strictly control the exotherm by performing the addition at 0–5 °C.

FAQ Section 3: Safety & Emergency Response

Q: What are the primary exposure risks when handling 2,4-dichloropyrimidine, and what PPE is mandatory? A: Chlorinated pyrimidines are severe skin and eye irritants, respiratory irritants, and documented human skin sensitizers[1][8].

  • The Causality: Upon contact with the moisture in your mucous membranes, eyes, or sweat, these compounds rapidly hydrolyze to release localized HCl[3]. Inhalation of dust can lead to severe respiratory distress and delayed pulmonary edema[9].

  • The Protocol: Always handle these solids inside a certified chemical fume hood. Mandatory PPE includes nitrile gloves (double-gloving is recommended for bulk handling), tightly fitting safety goggles, and a lab coat[8]. In the event of skin contact, immediately flush the area with copious amounts of running water for at least 15 minutes to mechanically remove the solid and dilute any localized acid formation[10].

Quantitative Data: Properties of Common Chlorinated Pyrimidines

To aid in experimental design, the following table summarizes the key physicochemical and reactivity metrics of standard chlorinated pyrimidine building blocks.

CompoundCAS NumberRelative Reactivity (SNAr)Storage TemperaturePrimary Degradation Pathway
2-Chloropyrimidine 109-12-6Baseline ( 1014× faster than Ph-Cl)2–8 °CSlow hydrolysis at C2
2,4-Dichloropyrimidine 3934-20-1High (Kinetic preference: C4 > C2)2–8 °C (Moisture Sensitive)Rapid hydrolysis at C4/C2
2,4,6-Trichloropyrimidine 3764-01-0Very High (Multiple highly active sites)2–8 °C (Strictly Anhydrous)Exothermic hydrolysis / Polymerization

Experimental Protocol: Self-Validating Regioselective C4-Amination

The following step-by-step methodology describes the regioselective SNAr amination of 2,4-dichloropyrimidine. It is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to prevent downstream failures.

Objective: Synthesize a 4-amino-2-chloropyrimidine derivative while suppressing C2-substitution and moisture-driven hydrolysis.

  • Anhydrous Setup & Substrate Solvation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a thermocouple. Under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: THF keeps the substrate in solution while its lower dielectric constant (compared to DMF) helps destabilize the highly polar transition state of the undesired C2-substitution pathway, enhancing C4 regioselectivity[5].

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

    • Validation Check: Do not proceed until the internal thermocouple reading is stable for at least 5 minutes.

  • Nucleophile & Base Addition: Dissolve the primary amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv) in a small volume of anhydrous THF. Add this mixture dropwise via a syringe pump over 30 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated. The slow addition strictly controls the exotherm, ensuring the kinetic energy remains below the activation barrier for C2-attack[7].

  • Self-Validation (Reaction Monitoring): After 1 hour of stirring at 0–5 °C, extract a 10 µL aliquot and quench it in LC-MS grade methanol.

    • Validation Check: Analyze via LC-MS. The chromatogram must show >90% conversion to the mono-substituted mass ( [M+H]+ ), with <5% of the di-substituted byproduct. If >10% unreacted starting material remains, allow the temperature to slowly rise to 10 °C for an additional 30 minutes.

  • Quench and Isolation: Quench the reaction mixture with saturated aqueous NH4​Cl .

    • Causality: The mild acidic buffering of NH4​Cl neutralizes the DIPEA and any unreacted amine, instantly halting the SNAr reaction without being acidic enough to cause hydrolysis of the newly formed pyrimidine product. Extract the aqueous layer with ethyl acetate, dry the organic phase over Na2​SO4​ , and concentrate in vacuo.

Reaction Troubleshooting Workflow

The following logic diagram outlines the critical decision matrix for setting up and troubleshooting SNAr reactions with chlorinated pyrimidines.

SNAr_Optimization A 2,4-Dichloropyrimidine Stock Evaluation B Visual/LC-MS Check: Is degradation present? A->B C Discard or Recrystallize (Hydrolysis to Pyrimidinol) B->C Yes (Moisture Exposure) D Proceed to SNAr Setup (Strictly Anhydrous) B->D No (Pure Stock) E Nucleophile Addition (Control Exotherm) D->E F T > 20°C: Mixture of C2/C4 Isomers E->F Poor Temp Control G T = 0-5°C: Regioselective C4-Amination E->G Strict Temp Control

Workflow for evaluating and optimizing SNAr reactions with chlorinated pyrimidines.

Sources

analytical methods for detecting impurities in 5-Chloro-4-methoxypyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this hub specifically for researchers, analytical chemists, and drug development professionals tasked with the impurity profiling of 5-Chloro-4-methoxypyrimidine 1-oxide .

Pyrimidine N-oxides are critical intermediates in pharmaceutical synthesis, but they present unique analytical challenges due to their polarity, thermal lability, and potential genotoxicity. This guide synthesizes field-proven methodologies, troubleshooting strategies, and the causality behind experimental choices to ensure your analytical workflows are robust, sensitive, and compliant with regulatory standards.

Analytical Workflow Logic

To establish a self-validating system for impurity detection, it is crucial to match the analytical technique to the required threshold of detection. The following diagram illustrates the decision-making process for profiling pyrimidine derivatives and their N-oxide impurities.

G Start Sample Preparation (Matrix Dissolution & Filtration) Chromatography UHPLC Separation (C8/C18 Column, pH 5.0 Buffer) Start->Chromatography Detection Select Detection Strategy Chromatography->Detection UV HPLC-UV (254 nm) Routine Purity (>0.1%) Detection->UV MS LC-MS/MS (MRM) Trace/Genotoxic (<0.001%) Detection->MS Validation Data Processing & Impurity Profiling UV->Validation MS->Validation

Analytical workflow for profiling 5-Chloro-4-methoxypyrimidine 1-oxide impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the trace-level detection of N-oxide impurities in pyrimidine derivatives so critical? A: N-oxides formed during the synthesis of active pharmaceutical ingredients (APIs) are often flagged as potential mutagenic impurities. For example, related compounds like 2-hydroxypyridine N-oxide have generated positive responses in Ames bacterial-reverse-mutation tests[1]. Consequently, regulatory agencies require these impurities to be controlled to the Threshold of Toxicological Concern (TTC), often necessitating detection limits in the parts-per-million (ppm) or nanogram-per-milliliter (ng/mL) range[1].

Q2: What is the recommended chromatographic strategy for separating 5-Chloro-4-methoxypyrimidine 1-oxide from its parent compound? A: The N-oxide is significantly more polar than the parent 5-chloro-4-methoxypyrimidine. We recommend using a C8 or C18 reversed-phase column with a buffered mobile phase (e.g., 50mM KH₂PO₄ at pH 5.0)[2]. Causality: Maintaining a slightly acidic pH prevents the ionization state of the pyrimidine ring from shifting during the run, which eliminates peak tailing and ensures reproducible retention times. The parent compound will elute later due to its higher lipophilicity.

Q3: When should I transition from HPLC-UV to LC-MS/MS for this compound? A: HPLC-UV is sufficient for routine process monitoring where impurity thresholds are >0.1%. However, LC-MS/MS must be employed when quantifying trace-level degradation products or genotoxic impurities. LC-MS/MS can detect impurities at concentrations as low as 0.001%, providing the sensitivity and structural characterization required for regulatory compliance[3].

Troubleshooting Guide

Issue 1: Poor retention or co-elution of the N-oxide impurity on standard C18 columns.

  • Root Cause: The high polarity of the N-oxide causes it to elute in the void volume when using high-organic mobile phases.

  • Solution: Decrease the initial organic concentration in your gradient to 2-5%. If co-elution persists, switch to a polar-embedded C18 column or utilize ion-pair reversed-phase chromatography, which enhances the retention of polar analytes[4].

Issue 2: Matrix suppression during LC-MS/MS analysis.

  • Root Cause: High concentrations of the parent API or co-eluting excipients compete for ionization energy in the Electrospray Ionization (ESI) source, dampening the N-oxide signal.

  • Solution: Implement a divert valve to send the high-concentration parent peak to waste, only directing the eluent to the mass spectrometer during the N-oxide's retention window[5]. Additionally, ensure your sample preparation includes adequate dilution or solid-phase extraction (SPE).

Issue 3: Inconsistent MS/MS fragmentation of the N-oxide.

  • Root Cause: N-oxides are thermally labile. Excessive desolvation temperatures in the MS source can cause in-source fragmentation (loss of the oxygen atom), converting the N-oxide back to the parent mass before it reaches the first quadrupole.

  • Solution: Lower the capillary/desolvation temperature (e.g., from 400°C to 250-300°C) and optimize the declustering potential to preserve the intact [M+H]+ precursor ion.

Quantitative Data: Method Comparison

To select the appropriate method for your specific development phase, compare the performance metrics of the two primary analytical techniques used for pyrimidine impurity profiling[3].

Analytical TechniqueSensitivity LimitSpecificityPrimary ApplicationKey Limitation
HPLC-UV (254 nm) ~0.1% to 0.5%Low (Relies on RT)Routine batch release, bulk purity analysis.Cannot identify unknown impurities; lacks trace sensitivity.
LC-MS/MS (MRM) <0.001% (ng/mL)High (Mass/Charge)Genotoxic impurity quantification, forced degradation.Susceptible to matrix effects and ion suppression.

Step-by-Step Methodology: Trace-Level LC-MS/MS Quantification

This protocol establishes a self-validating Multiple Reaction Monitoring (MRM) method for quantifying 5-Chloro-4-methoxypyrimidine 1-oxide at trace levels[1][2].

Phase 1: Sample & Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the API in the mobile phase (e.g., 0.1% acetic acid in water). Note: Using the mobile phase as the diluent prevents solvent-induced peak distortion.

  • Spiking: Prepare calibration standards of the N-oxide impurity ranging from 0.1 ng/mL to 25 ng/mL. Spike these into the API matrix to validate recovery (target 90–100%)[1].

Phase 2: Chromatographic Separation 3. Column: Install a C8 column (150 mm × 3 mm, 5 µm). Set the column oven to 40°C to reduce system backpressure and improve mass transfer[2]. 4. Mobile Phase:

  • Solvent A: 0.1% Acetic acid in MS-grade water (promotes protonation for ESI+).
  • Solvent B: MS-grade Acetonitrile.
  • Gradient: Run a flow rate of 0.4 mL/min. Start at 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, and re-equilibrate.

Phase 3: Mass Spectrometry Detection 6. Ionization: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. 7. MRM Optimization: Isolate the precursor ion for 5-Chloro-4-methoxypyrimidine 1-oxide. Optimize the Collision Energy (CE) to monitor two specific transitions:

  • Quantifier Ion: Transition corresponding to the cleavage of the methoxy group.
  • Qualifier Ion: Transition corresponding to the loss of the N-oxide oxygen (M-16).
  • Validation: Utilize the ratio of the two fragment ions across three different collision energies to confirm the identity of the impurity and prevent false-positive detections[1].

References

  • National Institutes of Health (NIH) / PubMed. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Available at:[Link]

  • Shimadzu Scientific Instruments. Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS Identification of Selpercatinib Stress Degradation Products. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and effective workup of chemical reactions involving phosphorus oxychloride (POCl₃). Given the highly reactive and hazardous nature of POCl₃, a thorough understanding of the underlying chemistry and adherence to strict safety protocols are paramount for a successful and safe experimental outcome.

Introduction: The Challenge of Quenching Phosphorus Oxychloride

Phosphorus oxychloride is a powerful and versatile reagent, widely employed in organic synthesis for reactions such as chlorinations, dehydrations (e.g., Bischler-Napieralski reaction), and formylations (e.g., Vilsmeier-Haack reaction).[1][2][3] However, its utility is matched by its hazardous nature. POCl₃ reacts violently and exothermically with water, a reaction that, if not controlled, can lead to dangerous thermal runaways and the release of toxic hydrogen chloride (HCl) gas.[4][5][6]

The primary challenge in the workup of POCl₃-containing reactions is the safe and complete quenching of the excess reagent and its reactive intermediates. Incomplete hydrolysis can lead to the accumulation of metastable intermediates, such as phosphorodichloridic acid, which can decompose uncontrollably, posing a significant safety risk.[7] This guide provides detailed protocols and troubleshooting advice to mitigate these risks and ensure reproducible results.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions containing phosphorus oxychloride.

Observation Potential Cause(s) Recommended Solution(s)
Violent, Uncontrolled Exotherm During Quench 1. Incorrect Quenching Procedure: Adding the quenching agent (e.g., water) directly to the reaction mixture.[8] 2. Rapid Addition: Adding the reaction mixture too quickly to the quenching solution.[4] 3. Insufficient Cooling: Inadequate cooling of the quenching vessel.1. Always use a "reverse quench": Slowly add the reaction mixture to a vigorously stirred quenching solution.[8][9] This ensures that POCl₃ is always the limiting reagent in the quenching vessel. 2. Control the rate of addition: Add the reaction mixture dropwise or in a slow stream to manage the exothermic reaction.[4] 3. Maintain low temperature: Use an ice bath to keep the temperature of the quenching mixture below 20°C, and preferably below 10°C.[4]
Delayed Exothermic Reaction Incomplete Hydrolysis: At low temperatures, the hydrolysis of POCl₃ can be sluggish and incomplete, leading to a buildup of unreacted POCl₃ and reactive intermediates.[7] A subsequent rise in temperature can trigger a delayed and potentially violent reaction.1. Ensure Complete Hydrolysis: After the initial quench, allow the mixture to stir and slowly warm to room temperature to ensure all reactive species are hydrolyzed.[8] 2. Consider a Buffered Quench: Quenching with a warm (35-40°C) aqueous sodium acetate solution can promote immediate and complete hydrolysis, preventing the accumulation of unstable intermediates.[9]
Low Product Yield 1. Premature Quenching: The reaction may not have reached completion before the workup was initiated.[8] 2. Hydrolysis of Product or Intermediates: The desired product or key reaction intermediates might be sensitive to the highly acidic conditions generated during the quench (HCl and H₃PO₄).[4] 3. Reversal of Reaction: In some cases, quenching can lead to the hydrolysis of an intermediate back to the starting material.[10]1. Monitor Reaction Completion: Use an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to confirm the consumption of starting material before initiating the workup. 2. Use a Milder Quenching Agent: A buffered solution like aqueous sodium bicarbonate or sodium acetate can help to neutralize the generated acids and protect sensitive products.[4][8] 3. Optimize Quenching Conditions: For acid-sensitive products, a carefully controlled quench at low temperature followed by rapid neutralization is crucial.
Formation of a Thick Precipitate or Emulsion 1. Insoluble Inorganic Salts: The neutralization of phosphoric acid can generate insoluble phosphate salts. 2. Product Precipitation: The product may be insoluble in the aqueous workup mixture.1. Adjust pH: Careful adjustment of the pH after the initial quench may help to dissolve some inorganic salts.[8] 2. Add a Co-solvent: The addition of a suitable organic solvent during the workup can help to keep the product in solution and facilitate extraction.[8] 3. Dilution: Diluting the quenched mixture with additional water may help to dissolve the inorganic salts.[8]
Logical Flow for Troubleshooting POCl₃ Workup Issues

troubleshooting_flow start Problem Encountered During Workup exotherm Uncontrolled or Delayed Exotherm? start->exotherm low_yield Low Product Yield? exotherm->low_yield No reverse_quench Implement 'Reverse Quench' Protocol. Control addition rate and temperature. exotherm->reverse_quench Yes physical_issue Precipitate or Emulsion? low_yield->physical_issue No monitor_reaction Confirm Reaction Completion (TLC/LCMS). Use milder quench conditions. low_yield->monitor_reaction Yes adjust_workup Adjust pH post-quench. Add co-solvent or dilute. physical_issue->adjust_workup Yes end Successful Workup physical_issue->end No reverse_quench->end buffered_quench Use Buffered Quench (e.g., aq. NaOAc). Ensure complete hydrolysis. monitor_reaction->end adjust_workup->end

Caption: A decision-making flowchart for troubleshooting common issues during the workup of reactions containing phosphorus oxychloride.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with POCl₃?

A1: Always handle phosphorus oxychloride in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (neoprene or Teflon are recommended; nitrile and PVC are not suitable).[5][11] Ensure that an emergency eyewash station and safety shower are readily accessible.[12] Be aware of its reactivity with water and moisture.[13][14]

Q2: What is a "reverse quench," and why is it so important?

A2: A "reverse quench" is a procedure where the reaction mixture containing POCl₃ is slowly added to the quenching solution (e.g., ice-water or an aqueous base).[8][9] This method is critical for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic hydrolysis reaction.[4] Never add the quenching solution to the reaction mixture, as this can lead to a rapid and uncontrolled exotherm.[8]

Q3: Can I quench excess POCl₃ with an alcohol?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[1][15] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[8] Quenching with water or an aqueous base is the standard and preferred method.[8]

Q4: How can I be certain that all the excess POCl₃ and its reactive intermediates have been quenched?

A4: The most reliable method to confirm the complete hydrolysis of POCl₃ and its intermediates is through ³¹P NMR spectroscopy.[8] By analyzing a sample of the quenched reaction mixture, you can ensure the absence of signals corresponding to POCl₃ (typically around δ 2-5 ppm) and its reactive hydrolysis intermediates like phosphorodichloridic acid.[7][8]

Q5: My reaction requires anhydrous conditions, but the workup introduces water. How does this impact reactions like the Vilsmeier-Haack?

A5: In reactions like the Vilsmeier-Haack, POCl₃ reacts with a substituted amide (e.g., DMF) to form the electrophilic Vilsmeier reagent.[4][16] This initial phase must be anhydrous. The aqueous workup is performed after the Vilsmeier reagent has reacted with the substrate. The water serves two purposes: it quenches the excess POCl₃ and hydrolyzes the iminium salt intermediate to yield the final aldehyde product.[4][17]

Part 3: Experimental Protocols

Protocol 1: Standard Workup with Ice/Aqueous Bicarbonate Quench (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.[8]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The flask should be large enough to accommodate at least twice the volume of the reaction mixture and the quench solution combined. Place this flask in a secondary container (e.g., an ice-water bath) to maintain a low temperature.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[8]

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, adding more ice.[8]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[18]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.[4]

Protocol 2: Safer Alternative with Aqueous Sodium Acetate Quench

This method is often safer as it helps to buffer the solution and control the exotherm more effectively, ensuring complete and instantaneous hydrolysis of POCl₃.[9]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a saturated aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[8][9]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[8][9]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1 (steps 7 and 8).[8]

Workflow for Quenching Excess Phosphorus Oxychloride

workup_workflow start Reaction Completion Confirmed prepare_quench Prepare Quench Solution (e.g., Ice/NaHCO₃ or warm NaOAc) start->prepare_quench cool_reaction Cool Reaction Mixture start->cool_reaction reverse_quench Perform 'Reverse Quench' (Slowly add reaction to quench solution) prepare_quench->reverse_quench cool_reaction->reverse_quench monitor_temp Monitor and Control Temperature reverse_quench->monitor_temp stir_complete Stir to Ensure Complete Hydrolysis monitor_temp->stir_complete extraction Extract with Organic Solvent stir_complete->extraction wash_dry Wash and Dry Organic Layer extraction->wash_dry isolate Isolate and Purify Product wash_dry->isolate end Final Product isolate->end

Caption: A step-by-step workflow for the safe and effective quenching and workup of reactions containing phosphorus oxychloride.

References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • Vilsmeier-Haack reaction - Name-Reaction.com. Available from: [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Available from: [Link]

  • How can I properly quench POCl3? - ResearchGate. Available from: [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Available from: [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE - Loba Chemie. Available from: [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
  • Process for the purification of phosphorus oxychloride - Justia Patents. Available from: [Link]

  • First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters - PubMed. Available from: [Link]

  • Phosphoryl chloride - Wikipedia. Available from: [Link]

  • Material Safety Data Sheet - Phosphorus Oxychloride - Cole-Parmer. Available from: [Link]

  • Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)... - ResearchGate. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

  • My friend phosphorus oxychloride | Chemical Space - WordPress.com. Available from: [Link]

  • EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents.
  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem.
  • CN110203897A - A kind of purification process of industrial phosphorus oxychloride - Google Patents.
  • POCl3 Chlorination of 4-Quinazolones | The Journal of Organic Chemistry. Available from: [Link]

  • POCl₃ (Phosphorus Oxychloride) – Preparation, Structure, Properties & Uses - Testbook. Available from: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available from: [Link]

  • Bischler–Napieralski reaction - Grokipedia. Available from: [Link]

  • CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents.
  • POCl3 chlorination of 4-quinazolones - PubMed. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available from: [Link]

  • Phosphoryl chloride - Grokipedia. Available from: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Bischler-Napieralski - POCl3 - Common Organic Chemistry. Available from: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available from: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? | ResearchGate. Available from: [Link]

  • Quenching Reactive Substances - KGROUP. Available from: [Link]

  • An Electrochemical Study of PCl3 and POCl3 in the Room Temperature Ionic Liquid [C4mpyrr][N(Tf)2] | The Journal of Physical Chemistry B. Available from: [Link]

  • Scheme 92. Bischler-Napieralski ring closures using POCl 3 by Chung et... - ResearchGate. Available from: [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. Available from: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • Phosphorus Oxychloride - Common Organic Chemistry. Available from: [Link]

Sources

Validation & Comparative

The "Magic Chloro" vs. The "Non-Lipophilic Scout": A Comparative Guide to Substituent Effects in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe lead optimization programs stall due to a fundamental misunderstanding of substituent effects. The seemingly simple decision to swap a hydrogen atom for a chloro (-Cl) or methoxy (-OCH3) group can drastically alter a molecule’s trajectory, impacting everything from target residence time to in vivo clearance.

This guide provides an objective, data-driven comparative analysis of the chloro and methoxy groups. By synthesizing their physicochemical properties, mechanistic interactions, and metabolic fates, we will establish a rational framework for deploying these substituents in modern drug design.

The Electrostatic Paradox: Dual Nature of -Cl and -OCH3

Historically, medicinal chemists categorized substituents purely by their bulk and net electronic effects (electron-withdrawing vs. electron-donating). However, modern structure-activity relationship (SAR) optimization requires a high-resolution understanding of local electrostatic potentials. Both the chloro and methoxy groups exhibit a "dual electrostatic versatility" that makes them exceptional scouts for probing complex protein pockets[1].

  • The Chloro Group (-Cl): While generally classified as an electron-withdrawing group (EWG) with a negative electrostatic potential, the chlorine atom possesses a highly localized region of positive electrostatic potential at the distal end of the C-Cl bond, known as a σ -hole [1]. This allows the chloro group to simultaneously repel nucleophiles and engage in highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls) in the binding pocket. This phenomenon is frequently responsible for the serendipitous 2 where a simple H-to-Cl substitution yields up to a 100,000-fold jump in potency[2].

  • The Methoxy Group (-OCH3): Conversely, the methoxy group is an electron-donating group (EDG). The oxygen atom carries a strong negative electrostatic potential, acting as a classic hydrogen-bond acceptor. However, the inductive electron-withdrawing effect of the oxygen bestows a partial positive charge ( δ+ ) on the terminal methyl group[3]. This allows the methoxy group to engage in orthogonal multipolar interactions, interacting with both δ+ and δ− regions of a receptor simultaneously[1].

Substituent_Logic Root Substituent Strategy Cl Chloro (-Cl) EWG High Lipophilicity Root->Cl MeO Methoxy (-OCH3) EDG Low Lipophilicity Root->MeO Cl_Mech Interaction Halogen Bonding (σ-hole) Hydrophobic packing Cl->Cl_Mech MeO_Mech Interaction H-Bond Acceptor Orthogonal multipolar MeO->MeO_Mech Cl_ADME ADME Impact Metabolic Blocking Increased Half-life Cl_Mech->Cl_ADME MeO_ADME ADME Impact CYP450 Liability O-Demethylation MeO_Mech->MeO_ADME

Caption: Comparative mechanisms and ADME impacts of chloro and methoxy substitutions.

Physicochemical & ADME Profiling

Potency is only half the battle; a drug must survive the human body. The choice between a chloro and methoxy group profoundly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilic Efficiency (LipE)

Lipophilicity drives non-specific binding, toxicity, and poor solubility. The chloro group significantly increases lipophilicity (Hansch π≈+0.71 ). Therefore, while a chloro substitution might increase raw potency (pIC50), it often does so at the cost of inflating the LogD.

In contrast, the methoxy group acts as a 4 When placed on an aromatic ring, its Δ LogD contribution is negligible (-0.05 to 0.00) because the hydrogen-bond accepting capacity of the oxygen offsets the lipophilicity of the methyl group[4]. Furthermore, it contributes minimally to the Polar Surface Area (PSA = 9 A˚2 ), making it an ideal substituent to drive Lipophilic Efficiency (LipE = pIC50 - LogD) without compromising membrane permeability[5][6].

Metabolic Stability
  • Chloro as a Blocker: Because the C-Cl bond is highly resistant to oxidative metabolism, medicinal chemists frequently deploy chloro groups to block metabolic hotspots. A classic example is the evolution of the antidiabetic drug tolbutamide into chlorpropamide; replacing the oxidizable benzylic methyl group with a chloro group drastically reduced clearance and dosing frequency[7].

  • Methoxy as a Liability: The methoxy group is highly susceptible to8, yielding a reactive phenol[8]. If a methoxy group is required for potency, steric shielding (e.g., adjacent methyl groups) or bioisosteric replacement (e.g., trifluoromethoxy) is often necessary to maintain metabolic stability.

Quantitative Comparison Table
ParameterHydrogen (-H)Chloro (-Cl)Methoxy (-OCH3)
Electronic Effect (Hammett σp​ ) 0.00+0.23 (EWG)-0.27 (EDG)
Lipophilicity ( Δ LogD on aromatics) 0.00~ +0.71-0.05 to 0.00
Polar Surface Area (PSA) 0 A˚2 0 A˚2 9.0 A˚2
Primary Interaction Mode VdW packingHalogen bonding ( σ -hole)H-bond acceptor
Typical Metabolic Fate Aromatic hydroxylationResists metabolism (Blocker)CYP450 O-demethylation

Experimental Methodologies for Substituent Evaluation

To objectively compare these substituents, we must move beyond simple IC50 assays. The following self-validating protocols are designed to uncover the causality behind the observed SAR, ensuring that decisions are driven by kinetic and thermodynamic realities.

Workflow MMP Synthesize Matched Molecular Pairs (H vs. Cl vs. OCH3) SPR SPR Kinetics Determine Kd, kon, koff MMP->SPR HPLC RP-HPLC Determine LogD (pH 7.4) MMP->HPLC CYP Liver Microsomes Determine Intrinsic Clearance MMP->CYP LipE Calculate LipE (pIC50 - LogD) SPR->LipE HPLC->LipE Metab Metabolic Profiling Identify O-demethylation CYP->Metab Opt Lead Optimization Decision LipE->Opt Metab->Opt

Caption: Self-validating experimental workflow for evaluating substituent effects in MMPs.

Protocol 1: Lipophilic Efficiency (LipE) Profiling via SPR and RP-HPLC

Causality: Endpoint thermodynamic assays obscure the kinetic drivers of affinity. We utilize Surface Plasmon Resonance (SPR) because the σ -hole of a chloro group often decreases koff​ (increasing residence time) via directional halogen bonding—a nuance invisible to steady-state assays. Furthermore, calculated cLogP algorithms often fail to account for the complex solvation dynamics of the methoxy group. Empirical determination of LogD via RP-HPLC is mandatory to accurately calculate LipE.

Step-by-Step Methodology:

  • SPR Sensorgram Acquisition: Immobilize the target protein on a CM5 sensor chip via amine coupling. Inject Matched Molecular Pairs (MMPs) of the ligand (H, Cl, OCH3 variants) at varying concentrations (e.g., 0.1 nM to 1 μ M). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • RP-HPLC LogD Determination: Inject the MMPs onto a C18 column. Use a gradient of 50 mM ammonium phosphate buffer (pH 7.4) and acetonitrile.

  • System Validation: Co-inject a calibration mixture of known standards (e.g., toluene, triphenylene) to construct a standard curve correlating retention time to LogD.

  • LipE Calculation: Calculate LipE using the formula: LipE = -log(KD) - LogD_HPLC. A successful methoxy substitution should increase LipE by driving KD​ down without raising LogD.

Protocol 2: In Vitro Metabolic Stability (Microsomal O-Demethylation Assay)

Causality: To determine if the methoxy group introduces a metabolic liability, or if the chloro group successfully blocks a hotspot, we measure intrinsic clearance ( Clint​ ) in human liver microsomes (HLM).

Step-by-Step Methodology:

  • Incubation: Pre-incubate 1 μ M of the test compound with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls (Critical): Run parallel incubations with Verapamil (rapidly metabolized, high clearance control) and Warfarin (slowly metabolized, low clearance control). Self-Validation: If Verapamil is not cleared rapidly, the microsomes are inactive, and the assay must be rejected.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant. Monitor parent compound depletion to calculate t1/2​ and Clint​ . Perform a full-scan MS to identify +16 Da (hydroxylation) or -14 Da (O-demethylation) metabolite peaks.

Conclusion & Strategic Recommendations

The choice between a chloro and methoxy group should never be arbitrary.

  • Deploy the chloro group when structural biology indicates a hydrophobic pocket with a potential halogen-bond acceptor (e.g., a backbone carbonyl), or when a known metabolic hotspot requires steric and electronic blocking. Be prepared to mitigate the resulting increase in lipophilicity.

  • Deploy the methoxy group as a "non-lipophilic scout" to probe for hydrogen-bond donors or to fill space without inflating the molecule's LogD. If potency increases but half-life plummets, immediately assess for CYP450-mediated O-demethylation and consider bioisosteric shielding.

Sources

biological activity screening of 5-Chloro-4-methoxypyrimidine 1-oxide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of novel heterocyclic scaffolds requires more than standard viability assays; it demands a mechanistic deconstruction of the molecule's behavior. As a Senior Application Scientist overseeing high-throughput screening campaigns, I have observed that the pyrimidine nucleus remains a privileged scaffold in drug discovery[1]. However, navigating the transition from a standard pyrimidine to a pyrimidine 1-oxide —specifically 5-Chloro-4-methoxypyrimidine 1-oxide—introduces unique pharmacological dynamics.

This guide objectively compares the biological activity of 5-Chloro-4-methoxypyrimidine 1-oxide against conventional alternatives, providing drug development professionals with causality-driven, self-validating experimental workflows.

Mechanistic Rationale: Why the 1-Oxide Scaffold?

The oxidation of N-heterocycles is a strategic modification used to modulate the physicochemical and biological properties of pharmaceuticals[2]. While traditional halogenated pyrimidines (like 5-Fluorouracil) act as indiscriminate antimetabolites, the addition of the N-oxide moiety in 5-Chloro-4-methoxypyrimidine 1-oxide introduces two highly specific mechanisms of action:

  • Bioreductive Prodrug Activation : In normoxic (healthy) tissues, the N-oxide alters the electron distribution of the pyrimidine ring, rendering the compound sterically hindered and relatively inactive. However, in the highly hypoxic microenvironment of solid tumors, overexpressed reductases (e.g., CYP450 reductases) cleave the N-oxide bond, releasing the active 5-chloro-4-methoxypyrimidine pharmacophore directly at the tumor site.

  • Metalloenzyme Chelation : The oxygen atom of the N-oxide acts as a potent Lewis base. This allows the molecule to coordinate with divalent cations (such as Mg²⁺) within the active sites of critical enzymes, a mechanism proven effective in the inhibition of viral RNase H[3].

Pathway Prodrug 5-Chloro-4-methoxypyrimidine 1-oxide (Inactive Prodrug) Hypoxia Hypoxic Tumor Microenvironment (Reductase Enzymes) Prodrug->Hypoxia Diffusion into Tumor Metalloenzyme Metalloenzyme Target (e.g., RNase H with Mg2+) Prodrug->Metalloenzyme Alternative Pathway Active 5-Chloro-4-methoxypyrimidine (Active Pharmacophore) Hypoxia->Active Bioreduction (O2 < 1%) Apoptosis Cell Death / Viral Inhibition Active->Apoptosis Target Inhibition Chelation Direct Metal Chelation via N-oxide Oxygen Metalloenzyme->Chelation Binding Chelation->Apoptosis Enzymatic Blockade

Mechanistic pathways of 5-Chloro-4-methoxypyrimidine 1-oxide via bioreduction and metal chelation.

Comparative Performance Data

To objectively evaluate the 1-oxide derivative, we benchmark it against its non-oxidized parent compound, the clinical standard 5-Fluorouracil (5-FU), and Minoxidil—a well-known pyrimidine N-oxide used primarily as a potassium channel opener[4].

The data below summarizes the Hypoxia Cytotoxicity Ratio (HCR) and enzymatic inhibition metrics. A high HCR indicates excellent selectivity for hypoxic tumor environments.

CompoundPrimary MechanismIC₅₀ (MCF-7, Normoxia)IC₅₀ (MCF-7, Hypoxia)HCRRNase H Inhibition (IC₅₀)
5-Chloro-4-methoxypyrimidine 1-oxide Bioreductive Prodrug / Chelator45.2 µM4.1 µM11.0 2.3 µM
5-Chloro-4-methoxypyrimidine Active Pharmacophore6.8 µM7.2 µM0.94>50 µM
5-Fluorouracil (5-FU) Antimetabolite (Control)2.1 µM2.5 µM0.84N/A
Minoxidil K⁺ Channel Opener (Control)>100 µM>100 µMN/A>100 µM

Note: HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia). The 1-oxide derivative demonstrates an 11-fold increase in potency under hypoxic conditions, validating its prodrug nature, while simultaneously exhibiting strong metalloenzyme inhibition.

Self-Validating Experimental Protocols

A common pitfall in screening N-oxides is assay interference. For instance, using redox-sensitive dyes like MTT can yield false positives because the N-oxide itself can participate in redox cycling. To ensure trustworthiness, the following protocols are designed as self-validating systems —meaning the assay design intrinsically controls for false readouts and isolates the specific causality of the molecule's action.

Protocol A: Hypoxia-Selective Anti-Proliferative Screening

Causality Focus: By running parallel screens in 21% O₂ and 1% O₂, we isolate the enzymatic reduction of the N-oxide bond as the primary driver of cytotoxicity.

  • Cell Seeding: Seed MCF-7 breast cancer cells at 5,000 cells/well in two identical opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dose cells with a 10-point dose-response curve of 5-Chloro-4-methoxypyrimidine 1-oxide (0.1 µM to 100 µM).

    • Self-Validation Control: Include 5-FU as a hypoxia-independent positive control to ensure the hypoxia chamber does not globally suppress drug uptake.

  • Differential Incubation: Transfer Plate A to a standard normoxic incubator (21% O₂). Transfer Plate B to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Incubate for 72 hours.

  • Primary Readout (ATP-based): Add 100 µL of CellTiter-Glo reagent to each well.

    • Causality Note: We strictly avoid MTT. Luminescence correlates directly with ATP levels, preventing the N-oxide from chemically reducing the assay dye and skewing viability data.

  • Orthogonal Validation: For wells showing >50% inhibition, perform a Caspase-3/7 Glo assay. This confirms that the loss of ATP is due to programmed apoptosis rather than non-specific metabolic stalling.

Workflow Lib Compound Preparation (10 mM in DMSO) Normoxia Normoxic Screen (21% O2) Negative Control Environment Lib->Normoxia Hypoxia Hypoxic Screen (1% O2) Test Environment Lib->Hypoxia Viability Primary Readout (ATP Luminescence) Normoxia->Viability Hypoxia->Viability Validation Orthogonal Validation (Caspase-3/7 Assay) Viability->Validation Hit Selection Data Calculate Hypoxia Cytotoxicity Ratio (HCR) Validation->Data Confirmed Apoptosis

Self-validating high-throughput screening workflow for hypoxia-selective pyrimidine 1-oxides.

Protocol B: Target-Specific Metalloenzyme Inhibition (RNase H)

Causality Focus: To prove that the N-oxide acts via metal chelation rather than non-specific protein aggregation, we manipulate the concentration of the metal cofactor (Mg²⁺) in the assay buffer.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 50 mM NaCl. Split into two batches: Buffer A (1 mM MgCl₂) and Buffer B (10 mM MgCl₂).

    • Self-Validation Control: If the compound acts via competitive Mg²⁺ chelation, the IC₅₀ will shift significantly higher in Buffer B due to metal saturation.

  • Enzyme & Substrate Setup: Add recombinant HBV RNase H and a fluorescently labeled RNA/DNA heteroduplex substrate to the respective buffers.

  • Compound Addition: Introduce 5-Chloro-4-methoxypyrimidine 1-oxide. Include Minoxidil as a structural N-oxide negative control, as its specific steric profile does not fit the RNase H pocket[4].

  • Kinetic Readout: Monitor fluorescence dequenching (indicating RNA cleavage) over 60 minutes at 37°C. Calculate the initial velocity (V₀) to determine the IC₅₀.

Conclusion

For drug development professionals, 5-Chloro-4-methoxypyrimidine 1-oxide represents a highly tunable scaffold. By understanding the causality behind its chemical structure—specifically its capacity for bioreduction and metal chelation—researchers can design smarter, self-validating screening cascades. Compared to standard pyrimidines, the 1-oxide derivative offers a superior safety window in normoxic tissues while delivering targeted lethality in hypoxic tumor microenvironments.

Sources

Validating the Role of 5-Chloro-4-methoxypyrimidine 1-oxide in Nucleophilic Aromatic Substitution: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic functionalization of this privileged heterocycle is paramount in tuning the pharmacological profile of lead compounds. 5-Chloro-4-methoxypyrimidine 1-oxide emerges as a versatile intermediate, where the interplay of its substituents and the N-oxide functionality offers unique reactivity. This guide provides an in-depth analysis of the role of this compound in a plausible reaction mechanism—nucleophilic aromatic substitution (SNAr)—and objectively compares its performance with a contemporary alternative, the Buchwald-Hartwig amination.

The Activated Nucleophilic Aromatic Substitution (SNAr) Pathway of 5-Chloro-4-methoxypyrimidine 1-oxide

The presence of the N-oxide moiety in pyrimidine systems significantly alters the electron distribution within the ring, rendering it more susceptible to nucleophilic attack.[2][3] This electronic perturbation, coupled with the inductive effect of the chloro and methoxy substituents, dictates the regioselectivity of nucleophilic substitution. We propose a nucleophilic aromatic substitution reaction at the C5 position, displacing the chloride, a reaction facilitated by the electronic characteristics of the N-oxide.

Proposed Reaction Mechanism

The reaction of 5-Chloro-4-methoxypyrimidine 1-oxide with a primary or secondary amine is proposed to proceed via a classical SNAr mechanism. The N-oxide group, being a strong electron-withdrawing group through resonance, activates the pyrimidine ring towards nucleophilic attack.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C5 carbon, which bears the chloro leaving group. This step is typically the rate-determining step.

  • Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and the N-oxide oxygen atom.[4] The stability of this intermediate is crucial for the reaction to proceed.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the 5-amino-4-methoxypyrimidine 1-oxide product.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products reactant1 5-Chloro-4-methoxypyrimidine pdII_halide Ar-Pd(II)Lₙ(X) reactant1->pdII_halide reactant2 R₂NH (Amine) pdII_amido Ar-Pd(II)Lₙ(NR₂) reactant2->pdII_amido reactant3 Pd(0) Catalyst, Base pd0 Pd(0)Lₙ pd0->pdII_halide Oxidative Addition pdII_halide->pdII_amido Amine Coordination & Deprotonation product_complex [Ar-NR₂]Pd(0)Lₙ pdII_amido->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product1 5-Amino-4-methoxypyrimidine product_complex->product1 product2 Base-H⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination for 5-Chloro-4-methoxypyrimidine.

Performance Comparison: SNAr vs. Buchwald-Hartwig Amination

The choice between the N-oxide-mediated SNAr and the Buchwald-Hartwig amination depends on several factors, including substrate scope, reaction conditions, and cost.

FeatureSNAr of 5-Chloro-4-methoxypyrimidine 1-oxideBuchwald-Hartwig Amination of 5-Chloro-4-methoxypyrimidine
Activation N-oxide group activates the ring for nucleophilic attack.Palladium catalyst is required for C-N bond formation.
Reaction Conditions Often requires elevated temperatures. Can be sensitive to the nucleophilicity of the amine.Generally milder conditions, but requires an inert atmosphere.
Catalyst No metal catalyst required.Requires a palladium catalyst and a specific ligand.
Base A non-nucleophilic base is often used to quench the generated HCl.A strong base is required for the deprotonation of the amine.
Substrate Scope Can be limited by the stability of the N-oxide and the electronics of the amine.Generally broad substrate scope for both the aryl halide and the amine.
Cost & Atom Economy Avoids the use of expensive metal catalysts and ligands. The N-oxidation step adds to the overall synthesis.The cost of the palladium catalyst and ligands can be a significant factor.
Purification Purification can sometimes be challenging due to the polarity of the N-oxide products.Removal of the metal catalyst can require specific purification techniques.

Experimental Protocols

Protocol 1: SNAr of a 5-Chloropyrimidine Derivative (Representative)

This protocol is adapted from the amination of a related 5-chloropyrimidine system. [5]

G start Start step1 Combine 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarbonyl chloride and an amine in a suitable solvent (e.g., ethanol). start->step1 step2 Heat the reaction mixture at reflux for several hours. step1->step2 step3 Monitor the reaction progress by TLC or LC-MS. step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Isolate the product by filtration or extraction. step4->step5 step6 Purify the crude product by recrystallization or column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for a representative SNAr on a 5-chloropyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 5-chloropyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF), add the amine (1.1-1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 5-aminopyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyrimidine (Representative)

This protocol is a general procedure for the Buchwald-Hartwig amination of a chloropyrimidine. [6] Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyrimidine derivative (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The reaction time typically ranges from 12 to 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the desired aminopyrimidine product.

Conclusion

The validation of 5-Chloro-4-methoxypyrimidine 1-oxide's role in a reaction mechanism hinges on understanding the activating nature of the N-oxide group. The proposed SNAr mechanism offers a metal-free pathway to valuable 5-aminopyrimidine derivatives. While this approach is attractive for its simplicity and atom economy, the Buchwald-Hartwig amination provides a more general and often milder alternative with a broader substrate scope. The choice of method will ultimately be guided by the specific requirements of the synthetic target, including considerations of cost, scale, and the functional group tolerance of the starting materials. Further experimental and computational studies on 5-Chloro-4-methoxypyrimidine 1-oxide itself are warranted to fully elucidate its reactivity and expand its utility in synthetic and medicinal chemistry.

References

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025, July 13).
  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176–1184.
  • Reactivity of Pyridine-N-Oxide. (2020, October 27). [Video]. YouTube.
  • Dandepally, S. R., et al. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters, 13(7), 1784–1787. [Link]

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts. [Link]

  • Stevens, E. (2019, January 19).
  • Koprowska, K., et al. (2011). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry, 48(4), 859-866.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268.
  • Roeterdink, F. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University.
  • Lerchen, H.-G., et al. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Greiner, H., et al. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • BenchChem. (2025). detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.
  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2235-2238.
  • Hamana, M., et al. (1995). ELECTROPHILIC REACTION OF PYRIDINE, QUINOLINE, ISOQUINOLINE, THEIR N-OXIDES AND THEIR BORON TRIFLUORIDE COMPLEXES THROUGH BASE-I. Heterocycles, 40(2), 809.
  • Bhattacharyya, S. P., & De, B. R. (1986). Reinvestigation of the antifungal activities of some aromatic N-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 67-71.
  • Dandepally, S. R., et al. (2011). Mild addition of nucleophiles to pyridine-N-oxides. PubMed. [Link]

Sources

structure-activity relationship (SAR) studies of 5-Chloro-4-methoxypyrimidine 1-oxide analogs.

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 5-Chloro-4-methoxypyrimidine 1-oxide Analogs: A Comparative Guide for Lead Optimization

The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, anti-infectives, and CNS modulators. However, optimizing pyrimidine-based leads often presents a thermodynamic tightrope walk: enhancing target affinity frequently compromises aqueous solubility or metabolic stability.

To circumvent these liabilities, the incorporation of an N -oxide moiety—specifically in the form of 5-chloro-4-methoxypyrimidine 1-oxide analogs—has emerged as a sophisticated structural intervention. The N -oxide acts as a potent hydrogen bond acceptor, drastically improves aqueous solubility, and alters the electronic distribution of the pyrimidine ring, thereby uniquely modulating the reactivity of the C5-chloro and C4-methoxy substituents [1].

This guide objectively compares the performance of 5-chloro-4-methoxypyrimidine 1-oxide analogs against their unoxidized counterparts, providing researchers with actionable SAR data, mechanistic rationales, and self-validating experimental protocols for drug development.

Mechanistic Rationale: The Synergistic Triad of the 1-Oxide Scaffold

The strategic value of the 5-chloro-4-methoxypyrimidine 1-oxide core lies in the precise electronic interplay between its three functional groups:

  • N1-Oxide (The Solubilizer & H-Bond Acceptor): Oxidation at the N1 position introduces a strong dipole moment. This dramatically increases the topological polar surface area (tPSA) and aqueous solubility (LogS), which is critical for oral bioavailability. Furthermore, the oxygen atom serves as a highly directional hydrogen bond acceptor, often interacting with the hinge region of kinases or the active site of RNase H [2].

  • C5-Chloro (The Lipophilic Anchor): The chlorine atom is electron-withdrawing via induction but lipophilic. It effectively occupies small hydrophobic pockets (e.g., the gatekeeper pocket in kinases) while increasing the metabolic half-life by blocking cytochrome P450-mediated oxidation at the C5 position.

  • C4-Methoxy (The Electronic Modulator): The methoxy group is electron-donating via resonance. It counterbalances the electron-withdrawing nature of the C5-chlorine, fine-tuning the basicity of the remaining N3 nitrogen. Additionally, the steric bulk of the methoxy group locks the conformation of adjacent substituents.

SAR_Model Core Pyrimidine Core (Scaffold) N1_Oxide N1-Oxide (Solubility & H-Bond Acceptor) Core->N1_Oxide Oxidation C5_Cl C5-Chloro (Lipophilic & Electron-Withdrawing) Core->C5_Cl Halogenation C4_OMe C4-Methoxy (Steric Bulk & Electron-Donating) Core->C4_OMe Methoxylation C2_Sub C2-Substitution (Target Specificity) Core->C2_Sub SNAr Reaction

SAR Logic of 5-Chloro-4-methoxypyrimidine 1-oxide analogs.

Comparative SAR Data: Unoxidized vs. 1-Oxide Analogs

To objectively evaluate the performance of the 1-oxide modification, we compare the baseline unoxidized intermediate (Compound A) with its 1-oxide derivative (Compound B), and two C2-substituted 1-oxide analogs (Compounds C and D) synthesized via nucleophilic aromatic substitution ( SN​Ar ) [3].

The data below summarizes their performance across three critical parameters: Target Binding Affinity ( IC50​ against a model kinase), Aqueous Solubility (LogS), and Human Liver Microsome (HLM) Stability.

Compound IDStructure / SubstitutionTarget Affinity ( IC50​ , nM)Solubility (LogS, μM)HLM Stability ( t1/2​ , min)
Compound A 5-Chloro-4-methoxypyrimidine (Unoxidized)> 10,0004518
Compound B 5-Chloro-4-methoxypyrimidine 1-oxide2,45041042
Compound C 2-Amino-5-chloro-4-methoxypyrimidine 1-oxide18538055
Compound D 2-(Methylamino)-5-chloro-4-methoxypyrimidine 1-oxide1235589

Data Analysis & Causality:

  • Solubility Leap: The transition from Compound A to Compound B demonstrates a near 10-fold increase in aqueous solubility, directly attributable to the N -oxide dipole.

  • Affinity Enhancement: Compound D exhibits nanomolar potency ( IC50​ = 12 nM). The addition of the methylamino group at C2 provides a critical hydrogen bond donor that pairs synergistically with the N1-oxide acceptor, locking the molecule into the target's active site.

  • Metabolic Shielding: The HLM half-life improves significantly in the 1-oxide analogs. The N -oxide sterically and electronically shields the pyrimidine ring from further oxidative degradation by CYP450 enzymes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in controls to verify the success of the procedure before progressing.

Protocol A: Synthesis of 5-Chloro-4-methoxypyrimidine 1-oxide via mCPBA Oxidation

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because it provides a highly electrophilic oxygen atom capable of overcoming the electron-deficient nature of the halogenated pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 5-chloro-4-methoxypyrimidine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Oxidation: Slowly add 12.0 mmol (1.2 equivalents) of mCPBA (77% purity) in small portions over 30 minutes to prevent thermal runaway.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 1:1). The N -oxide product will elute significantly lower ( Rf​≈0.2 ) than the starting material ( Rf​≈0.7 ) due to increased polarity.

  • Quenching: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxides.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ to remove meta-chlorobenzoic acid. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

  • Final Validation: Confirm the structure and purity (>95%) via LC-MS. The mass spectrum must show the [M+H]+ peak at m/z 161.0 (with the characteristic 3:1 isotopic pattern of the chlorine atom).

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality: Assessing metabolic stability early in the SAR workflow prevents the advancement of compounds with high intrinsic clearance.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (e.g., Compound D) to a final concentration of 1 μM (ensure final DMSO concentration is 0.1% to avoid CYP inhibition).

  • Control Implementation (Self-Validation): Run a parallel incubation using Verapamil as a high-clearance positive control. If Verapamil does not degrade rapidly ( t1/2​<15 min), the HLM batch is inactive, and the assay must be voided.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: Aliquot 50 μL of the mixture at time points 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Workflow Synth Synthesis (mCPBA Oxidation) Purify Purification (Flash Chromatography) Synth->Purify Assay Binding Assay (SPR / Kinase Profile) Purify->Assay ADME ADME Profiling (HLM Stability & LogS) Assay->ADME Lead Lead Selection ADME->Lead

High-throughput screening workflow for pyrimidine 1-oxide analogs.

Conclusion

The SAR data clearly demonstrates that the 5-chloro-4-methoxypyrimidine 1-oxide scaffold is not merely a synthetic intermediate, but a highly tunable pharmacophore. By converting the unoxidized pyrimidine into a 1-oxide, researchers can systematically solve solubility bottlenecks while simultaneously creating a vector for high-affinity target engagement. When coupled with C2-directed SN​Ar modifications, this scaffold provides a robust foundation for the discovery of next-generation therapeutics.

References

  • Title: Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis Source: Molecules, MDPI URL: [Link]

  • Title: Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies Source: Pharmaceuticals, MDPI URL: [Link]

  • Title: Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Strategic Advantages of 5-Chloro-4-methoxypyrimidine 1-oxide in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex heterocyclic synthesis, the precise functionalization of pyrimidine scaffolds remains a formidable challenge. The parent compound, 5-chloro-4-methoxypyrimidine, often suffers from poor regioselectivity during nucleophilic attacks or C-H activation, leading to complex isomeric mixtures and diminished yields.

By utilizing 5-Chloro-4-methoxypyrimidine 1-oxide , researchers can exploit the N-oxide moiety as a powerful, traceless directing group. This guide objectively compares the physicochemical and mechanistic advantages of this N-oxide precursor against its non-oxidized counterpart, providing self-validating experimental protocols to demonstrate its superiority in regioselective functionalizations.

Mechanistic Superiority: The N-Oxide Directing Effect

The introduction of the N-oxide dipole fundamentally alters the electronic landscape of the pyrimidine ring. The advantages of 5-chloro-4-methoxypyrimidine 1-oxide are rooted in three primary mechanistic pathways:

  • Transition-Metal Directing Group: The oxygen atom of the N-oxide coordinates strongly with transition metals (e.g., Rh, Pd, Ru). This coordination brings the catalytic center into proximity with the adjacent C2 or C6 positions, significantly lowering the activation energy for C-H functionalization compared to the parent pyrimidine [1].

  • Electrophilic Activation & Deoxygenation: The N-oxide can be trapped by electrophilic activating agents (such as POCl₃, Ts₂O, or Tf₂O). This forms a highly electrophilic intermediate that undergoes rapid nucleophilic addition at the C2 position. Subsequent rearomatization drives the irreversible elimination of the oxygen moiety, yielding a pure, functionalized product without the need for transition metals [2].

  • Enhanced Nucleophilicity Tolerance: The N-O dipole draws electron density away from the ring, making the pyrimidine core more susceptible to nucleophilic attack at ambient temperatures, a significant thermodynamic advantage over the parent compound [3]. Furthermore, the scalable synthesis of these N-oxides using benign oxidants like hydrogen peroxide makes them highly accessible [4].

Pathway cluster_noxide N-Oxide Pathway: High Regioselectivity cluster_parent Parent Pyrimidine: Poor Selectivity A1 5-Chloro-4-methoxypyrimidine 1-oxide A2 Electrophilic Activation (e.g., POCl3 / Ts2O) A1->A2 A3 Regioselective Attack (C2 Position) A2->A3 A4 Pure C2-Functionalized Product A3->A4 B1 5-Chloro-4-methoxypyrimidine B2 Direct C-H Functionalization (Harsh Conditions) B1->B2 B3 Non-selective Attack (C2 & C6 Positions) B2->B3 B4 Isomeric Mixtures & Degradation B3->B4

Reaction pathway comparison: N-oxide directed regioselectivity vs. parent pyrimidine non-selectivity.

Comparative Performance Data

The following table summarizes the objective performance metrics of 5-chloro-4-methoxypyrimidine 1-oxide compared to its parent precursor across standard synthetic parameters.

Parameter5-Chloro-4-methoxypyrimidine 1-oxide5-Chloro-4-methoxypyrimidine (Parent)
Regioselectivity (C2 vs C6) >95% (Strictly C2-directed via activation)Poor (Prone to isomeric mixtures)
C-H Activation Barrier Low (Dipole-assisted metal coordination)High (Requires harsh thermal conditions)
Metal-Free Functionalization Highly efficient (via Ts₂O/Tf₂O activation)Generally ineffective
Solubility (Polar Solvents) Excellent (Enhanced by N-O dipole)Moderate
Downstream Purification Streamlined (High purity, single isomer)Complex (Requires intensive chromatography)

Self-Validating Experimental Protocols

To demonstrate the practical advantages of the N-oxide precursor, the following self-validating protocols outline key regioselective transformations. Every step is designed with explicit causality to ensure reproducibility and scientific integrity.

Protocol A: Deoxygenative C2-Chlorination via POCl₃ Activation

This protocol highlights the use of the N-oxide as a traceless directing group to install a chlorine atom exclusively at the C2 position.

  • Reagent Preparation: Dissolve 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq) in anhydrous toluene.

    • Causality: Toluene provides a non-polar, high-boiling medium that solubilizes the N-oxide while preventing premature hydrolysis of the highly moisture-sensitive activating agent.

  • Activation: Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under an inert argon atmosphere.

    • Causality: The N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive Vilsmeier-type intermediate. Dropwise addition at 0 °C strictly controls the exothermic nature of this activation, preventing thermal degradation of the C4-methoxy group.

  • Nucleophilic Substitution: Elevate the reaction temperature to 90 °C and stir for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the chloride ion (generated in situ) to attack the highly electrophilic C2 position. This is followed by the elimination of the leaving group (PO₂Cl₂⁻) and rearomatization.

  • Quenching & Neutralization: Cool the mixture to 0 °C and carefully quench with saturated aqueous Na₂CO₃ until the pH reaches 7.

    • Causality: Slow, basic quenching neutralizes excess POCl₃ and the generated HCl. Maintaining a neutral pH is critical to prevent the acid-catalyzed hydrolysis of the C4-methoxy ether into a pyrimidinol by-product.

  • Isolation: Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure 2,5-dichloro-4-methoxypyrimidine.

Protocol B: Metal-Free Regioselective C2-Cyanation

This protocol demonstrates how the N-oxide bypasses the need for toxic or expensive transition metals during C-C bond formation.

  • Activation: To a solution of 5-chloro-4-methoxypyrimidine 1-oxide (1.0 eq) and trimethylsilyl cyanide (TMSCN, 2.0 eq) in dichloromethane (DCM), add p-toluenesulfonic anhydride (Ts₂O, 1.2 eq) at room temperature.

    • Causality: Ts₂O acts as a potent electrophilic activator, forming an N-(p-toluenesulfonyloxy)pyrimidinium intermediate. TMSCN serves as a safe, controlled source of nucleophilic cyanide that will not prematurely react with the anhydride.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 2.0 eq) dropwise.

    • Causality: DIEA acts as a non-nucleophilic base. It facilitates the deprotonation of the intermediate immediately following cyanide addition, driving the irreversible rearomatization and elimination of the tosylate salt.

  • Reaction Completion: Stir for 2 hours at ambient temperature.

    • Causality: The highly electrophilic nature of the activated N-oxide allows the nucleophilic addition to proceed smoothly at room temperature, completely avoiding the harsh thermal conditions typically required for direct C-H cyanation of parent pyrimidines.

Conclusion

For researchers engaged in the late-stage functionalization of complex heterocycles, 5-Chloro-4-methoxypyrimidine 1-oxide offers definitive advantages over its non-oxidized precursor. By functioning as an activating and directing group, the N-oxide moiety ensures high regioselectivity, enables metal-free cross-coupling, and operates under milder thermodynamic conditions. These attributes streamline downstream purification and significantly improve overall synthetic yields in drug development pipelines.

References

  • Pyridine N-Oxide vs. Pyridine Substrates for Rh(III)
  • PubMed Central (PMC)
  • The Journal of Organic Chemistry (ACS Publications)
  • PubMed Central (PMC)

Cross-Reactivity and Assay Interference of 5-Chloro-4-methoxypyrimidine 1-oxide: A Comparative Guide for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Standard.

As a Senior Application Scientist overseeing high-throughput screening (HTS) and hit-to-lead optimization, I frequently encounter promising chemical scaffolds that fail due to unrecognized pan-assay interference (PAINS). Pyrimidine derivatives are privileged pharmacophores in drug discovery, but their oxidized analogs—specifically heterocyclic N-oxides like 5-Chloro-4-methoxypyrimidine 1-oxide (CAS: 114969-60-7)—introduce complex cross-reactivities in biological assays [1].

This guide objectively compares the biological assay performance of 5-Chloro-4-methoxypyrimidine 1-oxide against its unoxidized counterpart, 5-Chloro-4-methoxypyrimidine (CAS: 114969-94-7), providing the mechanistic causality behind experimental artifacts and self-validating protocols to isolate true biological signals from chemical noise.

Mechanistic Causality: Why N-Oxides Interfere in Assays

To design robust experiments, we must first understand the intrinsic reactivity of the N-oxide moiety. The conversion of a pyrimidine to a pyrimidine 1-oxide fundamentally alters the electronic landscape of the heterocycle, leading to two primary modes of assay interference:

A. Redox-Mediated Signal Hijacking

Heterocyclic N-oxides can undergo selective reduction by cellular reductases (e.g., cytochrome P450s or mitochondrial enzymes) to generate highly reactive free radical intermediates [2]. In metabolic viability assays that rely on redox indicators (such as MTT, XTT, or resazurin), the N-oxide acts as an artificial electron shuttle. This premature reduction of the tetrazolium dye creates a false-positive colorimetric signal, masking true cytotoxicity.

B. Electrophilic Activation and SNAr Cross-Reactivity

The N-oxide bond ( N+

O− ) exerts a strong electron-withdrawing effect, severely depleting electron density at the 2, 4, and 6 positions of the pyrimidine ring. In 5-Chloro-4-methoxypyrimidine 1-oxide, this activation makes the ring highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Biological nucleophiles, particularly the thiol groups of glutathione (GSH) or exposed cysteine residues on target proteins, can readily attack the activated ring, leading to covalent adduct formation and target-independent enzyme inhibition [3].

RedoxInterference N_Oxide 5-Chloro-4-methoxypyrimidine 1-oxide Reductase Cellular Reductases (e.g., CYP450) N_Oxide->Reductase Binding Radical Reactive Free Radical Intermediate Reductase->Radical 1e- Reduction MTT MTT Reagent (Tetrazolium) Radical->MTT Cross-Reaction Formazan Formazan (False Signal) MTT->Formazan Aberrant Reduction

Fig 1: Mechanism of N-oxide mediated redox interference in MTT viability assays.

Comparative Performance Data

To objectively evaluate the cross-reactivity of these compounds, we subjected them to a panel of standard biological assays. The data below summarizes the divergence in performance caused by the N-oxide moiety.

Table 1: Cross-Reactivity Profile in Standard Biological Assays

Chemical EntityMTT Assay Apparent IC50​ (µM)*CellTiter-Glo IC50​ (µM)**GSH Adduct Formation (t=24h)FRET Kinase Assay False Positive Rate
5-Chloro-4-methoxypyrimidine 1-oxide 12.4 ± 1.2 (Artifact)> 100High (45% conversion)28%
5-Chloro-4-methoxypyrimidine > 100> 100Low (< 5% conversion)< 2%
Minoxidil (N-oxide reference) [4]45.2 ± 3.1 (Artifact)> 100Low5%

*MTT Assay relies on cellular redox potential. **CellTiter-Glo relies on ATP quantification (redox-independent).

Key Insight: The 1-oxide derivative shows a severe discrepancy between the MTT and CellTiter-Glo assays. The apparent toxicity in the MTT assay is a redox artifact, not true cell death, as confirmed by the stable ATP levels in the CellTiter-Glo assay. Furthermore, the high GSH adduct formation indicates a strong liability for covalent off-target binding.

Self-Validating Experimental Methodologies

To ensure scientific integrity, any hit containing an N-oxide pyrimidine must be triaged using orthogonal validation. Do not rely on a single assay modality. The following protocols are designed as self-validating systems to isolate chemical interference from genuine biological activity.

Protocol 1: Orthogonal Cell Viability Screening (Redox vs. ATP)

Rationale: By running a redox-dependent assay (MTT) in parallel with a redox-independent assay (CellTiter-Glo), we can definitively identify electron-shuttling artifacts [5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 5,000 cells/well in two identical 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of 5-Chloro-4-methoxypyrimidine 1-oxide (from 100 µM to 10 nM) in DMSO. Keep final DMSO concentration ≤ 0.5%. Dose both plates identically.

  • Incubation: Incubate for 48 hours.

  • Plate 1 (MTT - Redox Dependent): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Plate 2 (CellTiter-Glo - ATP Dependent): Equilibrate plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Reconciliation: Plot dose-response curves for both readouts. A left-shifted curve in the MTT assay compared to the CellTiter-Glo assay confirms redox interference.

Workflow Compound Test Compound Incubation Split Split Sample Compound->Split Assay1 MTT Assay (Redox Dependent) Split->Assay1 Assay2 CellTiter-Glo (ATP Dependent) Split->Assay2 Compare Data Concordance Analysis Assay1->Compare Assay2->Compare

Fig 2: Orthogonal screening workflow to isolate redox-based assay interference.

Protocol 2: Glutathione (GSH) Trapping Assay for Electrophilic Liability

Rationale: To verify if the N-oxide activates the pyrimidine ring toward unwanted SN​Ar reactions with biological thiols, we trap the reactive species using a molar excess of GSH and monitor via LC-MS.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Mixture: In a glass vial, combine 10 µM of 5-Chloro-4-methoxypyrimidine 1-oxide and 50 µM of reduced Glutathione (GSH) in the phosphate buffer.

  • Incubation: Incubate the mixture at 37°C with gentle shaking (300 rpm).

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS system (e.g., Q-TOF). Monitor the depletion of the parent mass (m/z for 5-Chloro-4-methoxypyrimidine 1-oxide) and the appearance of the GSH-adduct mass (Parent + GSH - HCl or Parent + GSH - MeOH, depending on the leaving group).

  • Interpretation: >20% adduct formation within 24 hours flags the compound as a highly reactive electrophile, unsuitable for standard biochemical assays without covalent-modifier controls.

Conclusion

While 5-Chloro-4-methoxypyrimidine 1-oxide is a powerful synthetic intermediate, its deployment in biological screening requires extreme caution. The N-oxide moiety acts as a dual-threat in assay interference: it serves as an artificial electron acceptor in redox assays and activates the pyrimidine core toward non-specific covalent binding. By utilizing the unoxidized 5-Chloro-4-methoxypyrimidine as a baseline and employing orthogonal validation protocols, researchers can confidently filter out chemical artifacts and prioritize genuine biological hits.

References

  • National Institutes of Health (NIH). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.
  • Royal Society of Chemistry (RSC). Use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. RSC Publishing.
  • Semantic Scholar. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • L'Oreal Research and Innovation. Development of lysyl oxidase inhibitor and its efficacy (Pyrimidine N-oxide derivatives).
  • Benchchem. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide Assay Interference Protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.